1-Bromo-2-ethenyl-4-fluorobenzene
Description
Properties
IUPAC Name |
1-bromo-2-ethenyl-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBWASPURDORDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459779 | |
| Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828267-47-6 | |
| Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=828267-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-ethenyl-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-ethenyl-4-fluorobenzene
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 1-Bromo-2-ethenyl-4-fluorobenzene, a key intermediate in the development of novel pharmaceuticals and functional materials. The strategic placement of the bromo, ethenyl (vinyl), and fluoro moieties on the benzene ring offers a versatile scaffold for further chemical modifications. This document explores two primary and robust synthetic strategies: the Wittig reaction, starting from 2-bromo-5-fluorobenzaldehyde, and the Palladium-catalyzed Heck reaction. Each method is presented with a detailed mechanistic explanation, a step-by-step experimental protocol, and a discussion of the critical parameters influencing the reaction outcome. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary technical details to confidently reproduce and adapt these methodologies.
Introduction: The Significance of this compound
This compound, also known as 4-fluoro-2-bromostyrene, is a halogenated aromatic hydrocarbon of growing interest in medicinal chemistry and materials science. The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of drug candidates to their biological targets. The vinyl group serves as a versatile handle for a variety of chemical transformations, including polymerization and further cross-coupling reactions. The bromine atom provides a reactive site for introducing additional molecular complexity, making this compound a valuable building block in the synthesis of complex organic molecules. The strategic trifunctionalization of the benzene ring allows for a stepwise and selective modification, offering a high degree of control in the design of novel compounds.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of this compound reveals several viable synthetic disconnections. The most logical approaches involve the formation of the vinyl group on a pre-functionalized benzene ring. This can be achieved through established carbon-carbon bond-forming reactions. This guide will focus on two of the most reliable and widely used methods: the Wittig reaction and the Heck reaction.
Caption: Retrosynthetic analysis of this compound.
Synthetic Route 1: The Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2] This reaction involves the use of a phosphonium ylide, which acts as a nucleophile and attacks the carbonyl carbon. The key advantage of the Wittig reaction is the specific placement of the double bond.
Mechanistic Overview
The reaction proceeds through a [2+2] cycloaddition of the ylide to the carbonyl group, forming a transient four-membered ring intermediate known as an oxaphosphetane. This intermediate then collapses to form the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[3]
Caption: Mechanism of the Wittig Reaction.
Synthesis of the Precursor: 2-Bromo-5-fluorobenzaldehyde
The starting material for this route is 2-bromo-5-fluorobenzaldehyde. This can be synthesized from commercially available 2-fluorobenzaldehyde through bromination.[4][5]
Experimental Protocol: Synthesis of 2-Bromo-5-fluorobenzaldehyde [4]
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser, add 500 mL of 65% aqueous sulfuric acid.
-
Reagent Addition: Slowly and simultaneously add a mixture of 167 g (1 mol) of potassium bromate and 124.1 g (1 mol) of 2-fluorobenzaldehyde to the sulfuric acid solution. Maintain the reaction temperature at 90°C over a period of 2-3 hours.
-
Work-up: After the addition is complete, cool the reaction mixture and add 1000 mL of water. Extract the product with methyl tert-butyl ether.
-
Purification: Wash the organic phase with an aqueous sodium sulfite solution, followed by drying over anhydrous sodium sulfate. After filtration, concentrate the organic phase under reduced pressure to obtain a crude oil. Purify the product by vacuum distillation, collecting the fraction at 63-65°C / 3 mmHg to yield 2-bromo-5-fluorobenzaldehyde.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| 2-Fluorobenzaldehyde | 124.11 | 124.1 | 1.0 |
| Potassium Bromate | 167.00 | 167.0 | 1.0 |
| 65% Sulfuric Acid | 98.08 | - | - |
| Methyl tert-butyl ether | 88.15 | - | - |
| Sodium Sulfite | 126.04 | - | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - |
Table 1: Reagents for the synthesis of 2-bromo-5-fluorobenzaldehyde.
Wittig Reaction Protocol
Experimental Protocol: Synthesis of this compound via Wittig Reaction [6]
-
Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise, maintaining the temperature below 5°C. Stir the resulting ylide solution for 1 hour at 0°C.
-
Reaction with Aldehyde: To the ylide solution, add a solution of 2-bromo-5-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise at 0°C.
-
Reaction Completion and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 2-Bromo-5-fluorobenzaldehyde | 203.01 | 1.0 |
| Methyltriphenylphosphonium bromide | 357.23 | 1.1 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - |
| Saturated aq. Ammonium Chloride | 53.49 | - |
| Diethyl Ether | 74.12 | - |
| Anhydrous Magnesium Sulfate | 120.37 | - |
Table 2: Reagents for the Wittig reaction.
Synthetic Route 2: The Heck Reaction
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[7][8] This reaction is particularly useful for the vinylation of aryl halides.
Mechanistic Overview
The catalytic cycle of the Heck reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.
-
Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.
-
Beta-Hydride Elimination: A beta-hydride is eliminated from the alkyl-palladium intermediate to form the alkene product and a hydrido-palladium complex.
-
Reductive Elimination: The hydrido-palladium complex undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.[9]
Caption: Catalytic cycle of the Heck Reaction.
Heck Reaction Protocol
A plausible starting material for the Heck reaction is 1,2-dibromo-4-fluorobenzene, where the vinylation would preferentially occur at the more reactive C-Br bond ortho to the electron-withdrawing fluorine atom.
Experimental Protocol: Synthesis of this compound via Heck Reaction (Proposed, based on similar transformations[10][11])
-
Reaction Setup: To a pressure vessel, add 1,2-dibromo-4-fluorobenzene (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).
-
Solvent and Base: Add anhydrous dimethylformamide (DMF) and triethylamine (2.0 equivalents).
-
Ethylene Addition: Seal the vessel and purge with ethylene gas. Pressurize the vessel with ethylene to the desired pressure (e.g., 2-3 atm).
-
Reaction: Heat the reaction mixture to 100-120°C and stir for 24-48 hours. Monitor the reaction by GC-MS.
-
Work-up: After cooling to room temperature, carefully vent the ethylene pressure. Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired product.
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 1,2-Dibromo-4-fluorobenzene | 271.89 | 1.0 |
| Palladium(II) acetate | 224.49 | 0.02 |
| Triphenylphosphine | 262.29 | 0.04 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | - |
| Triethylamine | 101.19 | 2.0 |
| Ethylene | 28.05 | Excess |
Table 3: Reagents for the Heck reaction.
Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[12][13]
-
1-Bromo-4-fluorobenzene and its derivatives: These are flammable liquids and vapors. Keep away from heat, sparks, and open flames. They are also harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.
-
Organolithium reagents (e.g., n-BuLi): Pyrophoric and highly reactive with water and air. Must be handled under an inert atmosphere (nitrogen or argon).
-
Palladium catalysts: Can be toxic and should be handled with care.
-
Pressurized reactions (Heck reaction): Must be conducted in appropriate pressure-rated equipment behind a blast shield.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[12][13]
Conclusion
This technical guide has detailed two robust and reliable synthetic routes for the preparation of this compound. The Wittig reaction, starting from the corresponding benzaldehyde, offers a classical and high-yielding approach. The palladium-catalyzed Heck reaction provides a more direct method for the vinylation of a di-halogenated precursor. The choice of synthetic route will depend on the availability of starting materials, scalability requirements, and the specific needs of the research project. The information provided herein, including detailed protocols and mechanistic insights, should empower researchers to successfully synthesize this valuable building block for their drug discovery and materials science endeavors.
References
- Byrn, M. P., Curtis, C. L., Hsiou, Y., Khan, S. I., Sawin, P. A., Tendick, S. K., Terzis, A., & Strouse, C. E. (1993). Clathrates by design: The role of hydrogen bonds in the formation of rigid, three-dimensional host lattices. Journal of the American Chemical Society, 115(21), 9480–9497.
- CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents. (n.d.).
-
1-BROMO-4-FLUOROBENZENE - Sdfine. (n.d.). Retrieved January 17, 2026, from [Link]
- Chen, J., Wang, J., Liu, H., & Zhang, W. (2013). Synthesis and antitumor activity of novel quinazolinone derivatives. Letters in Drug Design & Discovery, 10(8), 734-740.
- Dubost, E., et al. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3246.
- Hiremath, C. V., & Sundius, T. (2009). Vibrational spectroscopic analysis and ab initio structure calculations on 2-bromo-5-fluorobenzaldehyde. Journal of Molecular Structure: THEOCHEM, 903(1-3), 101-107.
- Moorthy, J. N., Natarajan, P., & Venugopalan, P. (2003). Halogen...halogen interactions in the solid state: an experimental and theoretical study of the crystal structures of some di- and trihalogenated benzaldehydes. Crystal Growth & Design, 3(4), 587-592.
- Pedireddi, V. R., Reddy, D. S., Goud, B. S., Craig, D. C., Rae, A. D., & Desiraju, G. R. (1994). Halogen... halogen interactions in the crystal structures of some 4-halobenzonitriles. Journal of the Chemical Society, Perkin Transactions 2, (11), 2353-2360.
-
Heck reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
(Supporting Information for an article). (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Retrieved January 17, 2026, from [Link]
-
1-Ethynyl-4-fluorobenzene | C8H5F | CID 522627 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. (2010, September 21). Retrieved January 17, 2026, from [Link]
-
SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved January 17, 2026, from [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Wittig Reaction - YouTube. (2015, January 4). Retrieved January 17, 2026, from [Link]
-
Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products - Pendidikan Kimia. (2016, June 10). Retrieved January 17, 2026, from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved January 17, 2026, from [Link]
-
Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]
-
Identify possible products of dehydrohalogenation of trans-1-bromo-2-methylcyclohexane. (n.d.). Retrieved January 17, 2026, from [Link]
-
-
A Solvent Free Wittig Reaction. (n.d.). Retrieved January 17, 2026, from [Link]
-
-
Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction of Perfluorohalogenated Benzaldehydes: Toward Digitalization as Reliable Strategy in Small Molecule Synthesis | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2023, August 17). Retrieved January 17, 2026, from [Link]
-
Acetaldehyde on reaction with Grignard reagent and class 11 chemistry CBSE - Vedantu. (n.d.). Retrieved January 17, 2026, from [Link]
-
1-Bromo-4-fluorobenzene - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Starting with ethyne, describe how the following compounds can be synthesized - Pearson. (2024, July 28). Retrieved January 17, 2026, from [Link]
-
1-Bromo-4-ethyl-2-fluorobenzene | C8H8BrF | CID 66570675 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
[FREE] What are all of the possible products of dehydrohalogenation of cis-1-bromo-2-ethylcyclohexane? - Brainly. (2023, June 12). Retrieved January 17, 2026, from [Link]
-
[FREE] Identify possible products of dehydrohalogenation of cis-1-bromo-2-methylcyclohexane. - brainly.com. (2018, May 13). Retrieved January 17, 2026, from [Link]
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. 5-Bromo-2-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
A Technical Guide to 1-Bromo-2-ethenyl-4-fluorobenzene: Properties, Synthesis, and Applications in Drug Discovery
Abstract: 1-Bromo-2-ethenyl-4-fluorobenzene is a halogenated aromatic hydrocarbon of significant interest in synthetic organic chemistry. Its unique trifunctional structure, featuring a reactive aryl bromide, a polymerizable ethenyl (vinyl) group, and an electron-withdrawing fluorine atom, makes it a versatile building block for constructing complex molecular architectures. This guide provides an in-depth analysis of the compound's chemical properties, plausible synthetic routes, and key reactivities. With specific experimental data for this exact molecule being limited, this document leverages established chemical principles and data from structurally similar compounds to offer predictive insights for its application, particularly in the fields of medicinal chemistry and materials science.
Chemical Identity and Predicted Properties
This compound, also known as 1-bromo-4-fluoro-2-vinylbenzene, is a strategically designed intermediate. The bromine atom serves as a prime handle for cross-coupling reactions, the ethenyl group acts as a point for polymerization or further functionalization, and the fluorine atom modulates the electronic properties of the aromatic ring, a common strategy in drug design to enhance metabolic stability or binding affinity.[1][2]
A summary of its identifiers and predicted physicochemical properties, inferred from related compounds, is presented in Table 1.
Table 1: Predicted Chemical and Physical Properties
| Property | Value / Description | Source / Rationale |
|---|---|---|
| IUPAC Name | This compound | - |
| Synonyms | 1-Bromo-4-fluoro-2-vinylbenzene | - |
| Molecular Formula | C₈H₆BrF | Based on structure |
| Molecular Weight | 201.04 g/mol | Calculated from formula |
| CAS Number | Data not available | - |
| Appearance | Predicted to be a colorless to pale yellow liquid | Based on analogs like 1-bromo-2-fluorobenzene[3] |
| Boiling Point | Estimated ~190-210 °C | Inferred from similar structures like 1-bromo-4-ethyl-2-fluorobenzene[4] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, DCM, Toluene) | General property of nonpolar aromatic compounds |
Spectroscopic Characterization (Predicted)
The structural confirmation of this compound would rely on standard spectroscopic methods. The predicted spectral features are as follows:
-
¹H NMR: The spectrum is expected to be complex due to spin-spin coupling between the vinyl protons and the aromatic protons, as well as coupling to the ¹⁹F nucleus. Key features would include:
-
A characteristic set of three signals for the vinyl group (-CH=CH₂) in the δ 5.5-7.0 ppm range, likely showing doublet of doublets patterns.
-
Three distinct signals for the aromatic protons in the δ 7.0-7.8 ppm range, with splitting patterns influenced by both H-H and H-F coupling.
-
-
¹³C NMR: Approximately 8 signals are expected. The carbons attached to bromine and fluorine will show characteristic shifts, and the vinyl carbons will appear in the δ 110-140 ppm region.
-
Mass Spectrometry (MS): The molecular ion peak would exhibit a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks in a ~1:1 ratio).
Plausible Synthetic Routes
Proposed Synthesis via Stille Coupling
A reliable route involves the selective coupling of a vinylating agent with a differentially substituted dihalobenzene. The C-Br bond is significantly more reactive in palladium-catalyzed couplings than the C-F bond, and a C-I bond is more reactive than a C-Br bond, allowing for high selectivity.
Protocol:
-
Reactants: To a flame-dried Schlenk flask, add 1-bromo-2-iodo-4-fluorobenzene (1.0 equiv), tributyl(vinyl)tin (1.1 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv).
-
Solvent: Add anhydrous, degassed toluene or DMF via syringe.
-
Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to 90-100 °C.
-
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion (typically 8-16 hours), cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with aqueous potassium fluoride to remove tin byproducts. The organic layer is then dried and concentrated.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality: The choice of 1-bromo-2-iodo-4-fluorobenzene as a starting material is strategic. The higher reactivity of the C-I bond compared to the C-Br bond ensures that the Stille coupling occurs selectively at the 2-position, leaving the bromine at the 1-position intact for subsequent reactions.
Caption: Proposed synthesis via selective Stille coupling.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups.
The Aryl Bromide: A Gateway for C-C Bond Formation
The carbon-bromine bond is the most versatile functional group on the molecule for building molecular complexity. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions.
The Heck reaction allows for the coupling of the aryl bromide with an alkene, extending the carbon skeleton.[5][6] This reaction is fundamental for forming substituted styrenes and other complex olefinic structures. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[5]
General Protocol for Heck Coupling:
-
Setup: In a Schlenk tube, combine this compound (1.0 equiv), the desired alkene (e.g., n-butyl acrylate, 1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., PPh₃, 4 mol%).
-
Reagents: Add a base, typically an amine like triethylamine (2.0 equiv), and a polar aprotic solvent such as DMF.
-
Execution: Seal the tube, degas, and heat to 80-120 °C until the starting material is consumed.
-
Workup: After cooling, the reaction is diluted with water and extracted with an organic solvent. The product is purified via chromatography.
The Suzuki reaction is one of the most powerful methods for creating biaryl structures, which are prevalent in pharmaceuticals.[7][8] This reaction couples the aryl bromide with an organoboron compound, such as an arylboronic acid.[8]
General Protocol for Suzuki Coupling:
-
Setup: To a round-bottom flask, add this compound (1.0 equiv), an arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).[9]
-
Catalyst: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).[7]
-
Solvent: Use a solvent system like a mixture of toluene and water (e.g., 4:1).[7]
-
Execution: Degas the mixture and heat under nitrogen to 90 °C for 12-24 hours.[7][9]
-
Workup: Cool the reaction, separate the layers, extract the aqueous phase with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.
Sources
- 1. nbinno.com [nbinno.com]
- 2. jms.ump.edu.pl [jms.ump.edu.pl]
- 3. 1-Bromo-2-fluorobenzene | C6H4BrF | CID 61259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Losmapimod: A p38 MAPK Inhibitor for Facioscapuohumeral Muscular Dystrophy
Senior Application Scientist Note: The CAS number 916814-07-8 provided in the topic query corresponds to 1-Bromo-4-ethenyl-2-fluorobenzene, a chemical reagent. However, the core requirements of this guide—focusing on a therapeutic agent with a complex biological mechanism, signaling pathways, and clinical trial data—strongly indicate that the intended subject is Losmapimod , a p38 MAPK inhibitor investigated for Facioscapuohumeral Muscular Dystrophy (FSHD). Losmapimod's correct CAS number is 585543-15-3 [1][2]. This guide will proceed with an in-depth analysis of Losmapimod.
Introduction: The Scientific Rationale for Targeting p38 MAPK in FSHD
Facioscapuohumeral muscular dystrophy (FSHD) is a progressive genetic muscle disorder characterized by the aberrant expression of the Double Homeobox 4 (DUX4) transcription factor in skeletal muscle.[2][3][4] Normally silenced in somatic tissues, the DUX4 protein, when expressed, triggers a cascade of gene activation that leads to myocyte apoptosis, inflammation, and progressive muscle degeneration.[3][5][6] The central role of DUX4 in FSHD pathology makes it a prime therapeutic target.
Losmapimod is a selective, orally active small molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha (p38α) and beta (p38β) isoforms.[1][7] The therapeutic hypothesis for its use in FSHD is based on the discovery that the p38 MAPK signaling pathway is a key regulator of DUX4 expression.[5][8] By inhibiting p38α/β, Losmapimod was developed to suppress the aberrant DUX4 expression at its root, thereby mitigating downstream cellular toxicity and slowing disease progression.[5][8]
Initially developed by GlaxoSmithKline for other indications and later acquired by Fulcrum Therapeutics for FSHD, Losmapimod has undergone extensive clinical investigation.[1][3] This guide provides a comprehensive technical overview of Losmapimod, from its mechanism of action and preclinical evaluation to its clinical trial performance and the experimental protocols used to characterize its activity.
Physicochemical and Pharmacokinetic Profile
A thorough understanding of a drug candidate's properties is fundamental to its development. Losmapimod's characteristics are summarized below.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 6-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)pyridine-3-carboxamide | [1] |
| CAS Number | 585543-15-3 | [1] |
| Molecular Formula | C₂₂H₂₆FN₃O₂ | [1] |
| Molecular Weight | 383.46 g/mol | [1] |
| Solubility | DMSO: ≥19.15 mg/mL | [9] |
| Appearance | White to off-white solid | [10] |
Pharmacokinetic Parameters
Losmapimod has been evaluated in over 3,500 human subjects across various studies, providing a robust pharmacokinetic dataset.[1]
| Parameter | Value | Condition | Source |
| Administration | Oral tablet | [4][11] | |
| Absolute Oral Bioavailability | 0.62 | Healthy Volunteers (15 mg oral dose) | |
| Mean Cmax (15 mg BID) | 85.0 ± 16.7 ng/mL | FSHD Patients | [12] |
| Mean AUC₀₋₁₂ (15 mg BID) | 410 ± 50.3 ng*h/mL | FSHD Patients | [12] |
| Plasma-to-Muscle Ratio | ~0.67 to ~1.0 | FSHD Patients (at estimated Tmax) | [12] |
| Tmax (post-dose) | ~3.5 hours | FSHD Patients | [12] |
Mechanism of Action: Inhibition of the p38 MAPK-DUX4 Axis
The central thesis for Losmapimod's use in FSHD is its ability to interrupt the signaling pathway that leads to DUX4 expression. This involves the direct inhibition of p38 MAPK and the subsequent downstream effects on DUX4 and its target genes.
The p38 MAPK Signaling Pathway in Myogenesis and FSHD
The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation.[13][14] In skeletal muscle, it plays a fundamental role in myogenesis—the formation of muscle tissue.[15][16] The pathway is activated by upstream kinases (MAP2Ks like MKK3 and MKK6) which in turn are activated by MAP3Ks in response to extracellular signals.[17] Activated p38 MAPKs then phosphorylate a variety of substrates, including transcription factors, to modulate gene expression.[15]
In the context of FSHD, the p38α isoform has been identified as a key positive regulator of DUX4 expression.[5] While the precise molecular links are still under investigation, inhibiting p38α/β has been shown to potently suppress DUX4 transcription.
Caption: Losmapimod inhibits p38α/β MAPK, disrupting the signaling cascade that promotes DUX4 gene expression in FSHD.
Target Engagement and Potency
Losmapimod is a potent inhibitor of its target kinases. The potency is typically measured by the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Target | Potency (pKi) | Source |
| p38α MAPK | 8.1 | [7][10] |
| p38β MAPK | 7.6 | [7][10] |
Target engagement in a clinical setting is crucial to validate the mechanism of action. For Losmapimod, this has been demonstrated by measuring the phosphorylation of downstream substrates of p38 MAPK, such as Heat Shock Protein 27 (HSP27). A reduction in the ratio of phosphorylated HSP27 (pHSP27) to total HSP27 indicates successful target inhibition.[12][18]
Experimental Protocols for the Evaluation of Losmapimod
The following sections detail the methodologies central to the preclinical and clinical evaluation of Losmapimod, providing a framework for researchers in the field.
Protocol 1: In Vitro Culture and Differentiation of FSHD Patient-Derived Myoblasts
This protocol is foundational for studying the effects of Losmapimod on a disease-relevant cell type.
Rationale: Primary myoblasts from FSHD patients retain the genetic and epigenetic features of the disease, including the potential for aberrant DUX4 expression upon differentiation into myotubes.[2][6][19] This in vitro system allows for the controlled assessment of therapeutic agents on DUX4 expression and downstream pathology.
Step-by-Step Methodology:
-
Cell Sourcing: Obtain primary myoblasts from muscle biopsies of genetically confirmed FSHD patients and healthy controls from a certified biorepository (e.g., Fields Center for FSHD and Neuromuscular Research).
-
Myoblast Proliferation:
-
Culture myoblasts on collagen-coated flasks in proliferation medium (e.g., DMEM/F-12 supplemented with 20% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and growth factors like hEGF and Dexamethasone).
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells upon reaching 70-80% confluency to maintain their proliferative state.
-
-
Induction of Myogenic Differentiation:
-
Seed myoblasts onto appropriate culture plates (e.g., 96-well plates for high-throughput screening or larger formats for protein/RNA extraction).
-
Once cells reach high confluency, switch to a differentiation medium by reducing the serum concentration (e.g., DMEM/F-12 with 2% horse serum) and removing growth factors.[2]
-
Allow differentiation to proceed for 3-6 days. The formation of multinucleated, elongated myotubes indicates successful differentiation.[2]
-
-
Drug Treatment:
-
Prepare stock solutions of Losmapimod in DMSO.[9]
-
During differentiation, treat the myotubes with varying concentrations of Losmapimod or a vehicle control (DMSO). Refresh the medium with the compound every 24-48 hours.
-
-
Validation of Differentiation:
-
Confirm myotube formation visually using phase-contrast microscopy.
-
For more detailed analysis, perform immunofluorescence staining for muscle-specific proteins like Myosin Heavy Chain (MF20 antibody).[2]
-
Protocol 2: Quantification of DUX4 and Target Gene Expression by qRT-PCR
This assay is critical for assessing the primary pharmacological effect of Losmapimod on its intended molecular target.
Rationale: Since DUX4 is a transcription factor, its activity is directly reflected in the mRNA levels of its downstream target genes.[20][21] Quantitative real-time PCR (qRT-PCR) is a sensitive and specific method to measure these changes in gene expression following treatment with Losmapimod. Genes like ZSCAN4 and MBD3L2 are well-established DUX4 target genes and serve as reliable biomarkers of DUX4 activity.[20]
Step-by-Step Methodology:
-
RNA Isolation:
-
Lyse the differentiated myotubes (from Protocol 1) directly in the culture dish using a lysis buffer (e.g., from NucleoSpin RNA II kit).
-
Isolate total RNA according to the manufacturer's protocol, including a DNase I treatment step to eliminate genomic DNA contamination.[20]
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit (e.g., M-MuLV Reverse Transcriptase) with random hexamer primers.[20]
-
Include a no-reverse-transcriptase control (-RT) for each sample to check for genomic DNA contamination in the subsequent PCR.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green-based master mix.
-
Use validated primers for the DUX4 target genes (e.g., TRIM43, MBD3L2, ZSCAN4) and a stable housekeeping gene for normalization (e.g., ACTB, GAPDH).[20]
-
Example Primers (Human):
-
ZSCAN4-F1: 5'-GCT CCT GCA GAG TGT GAG AA -3'
-
ZSCAN4-R1: 5'-TGG CAT TCT GGG TCT TCT CT -3'
-
MBD3L2-Fwd: 5'- CCT GCA GAG TGT GAG AAG C -3'
-
MBD3L2-Rev: 5'- GCA TTC TGG GTC TTC TCT GG -3'
-
-
Run the qPCR on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) for each reaction.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.
-
Sources
- 1. Losmapimod - Wikipedia [en.wikipedia.org]
- 2. Myoblasts from affected and non-affected FSHD muscles exhibit morphological differentiation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulcrumtx.com [fulcrumtx.com]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. fulcrumtx.com [fulcrumtx.com]
- 6. Genetically matched immortalized muscle cell cultures - Of FSHD patients - Radboudumc [radboudumc.nl]
- 7. apexbt.com [apexbt.com]
- 8. fulcrumtx.com [fulcrumtx.com]
- 9. tpca-1.com [tpca-1.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. Phase 1 clinical trial of losmapimod in facioscapulohumeral dystrophy: Safety, tolerability, pharmacokinetics, and target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. p38 MAPK signaling pathwayRat Genome Database [rgd.mcw.edu]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Genetic analysis of p38 MAP kinases in myogenesis: fundamental role of p38α in abrogating myoblast proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pacificpapermill.com [pacificpapermill.com]
- 17. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. From iPSCs to myotubes: Identifying potential biomarkers for human FSHD by single‐cell transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CRISPR mediated targeting of DUX4 distal regulatory element represses DUX4 target genes dysregulated in Facioscapulohumeral muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Targeted Approach for Evaluating DUX4-Regulated Proteins as Potential Serum Biomarkers for Facioscapulohumeral Muscular Dystrophy Using Immunoassay Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Analysis of 1-Bromo-2-ethenyl-4-fluorobenzene: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the spectroscopic characteristics of 1-Bromo-2-ethenyl-4-fluorobenzene, a compound of interest in synthetic chemistry and drug development. By leveraging fundamental principles of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), this document serves as a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries. The guide will detail the expected spectral features, offering insights into the structural elucidation of this substituted aromatic compound.
Introduction: The Significance of this compound
This compound, with its unique substitution pattern, presents a versatile scaffold for organic synthesis. The presence of a bromo-substituent allows for further functionalization through cross-coupling reactions, while the vinyl group can participate in polymerization and various addition reactions. The fluorine atom can significantly influence the molecule's pharmacokinetic and physicochemical properties, making it a valuable building block in the design of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and for monitoring its transformations in chemical reactions.
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Experimental Protocol for IR Spectroscopy
A typical procedure for obtaining the IR spectrum of a solid sample like this compound involves the KBr pellet method:
-
Sample Preparation: A small amount of the finely ground solid sample (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in a mortar and pestle.
-
Pellet Formation: The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Interpretation of the IR Spectrum
The expected IR absorption bands for this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |
| 3100-3000 | C-H stretch | Aromatic & Vinylic | Medium |
| 1625-1600 | C=C stretch | Vinylic | Medium to Weak |
| 1580-1450 | C=C stretch | Aromatic Ring | Medium to Strong |
| 1250-1000 | C-F stretch | Aryl Fluoride | Strong |
| 990-910 | =C-H bend (out-of-plane) | Vinylic | Strong |
| 850-550 | C-Br stretch | Aryl Bromide | Medium to Strong[1][2] |
The presence of a band in the 690-515 cm⁻¹ range would be indicative of the C-Br stretching vibration.[1] The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the vinylic C-H stretches will also be in this region. The C=C stretching of the vinyl group and the aromatic ring will give rise to absorptions in the 1625-1450 cm⁻¹ region. A strong absorption band in the 1250-1000 cm⁻¹ range is characteristic of the C-F stretch. The out-of-plane bending vibrations of the vinyl C-H bonds are expected to produce strong bands in the 990-910 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic and vinylic protons.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of, for example, 400 MHz.
The chemical shifts of protons are influenced by their electronic environment.[3][4] Vinylic protons typically resonate in the range of 4.6-5.9 ppm, while aromatic protons appear between 6.0 and 8.5 ppm.[5]
Molecular Structure and Proton Numbering
Caption: Numbering scheme for the protons of this compound.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H3 | ~7.3-7.5 | dd | J(H3-H5) ≈ 2-3, J(H3-F) ≈ 8-10 |
| H5 | ~7.0-7.2 | ddd | J(H5-H6) ≈ 8-9, J(H5-H3) ≈ 2-3, J(H5-F) ≈ 5-7 |
| H6 | ~7.5-7.7 | dd | J(H6-H5) ≈ 8-9, J(H6-F) ≈ 4-6 |
| H7a | ~6.5-6.8 | dd | J(H7a-H7c) ≈ 17-18 (trans), J(H7a-H7b) ≈ 10-11 (cis) |
| H7b | ~5.7-5.9 | d | J(H7b-H7a) ≈ 10-11 (cis) |
| H7c | ~5.4-5.6 | d | J(H7c-H7a) ≈ 17-18 (trans) |
-
Aromatic Protons (H3, H5, H6): These protons will appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The electron-withdrawing effects of the bromine and fluorine atoms will further shift these signals downfield. The coupling between the aromatic protons and with the fluorine atom will result in complex splitting patterns (doublet of doublets, doublet of doublet of doublets).
-
Vinylic Protons (H7a, H7b, H7c): These protons will also be in the downfield region.[6] They will exhibit characteristic geminal, cis, and trans couplings. H7a will be a doublet of doublets due to its coupling with H7b (cis) and H7c (trans). H7b and H7c will each appear as a doublet, coupling with H7a.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A key feature in the ¹³C NMR spectrum of this compound will be the coupling between the carbon and fluorine atoms.
-
Sample Preparation: A more concentrated sample (20-50 mg) is dissolved in a deuterated solvent as for ¹H NMR.
-
Data Acquisition: The ¹³C NMR spectrum is typically recorded with proton decoupling on a spectrometer operating at a frequency of, for example, 100 MHz.
The chemical shifts in ¹³C NMR are also influenced by the electronic environment. A significant feature will be the large one-bond C-F coupling constant (¹JCF) and smaller long-range C-F coupling constants.[7][8][9]
Molecular Structure and Carbon Numbering
Caption: Numbering scheme for the carbons of this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C1 | ~115-120 | d | ³JCF ≈ 3-5 |
| C2 | ~135-140 | d | ³JCF ≈ 3-5 |
| C3 | ~118-122 | d | ²JCF ≈ 20-25 |
| C4 | ~160-165 | d | ¹JCF ≈ 240-260 |
| C5 | ~115-119 | d | ²JCF ≈ 20-25 |
| C6 | ~130-135 | d | ⁴JCF ≈ 2-4 |
| C7 | ~133-137 | s | |
| C8 | ~117-121 | s |
-
Aromatic Carbons: The carbon directly attached to the fluorine (C4) will show a large one-bond coupling constant and will be significantly downfield. The other aromatic carbons will exhibit smaller, long-range couplings to the fluorine atom.
-
Vinylic Carbons: The vinylic carbons (C7 and C8) are expected to resonate in the 117-137 ppm range.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is ionized, typically using Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.
Interpretation of the Mass Spectrum
The mass spectrum of this compound will have several key features.
-
Molecular Ion Peak: The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of the compound (C₈H₆BrF). A crucial feature will be the presence of an M+2 peak of nearly equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).[10]
-
Major Fragmentation Pathways: The fragmentation of aromatic compounds is often characterized by the stability of the aromatic ring. For brominated aromatic compounds, a common fragmentation is the loss of the bromine atom.[11][12]
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound.
Table of Expected Fragments
| m/z | Ion Formula | Identity |
| 200/202 | [C₈H₆BrF]⁺• | Molecular Ion |
| 121 | [C₈H₆F]⁺ | [M-Br]⁺ |
| 173/175 | [C₆H₃BrF]⁺• | [M-C₂H₃]⁺ |
| 185/187 | [C₇H₄BrF]⁺• | [M-CH]⁺ |
The presence of the characteristic isotopic pattern for bromine throughout the spectrum for fragments containing bromine is a key diagnostic feature.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined application of IR, NMR, and mass spectrometry. This guide provides a detailed prediction and interpretation of the expected spectroscopic data, highlighting the key features that arise from the interplay of the aromatic ring, the vinyl group, and the halogen substituents. By understanding these spectroscopic signatures, researchers can effectively identify and characterize this important synthetic building block, facilitating its use in the development of new materials and pharmaceuticals.
References
-
Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 16). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Retrieved from [Link]
- Fuchs, P. L., & Bunnell, C. A. (1979). Carbon-13 NMR Based Spectral Problems. John Wiley & Sons.
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Li, A., & Alaee, M. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed, 28(5), 2493-501. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). NMR Chart. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
-
Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 16: Multinuclear NMR. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Reddit. (2017, January 25). Carbon-fluorine spin coupling constants. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. whitman.edu [whitman.edu]
- 11. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass chart Fragmentation | PDF [slideshare.net]
Introduction: Deciphering Molecular Architecture through Magnetic Resonance
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-2-ethenyl-4-fluorobenzene
In the landscape of modern drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical imperative, offering unparalleled insight into molecular structure at the atomic level. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a substituted styrene derivative. Such molecules are valuable synthetic intermediates, and a thorough understanding of their spectral characteristics is crucial for reaction monitoring, quality control, and the prediction of chemical behavior.
This document moves beyond a simple recitation of spectral data. It is designed to provide researchers and scientists with a field-proven framework for spectral interpretation, grounded in the fundamental principles of chemical shift theory, spin-spin coupling, and the nuanced effects of substituent electronegativity and resonance. We will dissect the spectrum by predicting the chemical shifts and coupling patterns of both the aromatic and vinylic protons, explain the causal factors behind these predictions, and outline a robust protocol for experimental data acquisition.
Molecular Structure and Predicted Spin Systems
To interpret the ¹H NMR spectrum, we must first analyze the molecule's structure and identify the distinct proton environments and their potential interactions.
Caption: Molecular structure of this compound with proton and carbon numbering.
The molecule contains two primary, coupled spin systems:
-
Aromatic System: Three protons on the benzene ring (H-3, H-5, H-6).
-
Vinyl System: Three protons of the ethenyl group (H-A, H-B, H-C), which form a distinct AMX or ABX system.
These systems are not entirely isolated, as long-range couplings can occur between them. Furthermore, the presence of a ¹⁹F atom introduces additional complexity through ¹H-¹⁹F spin-spin coupling.
Analysis of the Aromatic Region (δ 6.5-8.0 ppm)
Protons attached to an aromatic ring typically resonate in the δ 6.5-8.0 ppm region due to the deshielding effect of the ring current.[1] The precise chemical shift of each proton is modulated by the electronic effects of the ring substituents.
-
Fluorine (-F): Exerts a strong inductive electron-withdrawing effect (-I) and a moderate resonance electron-donating effect (+R). The +R effect increases electron density primarily at the ortho and para positions.[2]
-
Bromine (-Br): Similar to fluorine, it has a -I and +R effect, but both are generally weaker than fluorine's.
-
Ethenyl (-CH=CH₂): Acts as a weakly electron-donating group through resonance, slightly shielding the ortho and para positions.
Predicted Chemical Shifts & Multiplicities:
-
H-6: This proton is ortho to the bromine and meta to the vinyl group and the fluorine. It is expected to be the most downfield of the aromatic protons due to the proximity of the electronegative bromine atom. It will be coupled to H-5 (ortho coupling) and H-3 (para coupling, often unresolved). It will also exhibit coupling to the fluorine atom (⁴JHF).
-
Prediction: A doublet of doublets (dd).
-
-
H-3: This proton is ortho to the vinyl group and meta to both the bromine and fluorine. It will be coupled to H-5 (meta coupling) and potentially show long-range coupling to the vinyl proton H-A. Crucially, it will be split by the adjacent fluorine atom (³JHF).
-
Prediction: A doublet of doublets (dd) or a more complex multiplet.
-
-
H-5: This proton is ortho to the fluorine and meta to the bromine and vinyl groups. It will be strongly influenced by the fluorine's +R effect, likely shifting it upfield relative to the other aromatic protons. It will be coupled to H-6 (ortho coupling) and H-3 (meta coupling).
-
Prediction: A triplet of doublets (td) or a doublet of doublet of doublets (ddd), as the ortho coupling to H-6 and the ortho coupling to F (³JHF) will be significant, along with the smaller meta coupling to H-3.
-
Analysis of the Vinyl Region (δ 5.0-7.0 ppm)
The three vinyl protons form a classic AMX spin system, where each proton is chemically distinct and couples to the other two.[3] The chemical shifts for vinylic protons typically fall between 4 and 6 ppm, but conjugation with the aromatic ring tends to shift them further downfield.[3][4]
-
H-A (Geminal Proton): This proton is on the α-carbon, directly attached to the aromatic ring. Its chemical shift is significantly influenced by the ring current and its anisotropic effects. It is coupled to both H-B (trans) and H-C (cis).
-
Prediction: A doublet of doublets (dd).
-
-
H-B (Trans Proton): This proton is on the β-carbon and is trans to H-A. The trans coupling constant is the largest of the vinyl couplings.[5]
-
Prediction: A doublet of doublets (dd), coupled to H-A (trans) and H-C (geminal).
-
-
H-C (Cis Proton): This proton is on the β-carbon and is cis to H-A. The cis coupling is smaller than the trans coupling.[5]
-
Prediction: A doublet of doublets (dd), coupled to H-A (cis) and H-B (geminal).
-
The relative downfield order is typically H-A > H-B > H-C.
Caption: Key ¹H-¹H and ¹H-¹⁹F J-coupling relationships in this compound.
Summary of Predicted Spectral Data
The following table summarizes the predicted ¹H NMR parameters. Note that exact values can vary based on solvent and temperature.[6]
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J) in Hz |
| H-6 | ~7.6 - 7.8 | dd | ³J(H6-H5) ≈ 7-9 Hz (ortho); ⁴J(H6-F) ≈ 4-6 Hz (meta) |
| H-3 | ~7.4 - 7.6 | dd | ³J(H3-F) ≈ 8-10 Hz (ortho); ⁴J(H3-H5) ≈ 2-3 Hz (meta) |
| H-5 | ~7.0 - 7.2 | td or ddd | ³J(H5-H6) ≈ 7-9 Hz (ortho); ³J(H5-F) ≈ 8-10 Hz (ortho); ⁴J(H5-H3) ≈ 2-3 Hz (meta) |
| H-A | ~6.7 - 7.0 | dd | ³J(HA-HB) ≈ 17-18 Hz (trans); ³J(HA-HC) ≈ 10-12 Hz (cis) |
| H-B (trans) | ~5.8 - 6.0 | dd | ³J(HB-HA) ≈ 17-18 Hz (trans); ²J(HB-HC) ≈ 0.5-2 Hz (geminal) |
| H-C (cis) | ~5.3 - 5.5 | dd | ³J(HC-HA) ≈ 10-12 Hz (cis); ²J(HC-HB) ≈ 0.5-2 Hz (geminal) |
Note: J-coupling values are typical ranges found in the literature.[5][7][8]
Experimental Protocol for High-Resolution ¹H NMR Acquisition
Trustworthy data begins with a meticulous experimental approach. The causality for each step is critical: a compromise in any one area can lead to artifacts, poor resolution, or inaccurate quantification.
Objective: To acquire a high-resolution, quantitative ¹H NMR spectrum of this compound.
Methodology:
-
Sample Preparation:
-
a. Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing properties for nonpolar to moderately polar compounds and its single residual solvent peak at ~7.26 ppm. The choice is causal: deuteration prevents the solvent from overwhelming the analyte signals.
-
b. Concentration: Accurately weigh ~5-10 mg of the analyte and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. This concentration is a balance: high enough for a good signal-to-noise ratio in a reasonable time, but low enough to avoid solubility issues or concentration-dependent chemical shift changes.
-
c. Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (TMS), to set the chemical shift scale precisely to 0.00 ppm. TMS is chosen for its chemical inertness and its single, sharp signal in a region typically devoid of other proton resonances.[9]
-
-
Instrument Setup & Calibration (Assuming a 400 MHz Spectrometer):
-
a. Locking: Place the sample in the magnet and lock the spectrometer on the deuterium signal of the solvent. The lock system continuously compensates for magnetic field drift, ensuring spectral stability over the course of the experiment.
-
b. Shimming: Perform automated or manual shimming of the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample volume. Causality: Excellent shimming is the single most important factor for achieving sharp lines and high resolution, which is essential for accurately measuring coupling constants.
-
c. Pulse Calibration: Calibrate the 90° pulse width for the specific sample. An accurate pulse width ensures proper excitation and is critical for the reliability of advanced 2D experiments and for accurate signal integration.
-
-
Data Acquisition:
-
a. Acquisition Parameters:
-
Spectral Width: Set to ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including any potential impurities, are captured.
-
Number of Scans (NS): Start with 16 scans. Increase NS as needed to improve the signal-to-noise ratio (S/N), noting that S/N increases with the square root of NS.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons in the molecule (typically 2-5 seconds for small molecules). Causality: An adequate relaxation delay is non-negotiable for quantitative analysis, as it allows all protons to fully relax back to equilibrium before the next pulse, ensuring that peak integrals are directly proportional to the number of protons.
-
-
b. Execution: Run the acquisition.
-
-
Data Processing:
-
a. Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to improve S/N without significantly degrading resolution, followed by Fourier transformation.
-
b. Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
c. Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline, which is critical for accurate integration.
-
d. Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.
-
e. Integration: Calibrate the integrals so that the total integration of all analyte peaks corresponds to the known number of protons (6 in this case).
-
Caption: Standard workflow for ¹H NMR spectral acquisition and analysis.
Conclusion and Advanced Methods
The predicted ¹H NMR spectrum of this compound is complex but entirely interpretable through a systematic analysis of its constituent spin systems. The aromatic region is defined by ortho, meta, and para ¹H-¹H couplings, which are further complicated by significant ¹H-¹⁹F couplings. The vinyl region presents a classic AMX pattern governed by geminal, cis, and trans couplings.
For unambiguous assignment, especially in cases of signal overlap, two-dimensional (2D) NMR techniques are indispensable. A ¹H-¹H COSY (Correlation Spectroscopy) experiment would definitively establish which protons are coupled to each other, visually confirming the ortho coupling between H-5 and H-6 and the couplings within the vinyl system. Furthermore, a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton with its directly attached carbon, while an HMBC (Heteronuclear Multiple Bond Correlation) would reveal 2- and 3-bond correlations, solidifying the assignment of the entire molecular framework. These advanced methods provide a self-validating system, ensuring the highest degree of confidence in the final structural elucidation.
References
-
Fiveable. (n.d.). Vinylic Protons Definition. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Schaefer, T., & Chum, K. (1976). Long-range Proton–Proton Coupling Constants in the Vinylpyridines. Conformational Preferences of the Vinyl Group and Molecular Orbital Calculations. Canadian Journal of Chemistry. Retrieved from [Link]
-
Jurt, S., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
PubMed Central. (2021). Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Retrieved from [Link]
-
Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]
-
ResearchGate. (n.d.). Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63. Retrieved from [Link]
-
Robinson, C. N., et al. (1980). Carbon-13 NMR chemical shift—Substituent effect correlations in substituted styrenes. Journal of Magnetic Resonance. Retrieved from [Link]
-
PubMed. (2021). Through-Space Scalar 19F-19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Retrieved from [Link]
-
ACS Publications. (2014). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A. Retrieved from [Link]
-
SpectraBase. (n.d.). Styrene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Magnetic Resonance. (2025). Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
MDPI. (2018). Computed NMR Shielding Effects over Fused Aromatic / Antiaromatic Hydrocarbons. Symmetry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-fluorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-ethyl-2-fluorobenzene. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. fiveable.me [fiveable.me]
- 4. Styrene(100-42-5) 1H NMR spectrum [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. compoundchem.com [compoundchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to the ¹³C NMR Analysis of 1-Bromo-2-ethenyl-4-fluorobenzene
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-2-ethenyl-4-fluorobenzene, a substituted aromatic compound of interest in synthetic chemistry and materials science. This document offers a detailed interpretation of the carbon framework, underpinned by an examination of substituent effects, and presents robust, field-proven protocols for sample preparation and spectral acquisition. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes theoretical principles with practical application, ensuring both scientific rigor and experimental reproducibility. We will delve into predictive analysis based on established substituent chemical shift (SCS) effects, followed by a full spectral assignment methodology employing one-dimensional (¹³C, DEPT) and two-dimensional (HSQC, HMBC) NMR techniques.
Introduction: The Structural Significance of this compound
This compound is a polysubstituted benzene derivative featuring three distinct functional groups: a bromine atom, an ethenyl (vinyl) group, and a fluorine atom. The specific arrangement of these substituents (ortho, meta, para relationships) creates a unique electronic environment for each carbon atom in the molecule. A precise and unambiguous structural elucidation is paramount for its application in polymerization, cross-coupling reactions, and as a scaffold in medicinal chemistry. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon backbone.
The strategic placement of the bromo, ethenyl, and fluoro groups dictates the molecule's reactivity and properties. Understanding the influence of these groups on the ¹³C chemical shifts is not merely an academic exercise; it is fundamental to confirming synthesis, identifying impurities, and predicting behavior in subsequent chemical transformations.
Theoretical Framework: Predicting the ¹³C NMR Spectrum
The chemical shift of each carbon atom in a substituted benzene ring is influenced by the electronic effects (both inductive and resonance) of the substituents.[1] Before analyzing the experimental spectrum, we can predict the approximate chemical shifts by considering the additive effects of the individual substituents on a benzene ring.
Substituent Chemical Shift (SCS) Effects:
-
Bromine: Bromine exhibits a significant "heavy atom effect," a shielding phenomenon that shifts the signal of the directly attached carbon (ipso-carbon) upfield (lower ppm) despite its electronegativity.[1][2][3] The ortho and para carbons are slightly deshielded, while the meta carbon is minimally affected.
-
Fluorine: As a highly electronegative atom, fluorine exerts a strong deshielding inductive effect, causing a significant downfield shift for the ipso-carbon.[4] It also engages in resonance, leading to shielding at the ortho and para positions.
-
Ethenyl (Vinyl) Group: This group is weakly activating and exhibits both inductive and resonance effects, leading to shielding at the ortho and para positions and a slight deshielding at the meta position. The vinyl carbons themselves have characteristic chemical shifts in the sp² region (100-150 ppm).[5][6]
The interplay of these effects in a polysubstituted ring can be complex, as they are not perfectly additive. However, a qualitative prediction provides a strong foundation for spectral assignment.
dot graph { layout=neato; node [shape=plaintext]; C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,-0.75!"]; C3 [label="C3", pos="-0.8,-2!"]; C4 [label="C4", pos="0.8,-2!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="0,0!"]; Br [label="Br", pos="0,2.5!"]; C7 [label="C7", pos="-2.3,0!"]; C8 [label="C8", pos="-3.3,0.75!"]; F [label="F", pos="1.3,-3!"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- Br; C2 -- C7; C7 -- C8; C4 -- F; } }
Caption: Structure of this compound with carbon numbering.
Predicted Chemical Shift Ranges:
| Carbon Atom | Substituent Influences | Predicted Chemical Shift (ppm) |
| C1 (C-Br) | Heavy atom effect of Br, ortho to ethenyl, meta to fluoro | ~115-125 |
| C2 (C-ethenyl) | Ortho to bromo, ortho to fluoro | ~135-145 |
| C3 (CH) | Meta to bromo, ortho to fluoro | ~115-125 (expect splitting due to C-F coupling) |
| C4 (C-F) | Para to bromo, meta to ethenyl | ~160-170 (expect large ¹JCF coupling) |
| C5 (CH) | Meta to bromo, ortho to ethenyl | ~130-140 |
| C6 (CH) | Para to fluoro, ortho to bromo | ~110-120 (expect splitting due to C-F coupling) |
| C7 (=CH) | α-carbon of vinyl group | ~135-145 |
| C8 (=CH₂) | β-carbon of vinyl group | ~110-120 |
Experimental Protocols: Acquiring High-Fidelity ¹³C NMR Data
The acquisition of a high-quality, unambiguous ¹³C NMR spectrum requires meticulous sample preparation and the selection of appropriate experimental parameters.
Standard Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid spectral overlap from impurities.
-
Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: For a standard ¹³C experiment, a concentration of 50-100 mg in 0.6-0.7 mL of solvent is recommended.[7] For more sensitive modern spectrometers, 10-25 mg may be sufficient.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[7]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Quantitative ¹³C NMR Protocol
For applications requiring accurate integration of carbon signals (e.g., determining molar ratios), the standard proton-decoupled experiment is insufficient due to the variable Nuclear Overhauser Effect (NOE) and long T₁ relaxation times.
-
Relaxation Agent: To ensure complete relaxation between scans without prohibitively long delays, add a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) to the sample at a concentration of approximately 0.1 M.[8][9]
-
Pulse Sequence: Employ an inverse-gated decoupling pulse sequence. This sequence applies proton decoupling only during the acquisition time, suppressing the NOE while maintaining singlet multiplicity.[8]
-
Relaxation Delay (d1): Set a long relaxation delay, typically at least five times the longest T₁ of any carbon in the molecule (e.g., 10-30 seconds). The presence of the relaxation agent significantly shortens T₁ values, making this more feasible.
-
Flip Angle: Use a 90° pulse angle to maximize the signal for each scan.
Caption: A comprehensive workflow for the ¹³C NMR analysis of an organic compound.
Spectral Interpretation and Assignment
A multi-step approach involving several NMR experiments is the most robust method for unambiguous assignment of all carbon signals.
Broadband Proton-Decoupled ¹³C Spectrum
The initial ¹³C{¹H} spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The signals will appear as singlets, but those for carbons coupled to fluorine will exhibit splitting (¹JCF, ²JCF, ³JCF, etc.).[10]
-
C4 (C-F): This signal will be a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz) and will appear far downfield (~160-170 ppm).[10][11]
-
C3 and C6: These carbons will appear as doublets due to two-bond and three-bond C-F coupling, respectively.
-
Other Aromatic Carbons: May show smaller, long-range C-F couplings.
DEPT (Distortionless Enhancement by Polarization Transfer) Analysis
DEPT experiments are crucial for determining the number of protons attached to each carbon.[12][13]
-
DEPT-135: CH and CH₃ groups will appear as positive peaks, while CH₂ groups will appear as negative peaks. Quaternary carbons (C) are absent.[5][14]
-
In our molecule: C3, C5, C6, and C7 will be positive peaks. C8 will be a negative peak. C1, C2, and C4 will be absent.
-
-
DEPT-90: Only CH groups will appear as positive peaks.[5][14]
-
In our molecule: C3, C5, C6, and C7 will be visible.
-
By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, we can definitively categorize each carbon signal.
Summary of DEPT Analysis:
| Carbon Type | Standard ¹³C | DEPT-90 | DEPT-135 |
| C (Quaternary) | Present | Absent | Absent |
| CH (Methine) | Present | Positive | Positive |
| CH₂ (Methylene) | Present | Absent | Negative |
| CH₃ (Methyl) | Present | Absent | Positive |
Two-Dimensional (2D) NMR: HSQC and HMBC
For complete and verified assignment, 2D correlation spectroscopy is the gold standard.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[15][16][17] A cross-peak will appear at the ¹H chemical shift on one axis and the ¹³C chemical shift on the other. This allows for the direct assignment of all protonated carbons (C3, C5, C6, C7, and C8) by linking them to their corresponding, and often more easily assigned, proton signals. Quaternary carbons (C1, C2, C4) will not show any correlation peaks.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[16][17][18] This is invaluable for assigning quaternary carbons and piecing together the molecular structure. Key expected correlations include:
-
Protons on C8 will correlate to C7 and C2.
-
The proton on C7 will correlate to C2 and C6.
-
The proton on C6 will correlate to C2, C4, and C5.
-
By systematically analyzing these correlations, a complete and self-validating assignment of the entire carbon framework can be achieved.
Conclusion
The ¹³C NMR analysis of this compound is a multi-faceted process that combines theoretical prediction with a suite of advanced NMR experiments. A thorough understanding of substituent effects allows for an initial, educated prediction of the spectrum. Subsequent acquisition of 1D (standard ¹³C and DEPT) and 2D (HSQC and HMBC) spectra provides the necessary data for a complete, unambiguous, and verifiable assignment of every carbon atom in the molecule. The protocols and analytical logic presented in this guide offer a robust framework for scientists to confidently elucidate the structure of this and other complex substituted aromatic compounds, ensuring the highest level of scientific integrity in their research and development endeavors.
References
-
Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]
-
¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]
-
The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics (RSC Publishing). [Link]
-
¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. [Link]
-
DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
CASPRE - ¹³C NMR Predictor. [Link]
-
Study of ¹³C Chemical Shifts in Substituted Benzenes. AIP Publishing. [Link]
-
¹³C NMR chemical shift prediction of diverse chemical compounds. Taylor & Francis Online. [Link]
-
DEPT 13C NMR Spectroscopy. Fiveable. [Link]
-
DEPT ¹³C NMR Spectroscopy – Organic Chemistry. NC State University Libraries. [Link]
-
DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Natural abundance ¹³C NMR investigation of substituted bromobenzene using noise decoupling of proton resonances. Sci-Hub. [Link]
-
¹³C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES. Canadian Journal of Chemistry. [Link]
-
Development of a ¹³C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. The Journal of Organic Chemistry. [Link]
-
DEPT NMR: Signals and Problem Solving. Chemistry Steps. [Link]
-
Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific Review. [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]
-
Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments Magnetic Resonance. [Link]
-
The influence of substituents on the ¹³C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Sci-Hub. [Link]
-
Carbon-13 NMR chemical shift—Substituent effect correlations in substituted styrenes. Sci-Hub. [Link]
-
¹³C nuclear magnetic resonance chemical shifts in styrenes; substituent and solvent effects. Sci-Hub. [Link]
-
Assigning the ¹³C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]
-
Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. The Journal of Organic Chemistry. [Link]
-
HSQC and HMBC. Columbia University NMR Core Facility. [Link]
-
The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The ¹³C Spectra of Some Fluorobenzenes and Fluorobenzofurans. RSC Publishing. [Link]
-
An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]
-
¹³C NMR substituent induced chemical shifts in the side-chain carbons of
,/-unsaturated sulphones. Sci-Hub. [Link] -
NMR Sample Requirements and Preparation. Iowa State University Department of Chemistry and Biochemistry. [Link]
-
A Great ¹³C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments. [Link]
-
Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
¹³C NMR spectra of styrene derivatives: An undergraduate experiment involving the application of the Hammett equation. Journal of Chemical Education. [Link]
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
-
¹³C NMR Substituent Effects on para-Substituted Tolans. University of Mississippi eGrove. [Link]
-
Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CH=N in substituted benzylideneanilines. ResearchGate. [Link]
-
Simultaneous Proton and Fluorine decoupled ¹³C NMR. Magritek. [Link]
-
Proton and fluorine NMR spectra of fluorobenzene. Sci-Hub. [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
-
¹³C NMR study of polarizations and polarization ranges of vinylene groups in seven series of related compounds. Sci-Hub. [Link]
-
How Can I Get a Quantitative ¹³C NMR Spectrum? University of Ottawa NMR Facility Blog. [Link]
-
¹³C NMR of bromobenzene ipso carbon shielding. Chemistry Stack Exchange. [Link]
-
NMR spectral analysis of second-order ¹⁹F-¹⁹F, ¹⁹F-¹H and ¹³C-¹⁹F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Loughborough University Research Repository. [Link]
-
¹³C NMR Analysis as a Useful Tool for Structural Assignment of Vinyl- and Dienyltin Derivatives. Sci-Hub. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. fiveable.me [fiveable.me]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 10. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 11. sfu.ca [sfu.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. nmr.oxinst.com [nmr.oxinst.com]
An In-Depth Technical Guide to the Mass Spectrometry of 1-Bromo-2-ethenyl-4-fluorobenzene
Introduction: Unveiling the Molecular Blueprint
In the landscape of modern drug discovery and synthetic chemistry, the precise structural elucidation of novel molecules is paramount. 1-Bromo-2-ethenyl-4-fluorobenzene, a substituted styrene, presents a unique analytical challenge due to the interplay of its three key functional moieties: a bromine atom, a fluorine atom, and a vinyl group attached to an aromatic ring. Each of these components imparts distinct characteristics to the molecule's behavior under mass spectrometric analysis. This technical guide provides a comprehensive exploration of the mass spectrometry of this compound, offering insights into its fragmentation patterns, detailed analytical protocols, and the fundamental principles that govern its ionization and subsequent dissociation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the mass spectral characteristics of this and similar halogenated vinylaromatic compounds.
Core Principles of Fragmentation for this compound
Electron Ionization (EI) is the most common ionization technique for volatile and semi-volatile compounds analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[1] In EI, high-energy electrons bombard the analyte molecule, leading to the ejection of an electron and the formation of a molecular ion (M radical cation, M•+).[2] This molecular ion is often energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable ions. The resulting mass spectrum is a unique fingerprint of the molecule.
For this compound, the fragmentation is influenced by several key factors:
-
The Bromine Isotope Pattern: Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. This results in a characteristic M/M+2 isotopic pattern for any fragment containing a bromine atom, providing a clear marker for these ions in the mass spectrum.
-
The Phenyl Cation: Aromatic compounds are known for the stability of the phenyl cation.[3] Therefore, the loss of substituents from the benzene ring to form a stable phenyl-type fragment is a common fragmentation pathway.
-
The Vinyl Group: The vinyl group can undergo fragmentation through various mechanisms, including the loss of a hydrogen radical or the loss of acetylene (C2H2).
-
The Fluorine Atom: Fluorine is a highly electronegative atom, and its presence can influence the stability of adjacent ions. The loss of a fluorine radical or a neutral HF molecule are possible fragmentation pathways.
Predicted Fragmentation Pathways
Based on the foundational principles of mass spectrometry and analysis of structurally similar compounds like 4-bromostyrene and 2-fluorostyrene, we can predict the primary fragmentation pathways for this compound under electron ionization.
The molecular ion ([C8H6BrF]+•) will exhibit a characteristic M/M+2 pattern at m/z 200/202. The subsequent fragmentation is expected to proceed through several key losses:
-
Loss of a Bromine Radical: This is a highly probable fragmentation due to the relative lability of the C-Br bond and the stability of the resulting vinylfluorophenyl cation. This will produce a significant peak at m/z 121.
-
Loss of a Hydrogen Radical: The vinyl group can lose a hydrogen radical, leading to the formation of a stable ethynyl-substituted cation. This would result in a fragment at m/z 199/201.
-
Loss of Acetylene: A common fragmentation for styrenic compounds is the loss of a neutral acetylene molecule (C2H2) from the molecular ion. This would yield a fragment at m/z 174/176.
-
Loss of a Fluorine Radical: While the C-F bond is strong, loss of a fluorine radical from the molecular ion can occur, leading to a fragment at m/z 181/183.
-
Sequential Fragmentations: Further fragmentation of the primary ions can also occur. For instance, the m/z 121 ion ([C8H6F]+) could lose acetylene to produce a fragment at m/z 95.
Diagram of Predicted Fragmentation Pathways
Caption: Predicted Electron Ionization fragmentation pathways.
Quantitative Data: Predicted Mass Spectrum
The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their expected relative abundances in the electron ionization mass spectrum of this compound.
| m/z (Mass-to-Charge Ratio) | Ion Formula | Proposed Fragment Structure | Predicted Relative Abundance |
| 200/202 | [C8H6BrF]+• | Molecular Ion | Moderate |
| 121 | [C8H6F]+ | [M - Br]+ | High |
| 199/201 | [C8H5BrF]+• | [M - H]+• | Moderate to Low |
| 174/176 | [C6H4BrF]+• | [M - C2H2]+• | Moderate |
| 95 | [C6H4F]+ | [M - Br - C2H2]+ | Moderate to Low |
Experimental Protocol: GC-MS Analysis
A standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is essential for the reliable analysis of this compound. The following method is designed for the analysis of volatile organic compounds and can be adapted for this specific analyte.[1][4][5][6][7]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a high-purity solvent such as dichloromethane or methanol to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare working standards at concentrations appropriate for the instrument's linear range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
For unknown samples, dissolve a known quantity in a suitable solvent and dilute or concentrate as necessary to fall within the calibration range.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Injector: Split/splitless inlet.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 20:1 (can be adjusted based on sample concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
3. Data Acquisition and Analysis:
-
Acquire the data in full scan mode to obtain the complete mass spectrum.
-
Integrate the peaks of interest and generate a mass spectrum for each.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra for confirmation.
Diagram of the GC-MS Experimental Workflow
Caption: A generalized workflow for GC-MS analysis.
Trustworthiness and Self-Validation
The protocols and predictions outlined in this guide are designed to be self-validating. The characteristic M/M+2 isotope pattern of bromine serves as an internal confirmation for any bromine-containing fragments. The logical progression of fragmentation from the molecular ion to smaller, stable ions should be consistent with established chemical principles. Furthermore, the use of a well-characterized GC column and a standardized temperature program ensures reproducible retention times, adding another layer of confidence to the identification. For definitive structural confirmation, comparison with a synthesized and verified standard of this compound is always the gold standard.
Conclusion
The mass spectrometry of this compound is a multifaceted analytical puzzle. By understanding the fundamental principles of electron ionization and the predictable fragmentation behavior of its constituent functional groups, a clear picture of its mass spectrum emerges. The proposed fragmentation pathways, coupled with a robust GC-MS analytical method, provide a solid foundation for the identification and characterization of this and structurally related compounds. This guide serves as a valuable resource for scientists engaged in the synthesis and analysis of novel chemical entities, empowering them with the knowledge to confidently interpret their mass spectral data.
References
-
National Institute of Standards and Technology. (n.d.). Styrene. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). o-Fluorostyrene. PubChem. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Method 8260B: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromostyrene. PubChem. Retrieved from [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Styrene. NIST Chemistry WebBook. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Method 5030C: Purge-and-Trap for Aqueous Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation pattern of styrene induced by 396 nm nanosecond laser. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromostyrene. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Medistri SA. (2022). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Mass Spectra of THMs and Fluorobenzene. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-Bromostyrene. Retrieved from [Link]
-
K. A. Schug, & H. M. McNair. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
MassBank. (2008). MSBNK-IPB_Halle-PB000166. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Data.gov. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Fluorostyrene. PubChem. Retrieved from [Link]
-
Raza, A. R., et al. (2016). Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation. Modern Chemistry & Applications. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Styrene. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). α-Methylstyrene. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. dem.ri.gov [dem.ri.gov]
- 7. agilent.com [agilent.com]
An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-ethenyl-4-fluorobenzene
Introduction
1-Bromo-2-ethenyl-4-fluorobenzene is a halogenated aromatic compound with potential applications in organic synthesis, serving as a versatile building block for the introduction of a substituted phenyl group in the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a vinyl group, offers multiple reactive sites for further chemical transformations. An accurate understanding of its physical properties is paramount for its effective handling, purification, and application in research and development.
This guide provides a comprehensive overview of the key physical properties of this compound. In the absence of extensive experimentally determined data in publicly accessible literature, this document presents predicted values derived from computational models, alongside detailed, field-proven experimental protocols for their empirical determination. This approach ensures that researchers, scientists, and drug development professionals have a reliable framework for both theoretical consideration and practical laboratory work.
Predicted Physicochemical Properties
The physical properties of a compound are dictated by its molecular structure. For this compound, the interplay of the polarizable bromine atom, the highly electronegative fluorine atom, the nonpolar vinyl group, and the aromatic ring results in a unique set of physicochemical characteristics. The following table summarizes the predicted physical properties for this compound.
| Property | Predicted Value | Significance in Research and Drug Development |
| Molecular Formula | C₈H₆BrF | Defines the elemental composition. |
| Molecular Weight | 201.04 g/mol | Crucial for stoichiometric calculations in chemical reactions. |
| Boiling Point | ~195-205 °C | A key parameter for purification by distillation and for assessing volatility. |
| Melting Point | Not available (likely a liquid at room temperature) | Important for storage and handling conditions. |
| Density | ~1.5 g/mL | Necessary for mass-to-volume conversions and for predicting layering in solvent systems. |
| Refractive Index | ~1.56 | A useful parameter for identity and purity checks. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, toluene) and insoluble in water.[1][2] | Critical for selecting appropriate solvents for reactions, extractions, and chromatography. |
Note: The values presented are computationally predicted and should be confirmed by experimental measurement.
Experimental Determination of Physical Properties
The following sections detail the standard laboratory procedures for the empirical determination of the key physical properties of this compound.
Determination of Boiling Point
The boiling point is a fundamental physical property that provides insights into the volatility of a liquid. For a pure compound, the boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Methodology: Micro-Boiling Point Determination
This method is suitable for small sample volumes.[3]
-
Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube.
-
Apparatus Setup: Add a magnetic stir bar to the test tube. Clamp the test tube in a heating block on a hot plate stirrer. Insert a thermometer into the test tube, ensuring the bulb is positioned about 1 cm above the liquid surface.
-
Heating and Observation: Begin gentle stirring and heating. Observe the liquid for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube, forming a reflux ring.
-
Measurement: The temperature at which the reflux ring stabilizes is the boiling point of the liquid. Record this temperature.
Figure 1: Workflow for Micro-Boiling Point Determination.
Determination of Density
Density is a measure of mass per unit volume and is a useful characteristic for liquid identification and purity assessment.
Methodology: Density Determination using a Graduated Cylinder and Balance
This is a straightforward method for determining the density of a liquid.[4][5][6]
-
Mass of Empty Cylinder: Place a clean, dry 10 mL graduated cylinder on an electronic balance and tare the balance to zero.
-
Volume Measurement: Carefully add approximately 5-10 mL of this compound to the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.
-
Mass of Liquid: Place the graduated cylinder containing the liquid back on the tared balance and record the mass.
-
Calculation: Calculate the density using the formula: Density = Mass / Volume.
-
Repeatability: For improved accuracy, repeat the measurement two more times and calculate the average density.
Figure 2: Workflow for Density Determination.
Determination of Refractive Index
The refractive index is the ratio of the speed of light in a vacuum to its speed in a substance. It is a sensitive measure of a substance's purity and composition.
Methodology: Using a Refractometer
A refractometer is an instrument that measures the refractive index by determining the critical angle of total internal reflection.[7]
-
Calibration: Calibrate the refractometer using a standard with a known refractive index, such as distilled water.
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and allow the temperature to stabilize. Look through the eyepiece and adjust the controls until the dividing line between the light and dark areas is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value from the scale.
-
Cleaning: Clean the prism thoroughly with a suitable solvent (e.g., ethanol or acetone) and a soft tissue after the measurement.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl protons and the aromatic protons. The vinyl protons will appear as a complex multiplet system due to geminal, cis, and trans couplings. The aromatic protons will exhibit splitting patterns influenced by both the bromine and fluorine substituents, as well as by each other. The fluorine atom will cause additional splitting (H-F coupling).
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The carbon atoms directly bonded to the halogens will show characteristic shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
Aromatic C-H stretch: Above 3000 cm⁻¹[8].
-
Vinyl C-H stretch: Also above 3000 cm⁻¹[9].
-
Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region[10].
-
Vinyl C=C stretch: Around 1630 cm⁻¹[9].
-
C-H out-of-plane bending: In the 650-1000 cm⁻¹ region, which can provide information about the substitution pattern of the benzene ring[10].
-
C-Br and C-F stretching: Typically found in the fingerprint region below 1400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.[11][12] This will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M and M+2). Common fragmentation pathways may involve the loss of a bromine atom or the vinyl group.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a comprehensive overview of the key physical properties of this compound, addressing the needs of researchers, scientists, and drug development professionals. By combining computationally predicted data with detailed, reliable experimental protocols, this document serves as a valuable resource for the safe and effective use of this compound in a laboratory setting. The outlined spectroscopic characteristics further aid in its structural verification and purity assessment, empowering researchers to confidently incorporate this versatile building block into their synthetic endeavors.
References
Sources
- 1. chembk.com [chembk.com]
- 2. 1-Bromo-4-fluorobenzene, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
- 4. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]
- 5. PROSPRE [prospre.ca]
- 6. Generate NMR spectra from a list of SMILES [cheminfo.org]
- 7. emeraldcloudlab.com [emeraldcloudlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Navigating the Synthetic Potential of 1-Bromo-2-ethenyl-4-fluorobenzene: An In-depth Technical Guide to the Reactivity of its Vinyl Group
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the vinyl group in 1-Bromo-2-ethenyl-4-fluorobenzene, a versatile building block in modern organic synthesis. The presence of both a bromine and a fluorine atom on the phenyl ring introduces a unique electronic and steric environment that significantly influences the chemical behavior of the ethenyl moiety. This document explores the nuanced reactivity of this substrate in key synthetic transformations, including electrophilic additions, palladium-catalyzed cross-coupling reactions, and polymerization processes. By dissecting the underlying mechanistic principles and providing field-proven insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this multifaceted molecule.
Introduction: A Molecule of Dichotomous Reactivity
This compound, also known as 2-bromo-4-fluorostyrene, presents a fascinating case study in substituent effects on chemical reactivity. The vinyl group, a site of high electron density, is inherently susceptible to a variety of chemical transformations. However, its reactivity is intricately modulated by the electronic and steric influences of the halogen substituents on the aromatic ring.
The ortho-bromo and para-fluoro substituents exert a complex interplay of inductive and resonance effects. Both halogens are inductively electron-withdrawing, which tends to decrease the electron density of the vinyl group, thereby deactivating it towards electrophilic attack. Conversely, the para-fluoro atom can participate in resonance, donating a lone pair of electrons to the aromatic system, which can partially mitigate the inductive withdrawal. The ortho-bromo group, in addition to its electronic influence, can also introduce steric hindrance, potentially impeding the approach of bulky reagents to the vinyl group. Understanding this delicate balance is paramount to predicting and controlling the outcomes of reactions involving this substrate.
Electrophilic Addition to the Vinyl Group: A Modulated Reactivity Profile
The π-bond of the vinyl group serves as a nucleophile, making it susceptible to attack by electrophiles. However, the electron-withdrawing nature of the bromo and fluoro substituents is anticipated to reduce the nucleophilicity of the double bond compared to unsubstituted styrene.
Mechanism of Electrophilic Addition
The generally accepted mechanism for electrophilic addition to an alkene proceeds in a two-step fashion:
-
Initial Attack by the Electrophile: The π electrons of the vinyl group attack an electrophile (E+), leading to the formation of a carbocation intermediate.[1][2] This is typically the rate-determining step. The stability of the resulting carbocation is a crucial factor in determining the reaction's feasibility and regioselectivity.
-
Nucleophilic Capture: A nucleophile (Nu-) then attacks the carbocation, forming the final addition product.[1]
For this compound, the addition of an electrophile to the β-carbon of the vinyl group would lead to a benzylic carbocation. This carbocation is stabilized by resonance with the aromatic ring, making this a favorable pathway.
Caption: Generalized mechanism of electrophilic addition to the vinyl group.
Halogenation of the Vinyl Group
The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is a classic electrophilic addition reaction. In the case of this compound, this reaction is expected to proceed, albeit potentially at a slower rate than with electron-rich styrenes. The conjugation with the benzene ring can slightly decrease the reactivity of the vinyl group.[3]
Experimental Protocol: Bromination of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable inert solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask protected from light.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise to the stirred solution. The disappearance of the bromine color indicates the progress of the reaction.
-
Quenching: Once the reaction is complete (as monitored by TLC), quench any excess bromine with a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product by column chromatography on silica gel.
| Reactant/Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Bromine (Br₂) | 1.0 | Electrophile |
| Dichloromethane (CH₂Cl₂) | - | Solvent |
| Sodium Thiosulfate (aq) | Excess | Quenching agent |
Table 1: Reagents for the bromination of the vinyl group.
Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the Aryl Bromide
While the vinyl group can undergo addition reactions, the presence of the aryl bromide moiety opens up a vast and powerful avenue for synthetic transformations via palladium-catalyzed cross-coupling reactions. In many instances, the reactivity of the C-Br bond will dominate, allowing for the selective functionalization of the aromatic ring while leaving the vinyl group intact.
The Heck-Mizoroki Reaction
The Heck reaction is a cornerstone of C-C bond formation, coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base.[4][5] In the context of this compound, the aryl bromide can react with another alkene, leading to the formation of a substituted styrene. The vinyl group of the starting material typically remains unreacted under standard Heck conditions.
Caption: Experimental workflow for a typical Heck reaction.
Experimental Protocol: Heck Coupling of this compound with Styrene
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and triethylamine (2.0 eq).
-
Reactant Addition: Add styrene (1.2 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and stir under an inert atmosphere for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.[6]
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an aryl halide with an organoboron reagent, typically a boronic acid.[2][7] This reaction is highly versatile and tolerates a wide range of functional groups. For this compound, the C-Br bond can be selectively coupled with various boronic acids to introduce new aryl or vinyl substituents.
| Catalyst System | Base | Solvent | Typical Temperature (°C) |
| Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene | 80-100 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-110 |
| PdCl₂(dppf) | K₂CO₃ | DMF | 90-120 |
Table 2: Common conditions for Suzuki-Miyaura coupling of aryl bromides.
Polymerization of the Vinyl Group
Substituted styrenes are well-known to undergo polymerization to form valuable polymeric materials. This compound is expected to be no exception, with the vinyl group serving as the polymerizable moiety. The presence of the halogen atoms can impart unique properties to the resulting polymer, such as increased thermal stability and modified solubility.
Free Radical Polymerization
Free radical polymerization is a common method for polymerizing styrenic monomers. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating.
Caption: Key stages of free radical polymerization.
Experimental Protocol: Free Radical Polymerization
-
Monomer Purification: Purify this compound by passing it through a short column of basic alumina to remove any inhibitors.
-
Reaction Setup: In a polymerization tube, dissolve the monomer and a radical initiator (e.g., AIBN, 1 mol%) in a suitable solvent like toluene.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Seal the tube under vacuum and heat it in an oil bath at a temperature appropriate for the initiator (e.g., 60-80 °C for AIBN).
-
Isolation: After the desired time, cool the reaction, dissolve the viscous solution in a good solvent (e.g., THF), and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Drying: Collect the polymer by filtration and dry it under vacuum.[8]
Conclusion: A Versatile Synthon with Tunable Reactivity
This compound is a molecule with a rich and tunable reactivity profile. The vinyl group, while somewhat deactivated by the electron-withdrawing halogen substituents, remains a viable handle for electrophilic addition and polymerization reactions. However, the true synthetic power of this molecule often lies in the selective reactivity of the aryl bromide in palladium-catalyzed cross-coupling reactions, which allows for the construction of complex molecular architectures while preserving the vinyl functionality for subsequent transformations. By carefully selecting reaction conditions, chemists can selectively target different reactive sites within the molecule, making it a valuable and versatile tool for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
References
-
Journal of the American Chemical Society, 2024. Vinylic C–H Activation of Styrenes by an Iron–Aluminum Complex. [Online] Available at: [Link]
-
Unacademy, 2023. Mechanism of Electrophilic Addition Reaction. [Online] Available at: [Link]
-
National Institutes of Health, 2024. Vinylic C–H Activation of Styrenes by an Iron–Aluminum Complex. [Online] Available at: [Link]
-
Wikipedia, 2023. Heck reaction. [Online] Available at: [Link]
-
Organic Chemistry Portal, 2024. Heck Reaction. [Online] Available at: [Link]
-
Pearson+, 2023. Styrene (vinylbenzene) undergoes electrophilic aromatic substitut... [Online] Available at: [Link]
- Google Patents, 2021. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
-
Chemistry LibreTexts, 2024. Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Master Organic Chemistry, 2016. The Heck, Suzuki, and Olefin Metathesis Reactions. [Online] Available at: [Link]
-
Organic Chemistry Portal, 2023. Suzuki Coupling. [Online] Available at: [Link]
-
ChemRxiv, 2023. Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. [Online] Available at: [Link]
-
Sciforum, 2019. From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes. [Online] Available at: [Link]
-
YouTube, 2024. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Online] Available at: [Link]
-
National Institutes of Health, 2023. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Online] Available at: [Link]
-
YouTube, 2021. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Online] Available at: [Link]
-
Chemistry LibreTexts, 2022. 15.2: Electrophilic Addition to Alkenes. [Online] Available at: [Link]
-
Andrew G. Myers Research Group, Harvard University, n.d. The Suzuki Reaction. [Online] Available at: [Link]
-
Organic Chemistry Portal, 2005. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. [Online] Available at: [Link]
-
Reddit, 2016. Why did the vinyl group in styrene not decolorize in Br2/CH2Cl2. [Online] Available at: [Link]
-
Save My Exams, 2025. Electrophilic Addition of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note. [Online] Available at: [Link]
-
ResearchGate, 2016. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Online] Available at: [Link]
-
Chemistry LibreTexts, 2024. 7.7: Electrophilic Addition Reactions of Alkenes. [Online] Available at: [Link]
-
Journal of Polymer Science Part A: Polymer Chemistry, 2000. Polymerization of Aliphatic Disubstituted Acetylenes by MoOCl4–n-Bu4Sn–EtOH Catalyst: Formation of Polymers with Narrow MWDs. [Online] Available at: [Link]
-
BYJU'S, 2023. Electrophilic Addition Reactions Of Alkenes. [Online] Available at: [Link]
-
ResearchGate, 2020. Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Online] Available at: [Link]
-
Pearson, n.d. Electrophilic Addition Mechanisms to Alkenes: Organic Chemistry Study Notes. [Online] Available at: [Link]
-
ResearchGate, 2018. Aromatic fluorocopolymers based on α-(difluoromethyl)styrene and styrene: Synthesis, characterization, and thermal and surface properties. [Online] Available at: [Link]
-
PubChem, n.d. 4-Bromo-2-ethynyl-1-fluorobenzene. [Online] Available at: [Link]
-
MDPI, 2020. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Online] Available at: [Link]
-
Macromolecules, 1989. Preparation and polymerization behavior of 2,4-dicyanostyrene and 2,4,6-tricyanostyrene. [Online] Available at: [Link]
-
Polymer Chemistry, 2023. Synthesis and Self-Assembly of the Amphiphilic Homopolymers Poly(4-hydroxystyrene) and Poly(4-(4-bromophenyloxy)styrene). [Online] Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Solved Styrene (vinylbenzene) undergoes electrophilic | Chegg.com [chegg.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Electronic Effects of Fluorine in 1-Bromo-2-ethenyl-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the complex electronic landscape within 1-Bromo-2-ethenyl-4-fluorobenzene. As a Senior Application Scientist, this document moves beyond simple definitions to explore the synergistic and antagonistic interplay between the fluoro, bromo, and ethenyl substituents. We will dissect the powerful inductive-withdrawing nature of fluorine and its counterintuitive resonance-donating capabilities, placing these effects in the context of the bromine and ethenyl groups. This guide details both experimental and computational methodologies—specifically Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT)—to probe and quantify these electronic distributions. The ultimate goal is to provide a robust framework for predicting the molecule's reactivity, metabolic stability, and potential utility in medicinal chemistry and materials science, grounded in the principles of physical organic chemistry.
Introduction: The Nuances of Aromatic Substitution
In the realm of molecular design, particularly in drug development, the benzene ring is a foundational scaffold. Its utility, however, is unlocked by the substituents that adorn it. These groups are not mere decorations; they are electronic architects that dictate the molecule's reactivity, solubility, metabolic fate, and binding affinity. The electronic effects they exert are broadly categorized into two primary mechanisms:
-
The Inductive Effect (-I/+I): This effect is the polarization of a sigma (σ) bond due to the electronegativity difference between the atoms involved. It is a through-bond effect that weakens rapidly with distance.[1][2]
-
The Resonance (or Mesomeric) Effect (+R/-R): This effect involves the delocalization of pi (π) electrons or lone pairs across a conjugated system, transmitted through π bonds.[1][2]
Fluorine is a particularly fascinating substituent. As the most electronegative element, it possesses the strongest electron-withdrawing inductive effect (-I) of any atom.[3] Yet, its valence lone pairs allow it to participate in resonance, donating electron density back into an adjacent π-system (+R effect).[4][5] This dualistic nature makes fluorinated aromatics critical components in modern pharmaceuticals, where they can enhance binding affinity, block metabolic sites, and modulate pKa.[6][7]
This guide focuses on the specific and complex case of This compound . The strategic placement of three distinct substituents—a strongly inductively withdrawing/weakly resonance-donating fluorine, a moderately withdrawing/donating bromine, and a conjugated ethenyl (vinyl) group—creates a unique electronic environment that warrants detailed investigation.
Theoretical Framework: A Profile of the Substituents
To understand the complete picture, we must first analyze the individual contribution of each substituent.
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Character on Benzene Ring |
| Fluorine (-F) | Strongly Withdrawing | Weakly Donating | Deactivating, Ortho/Para-directing |
| Bromine (-Br) | Moderately Withdrawing | Weakly Donating | Deactivating, Ortho/Para-directing |
| Ethenyl (-CH=CH₂) | Weakly Withdrawing (sp²) | Weakly Donating | Activating, Ortho/Para-directing |
Fluorine: The C-F bond is highly polarized towards fluorine, pulling electron density from the entire ring through the sigma framework (-I effect).[3] However, a lone pair on fluorine can be delocalized into the ring's π-system, increasing electron density specifically at the ortho and para positions (+R effect).[4][5] For halogens, the powerful -I effect dominates, making the ring electron-deficient overall (deactivated) compared to benzene. Yet, the +R effect is strong enough to direct incoming electrophiles to the ortho and para positions.[4]
Bromine: Like fluorine, bromine is an electronegative halogen that exerts a -I effect and a +R effect. However, its electronegativity is lower than fluorine's, resulting in a weaker inductive withdrawal. Its resonance donation is also often considered less effective due to the poorer orbital overlap between bromine's 4p orbitals and carbon's 2p orbitals compared to the 2p-2p overlap for fluorine.
Ethenyl (Vinyl) Group: The vinyl group is conjugated with the benzene ring, allowing it to participate fully in resonance. It can donate π-electron density into the ring, thus activating it towards electrophilic attack, particularly at the ortho and para positions.
Interplay of Effects in this compound
The substitution pattern dictates the final electronic distribution.
-
Fluorine (C4) is para to the Ethenyl group (C2's attachment point, C1) and meta to the Bromo group (C2) .
-
The -I effect of fluorine is felt throughout the ring, lowering the overall electron density.
-
The +R effect of fluorine will primarily increase electron density at its ortho positions (C3 and C5) and its para position (C1).
-
The -I effect of bromine will further withdraw density, most strongly at C1 and C3.
-
The +R effect of the ethenyl group will increase density at its ortho (C3) and para (C5) positions.
This complex interplay of pushing and pulling electron density creates specific sites of high or low reactivity, which can be mapped and quantified.
Caption: Interplay of inductive (-I) and resonance (+R) effects.
Experimental Probing with NMR Spectroscopy
NMR spectroscopy is an unparalleled tool for investigating the electronic environment of nuclei. For fluorinated compounds, ¹⁹F NMR is exceptionally powerful.
¹⁹F NMR Spectroscopy
The fluorine nucleus (¹⁹F) is 100% abundant and has a high gyromagnetic ratio, making it highly sensitive. Its chemical shift is extremely responsive to changes in the local electronic environment, spanning a range of over 800 ppm.[6] This hypersensitivity allows us to use the ¹⁹F chemical shift as a direct probe of the net electronic effect at C4.[6][8] Electron-withdrawing groups elsewhere on the ring will deshield the fluorine nucleus, shifting its resonance downfield, while electron-donating groups will cause an upfield shift.
¹³C NMR Spectroscopy
The chemical shifts of the aromatic carbons provide a map of the electron density across the ring.
-
C4 (attached to F): Will show a large downfield shift due to the powerful -I effect of fluorine and will appear as a doublet due to ¹³C-¹⁹F coupling.
-
C1, C2, C3, C5: The chemical shifts of these carbons will be a composite of all the competing electronic effects, providing a rich dataset for analysis.
Hypothetical ¹³C NMR Data Summary
| Carbon Atom | Expected Shift (ppm vs. Benzene @ 128.5) | Primary Rationale |
| C1 | ~130-135 | Deshielded by Br (-I), Shielded by F (+R) |
| C2 | ~115-120 | Deshielded by Br (-I), Shielded by Ethenyl (+R) |
| C3 | ~125-130 | Deshielded by F (-I), Shielded by Br (+R) & Ethenyl (+R) |
| C4 | ~160-165 | Strongly deshielded by F (-I) |
| C5 | ~110-115 | Deshielded by F (-I), Strongly shielded by F (+R) & Ethenyl (+R) |
Protocol: NMR Analysis of Electronic Effects
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹⁹F NMR Acquisition:
-
Acquire a standard 1D ¹⁹F spectrum. No external reference is strictly needed, but C₆F₆ can be used as a benchmark.
-
Note the chemical shift (δ). Compare this value to that of simple fluorobenzene to empirically gauge the net electron-withdrawing/donating effect of the other substituents.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain sharp singlets for each carbon (except C4).
-
Record chemical shifts and coupling constants (¹J_CF, ²J_CF, etc.).
-
-
Data Analysis:
-
Assign each carbon resonance using 2D NMR techniques (HSQC, HMBC) if necessary.
-
Compare the observed chemical shifts to literature values for monosubstituted and disubstituted benzenes to deconstruct the contribution of each substituent.
-
Computational Chemistry Analysis with DFT
Density Functional Theory (DFT) provides a powerful in-silico method for visualizing and quantifying electronic structure.[9][10] By solving approximations of the Schrödinger equation, we can generate properties that are directly analogous to the electronic effects discussed.
Molecular Electrostatic Potential (MEP) Maps
An MEP map illustrates the charge distribution of a molecule three-dimensionally.[11][12] It is plotted on the molecule's electron density surface.
-
Red Regions: Indicate negative electrostatic potential, are electron-rich, and are susceptible to electrophilic attack.
-
Blue Regions: Indicate positive electrostatic potential, are electron-poor, and are susceptible to nucleophilic attack.
For this compound, the MEP map would be expected to show a highly negative potential around the fluorine atom due to its lone pairs, while the hydrogen atoms of the ring and vinyl group would appear more positive.[13][14] The π-face of the ethenyl group and specific locations on the ring will show varying potentials based on the net electronic effects.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a method to calculate the partial atomic charges on each atom in the molecule.[15][16] This transforms the delocalized molecular orbitals into localized "natural" bonds and lone pairs, aligning with the chemist's Lewis structure intuition.[15] This quantitative data allows for a direct assessment of electron withdrawal and donation. For example, the charge on C4 will be significantly more positive than other ring carbons due to fluorine's -I effect.
Workflow: DFT Computational Analysis
Caption: A standard workflow for DFT-based electronic structure analysis.
Implications for Reactivity and Drug Design
The detailed electronic map derived from these analyses has profound practical implications.
Predicting Chemical Reactivity
The electron density distribution governs the molecule's reactivity.
-
Electrophilic Aromatic Substitution (EAS): Despite being deactivated overall by the halogens, the positions most susceptible to attack by an electrophile will be C3 and C5. These positions are ortho to the activating ethenyl group and benefit from the +R effect of fluorine.
-
Nucleophilic Aromatic Substitution (SNA_r): The C-Br bond is ortho to an activating group and para to a deactivating one. The C-F bond is on a carbon (C4) made highly electron-poor by fluorine's own -I effect. The most likely site for SNA_r, should conditions permit, would be C4.
-
Cross-Coupling Reactions: The C-Br bond is a common handle for reactions like Suzuki or Stille coupling. The electronic nature of the ring will influence the oxidative addition step, a key part of the catalytic cycle.
Applications in Drug Development
In a medicinal chemistry context, the electronic effects are critical:
-
Metabolic Stability: A C-H bond at an electron-rich site is more susceptible to oxidative metabolism by Cytochrome P450 enzymes. The electron-withdrawing nature of fluorine can create an "electron sink," shielding adjacent positions from metabolism.
-
Receptor Binding: The MEP is crucial for understanding non-covalent interactions. The negative potential around the fluorine can form favorable interactions with electropositive regions of a protein binding pocket (e.g., amide backbones, arginine residues).
-
pKa Modification: The strong -I effect of fluorine can significantly lower the pKa of nearby acidic protons or raise the pKa of nearby basic groups (e.g., if an amine were added to the molecule).
Conclusion
The electronic character of this compound is a product of a delicate and competitive balance between powerful inductive forces and subtle resonance effects. Fluorine, as the primary substituent of interest, exerts a dominant electron-withdrawing inductive effect that deactivates the ring, while simultaneously directing reactivity through its resonance donation. This guide has outlined a dual approach, combining the empirical evidence from NMR spectroscopy with the detailed visualization and quantification from DFT calculations, to build a comprehensive understanding of this molecule. For the medicinal chemist or materials scientist, this level of analysis is not merely academic; it is the foundational logic that enables the rational design of molecules with precisely tuned properties for targeted applications.
References
-
Brelsford, R., Harris, P. V., & Price, W. C. (n.d.). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Royal Society Publishing. Retrieved from [Link]
-
MDPI. (n.d.). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). How to interpret a map of electrostatic potential (MEP)?. Retrieved from [Link]
-
ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Retrieved from [Link]
-
Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Retrieved from [Link]
-
IISTE.org. (n.d.). Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. Retrieved from [Link]
-
University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Electrostatic Potential maps. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Retrieved from [Link]
-
ResearchGate. (n.d.). 19F-NMR in target-based drug discovery. Retrieved from [Link]
-
YouTube. (2025). MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial. Retrieved from [Link]
-
ACS Publications. (n.d.). Effects of fluorine substitution on the edge-to-face interaction of the benzene dimer. Retrieved from [Link]
-
St. John's University & College of St. Benedict. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]
-
Beautiful Atoms. (n.d.). Electrostatic potential maps. Retrieved from [Link]
-
Quora. (2017). Does fluorine or chlorine have more of a resonance effect?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]
-
University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]
-
Reddit. (2021). Why does Fluorine have a more inductive force than Chlorine?. r/OrganicChemistry. Retrieved from [Link]
-
Techie Scientist. (2024). Inductive Effect vs. Resonance Effect: What's the Difference?. Retrieved from [Link]
-
Preprints.org. (2025). Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones. Retrieved from [Link]
-
ResearchGate. (n.d.). Natural bond orbital (NBO) analysis for benzene, toluene, and p-xylene. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
National Institutes of Health. (2022). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. Retrieved from [Link]
-
ResearchGate. (n.d.). Electronic energies for some aromatic compounds proposed alone and their correlation with tweezer compound (I) using DFT method. Retrieved from [Link]
-
Dr. Joaquin Barroso's Blog. (2009). Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Retrieved from [Link]
-
Wikipedia. (n.d.). Natural bond orbital. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.6: delta and Hammett's sigma constants. Retrieved from [Link]
-
ACS Publications. (2022). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. ACS Omega. Retrieved from [Link]
-
ACS Publications. (n.d.). Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds. The Journal of Organic Chemistry. Retrieved from [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Retrieved from [Link]
-
University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved from [Link]
Sources
- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 2. difference.wiki [difference.wiki]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 6. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. mdpi.com [mdpi.com]
- 9. iiste.org [iiste.org]
- 10. chemrevlett.com [chemrevlett.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. beautiful-atoms.readthedocs.io [beautiful-atoms.readthedocs.io]
- 13. researchgate.net [researchgate.net]
- 14. MEP [cup.uni-muenchen.de]
- 15. NBO [cup.uni-muenchen.de]
- 16. Natural bond orbital - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 1-Bromo-2-ethenyl-4-fluorobenzene
Abstract: This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for 1-Bromo-2-ethenyl-4-fluorobenzene. It is designed for researchers, scientists, and professionals in drug development. The guide delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and discusses the critical roles of various reaction components. By explaining the causality behind experimental choices, this document aims to equip the user with the necessary knowledge to perform this transformation successfully and troubleshoot potential issues.
Introduction: The Strategic Importance of Fluoro-Vinyl Biphenyls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] The reaction typically involves the coupling of an organoboron species (like a boronic acid) with an organohalide.[5]
The specific substrate, this compound, is a valuable building block. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, a common strategy in medicinal chemistry.[6] The vinyl (ethenyl) group offers a reactive handle for further synthetic transformations or can be a key structural motif in target molecules like high-performance polymers.[7] The bromine atom's position ortho to the vinyl group and meta to the fluorine atom presents a unique electronic and steric environment that must be considered for successful coupling. The relative reactivity of organohalides in Suzuki coupling generally follows the trend: I > OTf > Br >> Cl.[4][8]
This guide will provide a detailed protocol for the Suzuki coupling of this substrate with a generic arylboronic acid, leading to the formation of functionalized 4-fluoro-2-vinylbiphenyl derivatives. These structures are important precursors in various fields, including materials science.[7][9]
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[5][10][11] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][11]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The aryl halide (in this case, this compound) undergoes oxidative addition to the Pd(0) complex. This step breaks the carbon-bromine bond and forms a new organopalladium(II) intermediate.[4][5] This is often the rate-determining step of the reaction.[5] The oxidative addition proceeds with retention of stereochemistry for vinyl halides.[4][8]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron compound to the palladium(II) complex.[4] The presence of a base is critical here; it activates the boronic acid, making it more nucleophilic and facilitating the ligand exchange on the palladium center.[12][13][14] The base is believed to form a more reactive boronate species (e.g., [R-B(OH)₃]⁻) which then reacts with the palladium complex.[13][15]
-
Reductive Elimination: In the final step, the two organic fragments (the aryl group from the halide and the group from the boronic acid) are coupled, forming the new carbon-carbon bond of the desired product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[10][16] The bulkiness of phosphine ligands can aid this step.[4]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization may be required for different boronic acid partners.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 201.04 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Catalyst) | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) (Base) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (Solvent) | 88.11 | ~10 mL | - |
| Water (Co-solvent) | 18.02 | ~2 mL | - |
Reaction Setup and Procedure
Caption: General experimental workflow for the Suzuki coupling reaction.
-
Assembly: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, e.g., 10 mL dioxane and 2 mL water).[10] The use of water as a co-solvent is common as it can help dissolve the inorganic base and activate the boronic acid.[4][16]
-
Degassing: Seal the flask with a septum and thoroughly degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture in an oil bath to 90-100 °C and stir vigorously.[10] Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[2][3]
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Add water (20 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[10]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3] The crude product can then be purified by flash column chromatography on silica gel to afford the desired 4-fluoro-2-vinylbiphenyl derivative.[17]
Key Considerations and Optimization
The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters.
Choice of Catalyst and Ligand
While Pd(PPh₃)₄ is a classic and often effective catalyst, the reactivity of some substrates, particularly less reactive aryl chlorides, may necessitate more advanced catalytic systems.[18]
-
Phosphine Ligands: Bulky, electron-rich phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps.[1][4][19] Ligands developed by Buchwald, such as SPhos and XPhos, are highly effective for a wide range of substrates, including sterically hindered ones and aryl chlorides.[1][18][20]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are often more stable and can be more effective than phosphines for certain challenging couplings.[4][12] PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts are a notable example.[18]
The Role of the Base
The base is not merely a spectator; it plays a crucial role in the transmetalation step.[14]
-
Mechanism of Action: The base activates the organoboron compound, increasing its nucleophilicity.[14] Two primary pathways are proposed: the base can either coordinate to the boronic acid to form a more reactive boronate species, or it can replace the halide on the palladium complex, facilitating the subsequent reaction with the boronic acid.[13]
-
Common Bases: A variety of bases can be used, with the choice often depending on the substrate's sensitivity and the desired reactivity. Common choices include:
-
Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃ are widely used, with cesium carbonate often being more effective for difficult couplings due to its higher solubility and basicity.[14]
-
Phosphates: K₃PO₄ is a strong base that is often effective when carbonates fail.[14]
-
Hydroxides: NaOH, KOH can be used but may not be suitable for base-sensitive substrates.
-
Fluorides: KF can be a mild and effective base, particularly when substrates contain base-labile groups like esters.[12]
-
Solvent System
The solvent must solubilize the reactants and facilitate the reaction.
-
Common Solvents: Ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF) are frequently used.[4][16]
-
Aqueous Conditions: Suzuki couplings are notably tolerant of water, and biphasic systems (e.g., toluene/water or dioxane/water) are very common.[4][16] The aqueous phase helps to dissolve the inorganic base.
-
Green Solvents: In recent years, there has been a push towards more environmentally friendly solvents. Esters like isopropyl acetate (i-PrOAc) and ethers like cyclopentyl methyl ether (CPME) have been identified as greener alternatives for Suzuki couplings.[21]
Troubleshooting and Side Reactions
Despite its robustness, the Suzuki coupling can be prone to side reactions.
-
Protodeborylation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct and reducing the yield. This can be minimized by using anhydrous solvents (if possible), a sufficiently strong base, and ensuring the reaction goes to completion in a reasonable time.[16]
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen or Pd(II) species.[16] Thorough degassing of the reaction mixture is essential to prevent this.
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene. This is more common with electron-rich aryl halides and can be influenced by the solvent and base.[16]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for synthesizing valuable fluoro-vinyl biphenyl derivatives. Success hinges on a rational selection of catalyst, ligand, base, and solvent, grounded in a solid understanding of the reaction mechanism. The protocol provided herein serves as a robust starting point for researchers. By carefully controlling reaction parameters and being mindful of potential side reactions, this transformation can be reliably employed to construct complex molecules for a wide array of applications in science and industry.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Casanovas, J., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]
-
Leconte, N., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available from: [Link]
-
Zultanski, S. L., & Szostak, M. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. Available from: [Link]
-
Reddy, V. P., et al. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]
-
Reddy, V. P., et al. Synthesis and characterization of 4-[(per/polyfluoro)phenyloxy]-4-vinylbiphenyls and their polymers. Polymer. Available from: [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available from: [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Available from: [Link]
-
Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction. Available from: [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group. Available from: [Link]
-
Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]
-
Leadbeater, N. E., & Marco, M. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Angewandte Chemie International Edition. Available from: [Link]
-
Old, D. W., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]
-
Wang, Y., et al. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. Available from: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]
-
Lee, J., et al. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available from: [Link]
-
ResearchGate. Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. Available from: [Link]
-
Organic Syntheses Procedure. Late-stage C-H Functionalization with 2,3,7,8-Tetrafluorothianthrene: Preparation of a Tetrafluorothianthrenium-salt. Available from: [Link]
-
Miyaura, N., & Suzuki, A. Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available from: [Link]
-
Shen, B., et al. A Practical Synthesis of Terminal Vinyl Fluorides. PMC - NIH. Available from: [Link]
-
Organic Chemistry Portal. Vinyl fluoride synthesis by fluorination. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. A Practical Synthesis of Terminal Vinyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-2-ethenyl-4-fluorobenzene
Introduction: The Strategic Importance of Fluorinated Vinylarenes
In the landscape of modern drug discovery and materials science, the synthesis of precisely functionalized aromatic compounds is of paramount importance. 1-Bromo-2-ethenyl-4-fluorobenzene stands as a valuable and versatile building block. Its structure incorporates several key features: a reactive carbon-bromine bond amenable to a wide array of palladium-catalyzed cross-coupling reactions, a vinyl group that can participate in further transformations or influence the electronic properties of the molecule, and a fluorine atom, a common bioisostere for hydrogen that can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound. We will explore four major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The causality behind experimental choices will be explained, and self-validating protocols will be presented to ensure reproducibility and success in your synthetic endeavors.
Understanding the Palladium Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states. A general understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: A simplified representation of the palladium-catalyzed cross-coupling cycle.
The cycle is initiated by the oxidative addition of the aryl bromide (R-X) to a Pd(0) complex. This is often the rate-determining step and is influenced by the electron density of the palladium center and the strength of the C-Br bond. Subsequently, in reactions like the Suzuki and Sonogashira, a transmetalation step occurs where the organic group from an organometallic reagent (R'-M) is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(0) catalyst.
Section 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryls and Vinylarenes
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, reacting an organoboron species with an organohalide.[1] For a substrate like this compound, this reaction allows for the introduction of a wide variety of aryl or vinyl substituents.
Core Principles and Mechanistic Considerations
The key to a successful Suzuki-Miyaura coupling lies in the careful selection of the palladium catalyst, ligand, base, and solvent. For sterically hindered substrates, such as our ortho-vinyl substituted compound, bulky and electron-rich phosphine ligands are often essential. These ligands promote the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step. The base plays a crucial role in activating the boronic acid for the transmetalation step.
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol is designed as a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Toluene/Water (e.g., 10:1 v/v), degassed
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
In a separate vial, under an inert atmosphere, prepare a stock solution of the catalyst and ligand in toluene.
-
Add the catalyst/ligand solution to the Schlenk flask, followed by the degassed toluene and water.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A stable Pd(0) precursor that is readily activated in solution. |
| Ligand | SPhos | A bulky, electron-rich biaryl phosphine ligand known to be effective for challenging couplings. |
| Base | K₃PO₄ | A moderately strong base that is effective in promoting transmetalation without causing significant side reactions. |
| Solvent | Toluene/Water | A common solvent system for Suzuki couplings, where water aids in the dissolution of the base. |
| Temperature | 80-110 °C | A typical temperature range to ensure a reasonable reaction rate. |
Section 2: Heck Reaction for the Synthesis of Substituted Alkenes
The Heck reaction is a powerful tool for the arylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon.[2] With this compound, the Heck reaction can be used to introduce the fluorinated vinylaryl moiety onto a variety of olefinic substrates.
Core Principles and Mechanistic Considerations
The Heck reaction typically proceeds via a neutral or cationic palladium cycle. The choice of ligand and base is critical for both reactivity and regioselectivity. For the synthesis of trans-stilbene derivatives, phosphine ligands are commonly employed. The base is required to neutralize the HBr generated during the catalytic cycle.
Recommended Protocol for Heck Reaction
This protocol is a general procedure for the coupling with electron-deficient alkenes like acrylates or styrene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, butyl acrylate) (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)
-
Anhydrous DMF or NMP, degassed
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
To a flame-dried Schlenk flask, add this compound, the alkene, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent and the base via syringe.
-
Add the palladium(II) acetate.
-
Heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and effective palladium precursor for Heck reactions. |
| Ligand | P(o-tol)₃ | A readily available and effective phosphine ligand for many Heck couplings. |
| Base | Et₃N or DIPEA | An organic base to neutralize the generated acid and regenerate the catalyst. |
| Solvent | DMF or NMP | Polar aprotic solvents that are well-suited for Heck reactions. |
| Temperature | 100-140 °C | Higher temperatures are often required to drive the reaction to completion. |
Section 3: Sonogashira Coupling for the Synthesis of Arylalkynes
The Sonogashira coupling provides a direct route to couple terminal alkynes with aryl halides, leading to the formation of valuable arylalkyne building blocks.[3]
Core Principles and Mechanistic Considerations
The classical Sonogashira coupling employs a dual catalytic system of palladium and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne. An amine base is used to deprotonate the terminal alkyne and to neutralize the generated HBr. Copper-free Sonogashira protocols have also been developed to avoid issues with copper contamination in the final product.
Recommended Protocol for Sonogashira Coupling (Copper-Catalyzed)
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv)
-
Anhydrous THF or DMF, degassed
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature to 60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the precipitated salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | A common and effective pre-catalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Activates the alkyne for transmetalation. |
| Base | Et₃N or DIPA | Serves as both the base and often as the solvent. |
| Solvent | THF or DMF | Good solvents for dissolving the reactants and catalysts. |
| Temperature | Room temperature to 60 °C | Sonogashira couplings can often be performed under mild conditions. |
Section 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[4][5] This reaction is of immense importance in the pharmaceutical industry, where the aniline moiety is a common structural motif.
Core Principles and Mechanistic Considerations
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of sterically hindered aryl bromides benefits from the use of bulky, electron-rich phosphine ligands. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Recommended Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point for the coupling with primary or secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 equiv)
-
Anhydrous Toluene or Dioxane, degassed
-
Anhydrous, inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
To a flame-dried Schlenk flask, add the palladium precursor, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent.
-
Add this compound and the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A reliable Pd(0) precursor for Buchwald-Hartwig aminations. |
| Ligand | XPhos | A highly effective bulky biaryl phosphine ligand for C-N bond formation. |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases required for amine deprotonation. |
| Solvent | Toluene or Dioxane | Aprotic solvents that are well-suited for this transformation. |
| Temperature | 80-110 °C | A common temperature range for Buchwald-Hartwig aminations. |
Experimental Workflow Visualization
Figure 2: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Concluding Remarks
The protocols and guidelines presented in this document provide a solid foundation for the successful application of palladium-catalyzed cross-coupling reactions with this compound. The choice of the specific cross-coupling reaction and the optimization of the reaction conditions will ultimately depend on the desired target molecule and the available resources. By understanding the core principles of the catalytic cycle and the roles of the various reaction components, researchers can effectively troubleshoot and adapt these protocols to achieve their synthetic goals.
References
Sources
Application Notes and Protocols for the Synthesis of Fluorinated Stilbene Derivatives Using 1-Bromo-2-ethenyl-4-fluorobenzene
Introduction: The Strategic Role of Fluorine in Stilbene-Based Drug Discovery
Stilbene derivatives represent a class of privileged structures in medicinal chemistry, with compounds like resveratrol demonstrating a wide array of biological activities.[1][2] The strategic incorporation of fluorine atoms into the stilbene scaffold can significantly enhance its therapeutic potential. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can modulate a molecule's metabolic stability, membrane permeability, binding affinity to target proteins, and pharmacokinetic profile.[3][4][5][6][7][8] This application note provides a comprehensive guide for the synthesis of fluorinated stilbene derivatives, with a specific focus on leveraging 1-Bromo-2-ethenyl-4-fluorobenzene as a key building block. This approach offers a convergent and flexible route to novel fluorinated stilbenes with potential applications in oncology, neurology, and anti-inflammatory drug discovery.[1][8]
Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions
The construction of the central olefinic bond in stilbenes is efficiently achieved through palladium-catalyzed cross-coupling reactions.[9] Given the structure of this compound, which contains both an aryl bromide and a vinyl group, two primary synthetic disconnections are considered: the Heck reaction and the Suzuki-Miyaura coupling.
-
Heck Reaction: This reaction couples the vinyl group of this compound with an aryl halide. This is a powerful method for forming carbon-carbon bonds between sp2-hybridized carbon atoms.[10][11][12]
-
Suzuki-Miyaura Coupling: This approach involves the coupling of the aryl bromide moiety of this compound with a vinylboronic acid or ester. The Suzuki reaction is renowned for its mild reaction conditions and tolerance of a wide range of functional groups.[13][14][15]
This guide will provide detailed protocols for both the Heck and Suzuki-Miyaura coupling strategies, allowing researchers to choose the most suitable method based on the availability of starting materials and desired final product.
Visualizing the Synthetic Workflow
To provide a clear overview of the proposed synthetic pathways, the following diagrams illustrate the Heck and Suzuki-Miyaura coupling strategies for the synthesis of a generic fluorinated stilbene derivative.
Caption: Heck Reaction Workflow for Stilbene Synthesis.
Caption: Suzuki-Miyaura Coupling Workflow for Stilbene Synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative fluorinated stilbene derivative.
Protocol 1: Heck Reaction
This protocol describes the synthesis of (E)-1-(4-fluorostyryl)naphthalene from this compound and 1-bromonaphthalene.
Materials:
-
This compound
-
1-Bromonaphthalene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), 1-bromonaphthalene (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) via syringe, followed by freshly distilled triethylamine (2.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane (20 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired (E)-1-(4-fluorostyryl)naphthalene.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[16][17][18][19][20]
Protocol 2: Suzuki-Miyaura Coupling
This protocol details the synthesis of (E)-4-fluoro-1-(4-methoxystyryl)benzene from this compound and (E)-(4-methoxystyryl)boronic acid.
Materials:
-
This compound
-
(E)-(4-methoxystyryl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, deionized
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and (E)-(4-methoxystyryl)boronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Add potassium carbonate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 8-16 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and wash with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (E)-4-fluoro-1-(4-methoxystyryl)benzene.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[16][17][18][19][20]
Data Summary and Expected Outcomes
The following table summarizes typical reaction parameters and expected yields for the synthesis of fluorinated stilbene derivatives based on literature precedents for similar cross-coupling reactions.[21]
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Heck | Aryl Bromide | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 75-90 |
| Suzuki | Vinylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 80-95 |
Troubleshooting and Mechanistic Considerations
Heck Reaction:
-
Low Yield: Ensure anhydrous conditions and freshly distilled base. The palladium catalyst may require activation. Consider using a different phosphine ligand.
-
Side Products: Homocoupling of the aryl halide can occur. Optimizing the reaction temperature and catalyst loading can minimize this.
-
Mechanism: The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by migratory insertion of the olefin, β-hydride elimination, and reductive elimination to regenerate the catalyst.[11]
Suzuki-Miyaura Coupling:
-
Low Conversion: The quality of the boronic acid is crucial; ensure it is free of boronic anhydride. The base plays a critical role in the transmetalation step.
-
Protodeboronation: This side reaction can be minimized by using anhydrous solvents and a suitable base.
-
Mechanism: The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the stilbene product and regenerate the Pd(0) catalyst.[14]
Conclusion
The protocols outlined in this application note provide a robust and versatile framework for the synthesis of novel fluorinated stilbene derivatives using this compound. Both the Heck and Suzuki-Miyaura coupling reactions offer efficient and reliable methods for constructing the stilbene core. The strategic introduction of fluorine into these scaffolds holds significant promise for the development of next-generation therapeutics with improved pharmacological properties. Researchers are encouraged to adapt and optimize these protocols for their specific target molecules, contributing to the expanding landscape of fluorinated compounds in drug discovery.
References
-
Synthesis and Biological Evaluation of Novel Fluorine-Containing Stilbene Derivatives as Fungicidal Agents against Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry. [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. [Link]
-
Fluorine: An emerging compound in medicinal chemistry. The Torch. [Link]
-
Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Sci-Hub. [Link]
-
Synthetic approaches toward stilbenes and their related structures. PubMed Central. [Link]
-
Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
Isolation and characterization of novel stilbene derivatives from Riesling wine. PubMed. [Link]
-
Synthesis and crystal engineering of fluorinated stilbenes. CrystEngComm. [Link]
-
Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. Organic Chemistry Frontiers. [Link]
-
Synthesis of trans-Stilbene Derivatives by Palladium-Catalyzed Cross-Coupling of trans-2-Phenylvinylboronic Acid Pinacol Ester with Aromatic Chlorides. Utah Conference on Undergraduate Research. [Link]
-
Isolation, Characterization and Quantification of Stilbenes from Some Carex Species. MDPI. [Link]
-
Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. MDPI. [Link]
-
1-Bromo-4-fluorobenzene. Wikipedia. [Link]
-
Tuning Stilbene Photochemistry by Fluorination: State Reordering Leads to Sudden Polarization near the Franck-Condon Region. Semantic Scholar. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Stilbenes: Applications in Chemistry, Life Sciences and Materials Science. ResearchGate. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Diphenylacetylene. Wikipedia. [Link]
-
Isolation, Characterization and Quantification of Stilbenes from Some Carex Species. ACG Publications. [Link]
-
Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. MDPI. [Link]
-
Synthesis and Characterization of some Novel Stilbene Derivatives Derived from Substituted (Phenyl Acetic Acid, Benzaldehyde, Amines ) Triethyl Amine and Thionyl Chloride. ResearchGate. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]
-
The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design. PubMed. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
1-bromo-2-fluorobenzene. Organic Syntheses Procedure. [Link]
-
1-Bromo-4-ethyl-2-fluorobenzene. PubChem. [Link]
-
Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Medicinal Chemistry. [Link]
-
Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. [Link]
-
4-Bromo-2-ethynyl-1-fluorobenzene. PubChem. [Link]
Sources
- 1. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemxyne.com [chemxyne.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. sci-hub.box [sci-hub.box]
- 14. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of trans-Stilbene Derivatives by Palladium-Catalyzed Cross-Coupling of trans-2-Phenylvinylboronic Acid Pinacol Ester with Aromatic Chlorides [ucur.org]
- 16. Isolation and characterization of novel stilbene derivatives from Riesling wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. acgpubs.org [acgpubs.org]
- 19. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Use of 1-Bromo-2-ethenyl-4-fluorobenzene in Pharmaceutical Intermediate Synthesis
Abstract
This document provides a detailed technical guide on the application of 1-Bromo-2-ethenyl-4-fluorobenzene as a versatile building block for the synthesis of pharmaceutical intermediates. This trifunctional reagent, featuring bromo, ethenyl (vinyl), and fluoro moieties, offers a strategic platform for molecular elaboration through a variety of palladium-catalyzed cross-coupling reactions. We present the underlying chemical principles, field-proven protocols for key transformations including Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination, and a discussion of the causality behind experimental design. The protocols are designed to be self-validating, and all mechanistic claims are supported by authoritative references.
Introduction: A Multifunctional Synthetic Building Block
In the landscape of modern medicinal chemistry, the efficiency of a synthetic route is paramount. The selection of starting materials that offer multiple points for diversification can significantly accelerate the drug discovery pipeline. This compound is an exemplary scaffold, strategically designed for complex molecule synthesis. Its utility is derived from three key structural features:
-
Aryl Bromide: The C-Br bond serves as a primary reactive site for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[1]
-
Fluoro Group: The fluorine atom is a bioisostere for a hydrogen atom but imparts profound changes to the parent molecule. Its inclusion can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and pKa.[2]
-
Ethenyl (Vinyl) Group: The vinyl group can be a final structural element or a reactive handle for further transformations, such as olefin metathesis or polymerization.
This combination makes this compound a sought-after intermediate for constructing novel chemical entities with potential therapeutic applications, from kinase inhibitors to advanced materials.[3][4]
Physicochemical Properties & Safety Data
While specific experimental data for this compound is not widely published, its properties can be reliably inferred from structurally related compounds.
| Property | Value (Estimated) | Source/Analogy |
| Molecular Formula | C₈H₆BrF | - |
| Molecular Weight | 201.04 g/mol | - |
| CAS Number | Not broadly listed. | - |
| Appearance | Colorless to pale yellow liquid. | Analogy to[5] |
| Boiling Point | ~95-100 °C at reduced pressure. | Analogy to |
| Density | ~1.5 g/mL | Analogy to |
Handling and Safety Precautions
As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[6][7]
| Hazard Category | GHS Classification (Anticipated) | Precautionary Measures |
| Acute Toxicity | Harmful if inhaled or in contact with skin. | H315, H319, H332, H335.[8] Wear protective gloves, clothing, and eye/face protection. Use only outdoors or in a well-ventilated area.[7] |
| Flammability | Flammable liquid and vapor. | H226.[8] Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[6] |
| Storage | - | Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] |
| Incompatible Materials | - | Strong oxidizing agents, strong acids, strong bases.[7] |
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The primary utility of this compound lies in its role as an electrophile in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atom can facilitate the initial oxidative addition step in the catalytic cycle, often improving reaction efficiency.[9]
Logical Workflow for Cross-Coupling Reactions
The experimental workflow for utilizing this substrate in any cross-coupling reaction follows a consistent, logical progression designed to ensure reproducibility and safety.
Caption: A generalized workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
Causality: The Suzuki-Miyaura reaction is arguably the most versatile method for forming C-C bonds and is a cornerstone of pharmaceutical synthesis.[10][11] It is chosen for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[12] This allows for the direct and modular installation of diverse aryl or heteroaryl moieties at the 2-position of the scaffold, creating complex biaryl structures common in drug molecules.
Catalytic Cycle: The reaction proceeds through a well-established cycle involving oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the catalyst.[11]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Synthesis of 2-Aryl-1-ethenyl-4-fluorobenzene
-
Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent/Catalyst Addition: Add a degassed solvent mixture, typically Toluene/H₂O (4:1, 10 mL). Bubble argon through the mixture for 15 minutes. Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Heck Coupling: C(sp²)–C(sp²) Bond Formation with Alkenes
Causality: The Heck reaction is the method of choice for the arylation of alkenes, providing a direct route to substituted styrenes and stilbenes.[9][13] For this compound, this reaction is used to couple an alkene (e.g., styrene, acrylates) at the C-Br position. This is particularly valuable for synthesizing precursors to polymers or creating conjugated systems found in materials science and some pharmaceutical scaffolds. The strong electron-withdrawing nature of the substrate often leads to high reactivity.[9]
Catalytic Cycle: The mechanism involves oxidative addition, followed by migratory insertion of the alkene into the Aryl-Palladium bond. A subsequent β-hydride elimination releases the product, and the resulting Palladium-hydride species is converted back to the active Pd(0) catalyst by a base.[14]
Caption: Catalytic cycle for the Heck reaction.
Protocol: Synthesis of Substituted Stilbene Analogues
-
Setup: In a dry Schlenk tube, combine this compound (1.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand such as P(o-tol)₃ (0.04 mmol, 4 mol%).
-
Inerting: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Under an argon atmosphere, add a degassed anhydrous solvent such as DMF or NMP (5 mL), the alkene (e.g., styrene, 1.2 mmol), and a base, typically a tertiary amine like triethylamine (Et₃N, 2.0 mmol).
-
Reaction: Seal the tube and heat the mixture to 100-120 °C for 16-24 hours.
-
Workup: Cool the reaction to room temperature and dilute with water (25 mL). Extract the product with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the residue via flash column chromatography to isolate the coupled product.
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
Causality: The formation of C-N bonds is fundamental to pharmaceutical chemistry, as the aniline and related motifs are present in a vast number of bioactive molecules.[15] The Buchwald-Hartwig amination provides a powerful and general method for this transformation, overcoming the limitations of older methods like nucleophilic aromatic substitution.[16] Using this reaction allows for the coupling of a wide variety of primary or secondary amines (both aliphatic and aromatic) to the this compound core, enabling the synthesis of diverse amine-containing libraries for screening.
Catalytic Cycle: Similar to other cross-coupling reactions, the cycle involves oxidative addition, coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[15][17]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Protocol: Synthesis of N-Aryl Amines
-
Setup: In a glovebox or under a stream of argon, add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube. Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and a specialized phosphine ligand (e.g., XantPhos, RuPhos, 0.04-0.08 mmol).[18]
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Inerting & Solvent: Seal the tube, remove it from the glovebox, and add degassed, anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water. Filter the mixture through a pad of Celite to remove inorganic salts.[15] Separate the layers of the filtrate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Comparative Data & Conclusion
Selecting the optimal reaction depends on the desired final product. The table below provides a predictive framework for reaction conditions based on literature for analogous substrates.[19]
| Reaction | Coupling Partner | Typical Catalyst / Ligand | Base / Solvent | Temp (°C) | Est. Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane/H₂O | 100 | 85-95 |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N / DMF | 100-120 | 75-85 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XantPhos | NaOtBu / Toluene | 100-110 | 80-95 |
References
- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- 1-Bromo-4-fluorobenzene - SAFETY D
- SAFETY DATA SHEET for 1-Bromo-4-fluorobenzene. (2013). Thermo Fisher Scientific.
- Wikipedia.
- CDH Fine Chemical.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Bromo-2-fluorobenzene. (2012).
- SAFETY DATA SHEET - 1-Bromo-4-chloro-2-fluorobenzene. (2025). Fisher Scientific.
- ResearchGate. Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids.
- Epistemeo. (2012).
- Kashani, S. K., & Jessiman, J. E.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC - NIH.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- Ossila. 1-Bromo-2-chloro-4-fluorobenzene | CAS 110407-59-5.
- Benchchem. Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Benchchem. A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Benchchem. Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(trichloromethyl)benzene.
- Benchchem.
- NINGBO INNO PHARMCHEM CO.,LTD.
- AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene.
- Gate Chemistry. (2018).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- ResearchGate. Scheme 1: Palladium-catalyzed Heck-type reaction of 2-bromo-1,1,1-trifluorohexane (2a) with alkenes 1.
- CDH Fine Chemical. 1-Bromo-4-Fluorobenzene for Synthesis (P-Bromofluorobenzene) (Stabilised with Ethanol) | 460-00-4.
- PubChem. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993.
- BLD Pharm. 657427-46-8|4-Bromo-2-ethynyl-1-fluorobenzene.
- Google Patents. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
- SciSpace.
- Sigma-Aldrich. 1-Bromo-2-ethynylbenzene 95 766-46-1.
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). PubMed.
- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025).
- Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine deriv
- PubChem. 1-Bromo-2-ethynylbenzene | C8H5Br | CID 602067.
- Pharmacological and Predicted Activities of N
- PubChem. 4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288.
-
Sigma-Aldrich. 4-Bromo-3-methylanisole 98 27060-75-9. [Link]
- Wikipedia. 4-Vinylanisole.
- Sigma-Aldrich. 4-Vinylanisole 97 637-69-4.
- The Good Scents Company. 4-vinyl anisole benzene, 1-ethenyl-4-methoxy- (9CI).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. adpharmachem.com [adpharmachem.com]
- 5. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of Brominated Fluorostyrene Derivatives in Agrochemical Synthesis: A Detailed Guide
Introduction: The Untapped Potential of 1-Bromo-2-ethenyl-4-fluorobenzene
This compound, also known as 1-bromo-2-fluoro-4-vinylbenzene, is a highly functionalized aromatic building block with significant potential in the synthesis of novel agrochemicals. Its unique trifunctional nature—a bromine atom, a vinyl group, and a fluorine atom on a benzene ring—offers medicinal and agrochemical chemists a versatile scaffold for constructing complex molecular architectures. The electron-withdrawing fluorine atom can enhance the biological activity and metabolic stability of the final product, while the bromine atom and the vinyl group serve as reactive handles for a variety of synthetic transformations.
This guide will explore the potential applications of this versatile intermediate by drawing parallels with structurally similar and well-documented building blocks in agrochemical synthesis. We will provide a detailed application note and protocol for the synthesis of a class of herbicides using a closely related analogue, 1-bromo-2-chloro-4-fluorobenzene, to illustrate the synthetic strategies that could be adapted for this compound.
PART 1: The Synthetic Versatility of this compound
The strategic positioning of the bromo, ethenyl, and fluoro substituents on the benzene ring makes this compound a valuable synthon. The reactivity of each functional group can be selectively addressed, providing a platform for divergent synthesis.
-
The Bromine Atom: This is a key functional group for introducing molecular diversity. It is a prime substrate for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern agrochemical synthesis for constructing the core structures of active ingredients.
-
The Ethenyl (Vinyl) Group: This moiety offers a rich chemistry. It can undergo a variety of transformations:
-
Addition Reactions: Halogenation, hydrohalogenation, and hydration can introduce new functional groups.
-
Oxidation: Cleavage of the double bond can yield aldehydes or carboxylic acids.
-
Polymerization: While less common for direct agrochemical synthesis, the potential for polymerization could be explored for controlled-release formulations.
-
Heck Reaction: The vinyl group itself can act as a coupling partner.
-
-
The Fluorine Atom: The presence of fluorine is a common feature in modern agrochemicals. It can significantly influence the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to the target protein, often leading to enhanced efficacy and a more favorable toxicological profile.
PART 2: Application in Agrochemical Synthesis - A Case Study with a Structural Analogue
To provide a practical and scientifically grounded example, we will detail the application of a closely related compound, 1-bromo-2-chloro-4-fluorobenzene , as a key intermediate in the synthesis of tetrahydrophthalimide-derived herbicides.[1][2][3] This class of herbicides is known for its effectiveness against a variety of weeds.
Rationale for Analogue Selection
1-bromo-2-chloro-4-fluorobenzene shares the core brominated and fluorinated benzene ring with our target molecule. The primary difference is the presence of a chloro group instead of an ethenyl group. While the chloro group is generally less reactive in cross-coupling reactions than a bromo group, it provides a valuable point of comparison for understanding the synthetic utility of halogenated fluorobenzenes in this context. The synthetic pathways involving this analogue are well-documented in patent literature, providing a solid foundation for a detailed protocol.
Synthesis of Tetrahydrophthalimide Herbicides: A Step-by-Step Protocol
The overall synthetic strategy involves the reaction of 1-bromo-2-chloro-4-fluorobenzene with a suitable nitrogen-containing heterocycle to construct the final herbicide molecule.
Experimental Protocol: Synthesis of a Tetrahydrophthalimide Herbicide Intermediate
Objective: To synthesize a key intermediate for a tetrahydrophthalimide-derived herbicide using 1-bromo-2-chloro-4-fluorobenzene.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 1-Bromo-2-chloro-4-fluorobenzene | 110407-59-5 | 209.45 | 20.95 g (0.1 mol) |
| Tetrahydrophthalimide | 85-41-6 | 151.16 | 15.12 g (0.1 mol) |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 20.73 g (0.15 mol) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 200 mL |
| Toluene | 108-88-3 | 92.14 | 100 mL |
| Deionized Water | 7732-18-5 | 18.02 | 500 mL |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | 100 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 10 g |
Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 1-bromo-2-chloro-4-fluorobenzene (20.95 g, 0.1 mol), tetrahydrophthalimide (15.12 g, 0.1 mol), and anhydrous potassium carbonate (20.73 g, 0.15 mol).
-
Solvent Addition: Add 200 mL of N,N-dimethylformamide (DMF) to the flask.
-
Reaction Execution: Stir the mixture at room temperature for 30 minutes to ensure homogeneity. Subsequently, heat the reaction mixture to 120-130 °C and maintain it at this temperature for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold deionized water with stirring. A precipitate will form.
-
Isolation of Product: Filter the precipitate using a Büchner funnel and wash the solid with deionized water (2 x 100 mL) to remove any remaining DMF and inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified N-(2-chloro-4-fluorophenyl)tetrahydrophthalimide intermediate.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Visualizing the Workflow:
Caption: Synthetic workflow for the herbicide intermediate.
PART 3: Causality and Self-Validation in the Protocol
-
Choice of Base and Solvent: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the N-H of tetrahydrophthalimide, facilitating the nucleophilic aromatic substitution. DMF is an excellent polar aprotic solvent for this type of reaction as it can dissolve the reactants and the ionic intermediates.
-
Temperature Control: The reaction is conducted at an elevated temperature to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient aromatic ring.
-
Work-up and Purification: The precipitation in water is a critical step for separating the organic product from the water-soluble DMF and inorganic salts. Recrystallization is a standard and effective method for purifying solid organic compounds to achieve high purity, which is crucial for subsequent steps or for the final product's quality.
Adapting the Protocol for this compound
The protocol described above for the chloro-analogue can be conceptually adapted for this compound. However, the presence of the vinyl group introduces both opportunities and challenges:
-
Reactivity: The C-Br bond is generally more reactive than the C-Cl bond in nucleophilic aromatic substitution and cross-coupling reactions. This might allow for milder reaction conditions (e.g., lower temperatures or shorter reaction times).
-
Side Reactions: The vinyl group could potentially undergo side reactions under the conditions of the nucleophilic substitution. Careful optimization of the reaction conditions would be necessary to ensure the selective reaction at the C-Br bond.
-
Alternative Strategies: A more modern and potentially higher-yielding approach for coupling this compound with a heterocycle would be to employ a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling is highly efficient for forming C-N bonds.
Illustrative Reaction Scheme Adaptation:
Caption: Proposed synthetic route using cross-coupling.
Conclusion
While direct, documented applications of this compound in agrochemical synthesis are yet to be widely published, its structural features position it as a highly promising building block for the discovery of new active ingredients. By understanding the reactivity of its functional groups and drawing parallels with structurally related intermediates like 1-bromo-2-chloro-4-fluorobenzene, researchers can design and execute synthetic strategies to explore its full potential. The protocols and insights provided in this guide serve as a foundational framework for scientists and drug development professionals to harness the synthetic power of this versatile molecule in the quest for next-generation agrochemicals.
References
- Google Patents. (1987). JPS62114921A - 1-bromo-2-chloro-4-fluorobenzene and production thereof.
- Google Patents. (1995). JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
- Google Patents. (1987). JPS62114921A - 1-bromo-2-chloro-4-fluorobenzene and production thereof.
- Google Patents. (1995). JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
Sources
"polymerization of 1-Bromo-2-ethenyl-4-fluorobenzene"
An Application Guide to the Controlled Polymerization of 1-Bromo-2-ethenyl-4-fluorobenzene
Abstract
This document provides a comprehensive technical guide for the polymerization of this compound, a functionalized styrene derivative with significant potential in materials science and drug development. The presence of bromine and fluorine atoms on the aromatic ring offers unique opportunities for post-polymerization modification and for imparting desirable properties such as thermal stability and hydrophobicity. This guide details protocols for controlled radical polymerization techniques, specifically Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization, as well as a protocol for living Anionic Polymerization. Each section explains the underlying chemical principles, provides step-by-step experimental procedures, and outlines methods for the characterization of the resulting poly(this compound).
Introduction: The Monomer and Its Potential
This compound is a versatile monomer whose polymer, poly(this compound), serves as a valuable platform for advanced material synthesis. The vinyl group allows for polymerization, while the halogen substituents provide strategic advantages:
-
Fluorine: The C-F bond is strong, and its incorporation into polymer backbones can enhance thermal stability, chemical resistance, and specific surface properties.[1][2] Fluorinated polymers are critical in developing high-performance coatings, membranes, and advanced electronics.[1][3]
-
Bromine: The C-Br bond serves as a versatile synthetic handle for post-polymerization modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the grafting of other functional moieties onto the polymer backbone.
The ability to precisely control the polymerization of this monomer is crucial for synthesizing well-defined polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity), which is essential for high-performance applications.[4][5] This guide focuses on three powerful "living" or controlled polymerization techniques suitable for this purpose.
Method 1: Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust controlled radical polymerization method that enables the synthesis of polymers with highly controlled architectures.[6][7] It relies on a reversible equilibrium between active propagating radicals and dormant halide-capped species, mediated by a transition-metal catalyst. This process minimizes termination reactions, leading to polymers with low dispersity (Đ).[6][7]
Causality of Experimental Choices:
-
Catalyst System: A copper(I) halide complexed with a nitrogen-based ligand (e.g., PMDETA or bpy) is chosen for its high efficiency in polymerizing styrenic monomers. The ligand solubilizes the copper salt and tunes its redox potential for optimal control.
-
Initiator: Ethyl α-bromoisobutyrate (EBiB) is a common and effective initiator for ATRP, as its structure mimics the dormant polymer chain end, ensuring fast and uniform initiation.
-
Oxygen Removal: Oxygen readily terminates radical chains. Therefore, its rigorous removal via freeze-pump-thaw cycles is critical for a successful ATRP.[8]
ATRP Mechanism
Caption: General workflow for controlled polymerization experiments.
Detailed Protocol for Anionic Polymerization
Materials:
-
This compound (monomer), rigorously purified and dried
-
Tetrahydrofuran (THF, solvent), freshly distilled from sodium/benzophenone
-
sec-Butyllithium (s-BuLi, initiator), titrated solution in cyclohexane
-
Methanol, degassed (quenching agent)
-
All glassware must be flame-dried under vacuum.
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask with a stir bar under a high-purity argon atmosphere.
-
Solvent & Monomer Addition: Transfer freshly distilled THF (e.g., 50 mL) into the flask via cannula. Cool the flask to -78 °C using a dry ice/acetone bath. Add the purified monomer (e.g., 1.015 g, 5 mmol) via syringe.
-
Initiation: Slowly add the s-BuLi solution (e.g., 0.05 mmol for a target DP of 100) dropwise to the stirred monomer solution. A color change (typically to orange or red for polystyryl anions) should be observed, indicating the formation of the living chain ends.
-
Polymerization: Allow the reaction to proceed at -78 °C for the desired time (e.g., 1-2 hours).
-
Termination: Quench the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.
-
Isolation: Allow the flask to warm to room temperature. Pour the polymer solution into a large volume of methanol to precipitate the polymer.
-
Drying: Filter the polymer and dry thoroughly in a vacuum oven.
Polymer Characterization
Thorough characterization is essential to confirm the success of the polymerization and to understand the properties of the resulting material.
| Technique | Purpose | Expected Results for Poly(this compound) |
| ¹H & ¹³C NMR | Confirm polymer structure and end-group fidelity. Calculate monomer conversion. | Broad peaks in the aliphatic region (polymer backbone) and aromatic region corresponding to the substituted phenyl rings. |
| ¹⁹F NMR | Confirm the incorporation and integrity of the fluorine substituent. | A single, broad resonance confirming the C-F bond remains intact. |
| GPC/SEC | Determine number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and polydispersity index (Đ = Mₒ/Mₙ). | For controlled polymerizations, a narrow, monomodal distribution with Đ < 1.5 (ideally < 1.2 for ATRP/RAFT) is expected. Mₙ should be close to the theoretical value. |
| TGA | Assess thermal stability (decomposition temperature). | High thermal stability is expected due to the halogenated aromatic structure. |
| DSC | Determine the glass transition temperature (T₉). | A high T₉ is expected, indicating a rigid polymer backbone. |
Troubleshooting
| Problem | Possible Cause | Solution |
| No Polymerization | Impurities (oxygen, water), inactive initiator/catalyst. | Rigorously purify all reagents and solvents. Ensure an inert atmosphere. Use freshly purified catalyst and initiator. |
| Broad Polydispersity (Đ > 1.5) | Poor initiation efficiency, side reactions, high radical concentration (ATRP/RAFT). | Ensure fast initiation by selecting the proper initiator/catalyst system. Lower the reaction temperature. Adjust the initiator/catalyst ratio. |
| Low Conversion | Catalyst deactivation (ATRP), insufficient initiator (RAFT), premature termination. | Add more catalyst/initiator. Increase reaction time or temperature. Re-evaluate reagent purity. |
| Bimodal GPC Trace | Impurities causing a second initiation event, chain coupling. | Improve purification of reagents. For anionic polymerization, ensure extremely low temperatures to prevent side reactions. |
References
-
Ambient-Temperature RAFT Polymerization of Styrene and Its Functional Derivatives under Mild Long-Wave UV−vis Radiation. Macromolecules - ACS Publications. Available at: [Link]
-
Anionic Polymerization of Monomers Containing Functional Groups. 13. Anionic Polymerizations of 2-, 3-, and 4-(3,3-Dimethyl-1-butynyl)styrenes, 2-, 3-, and 4-(1-Hexynyl)styrenes, and 4-(Phenylethynyl)styrene. Macromolecules - ACS Publications. Available at: [Link]
-
Anionic polymerization of p-(2,2′-diphenylethyl)styrene and applications to graft copolymers. Taylor & Francis Online. Available at: [Link]
-
Raft-polymerization Of Styrene—kinetics And Mechanism. Taylor & Francis Group. Available at: [Link]
-
RAFT Polymerization of Styrene by γ-Ray Simultaneous Irradiation. Korea Science. Available at: [Link]
-
Monomer sequence determination in the living anionic copolymerization of styrene and asymmetric bi-functionalized 1,1-diphenylethylene derivatives. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). MDPI. Available at: [Link]
-
Anionic Polymerization of Styrene. University of Southern Mississippi. Available at: [Link]
-
Bulk polymerizations of styrene with different polyfunctional RAFT... ResearchGate. Available at: [Link]
-
Thermal studies: (a) TGA and (b) DSC of the samples. ResearchGate. Available at: [Link]
-
Reversible addition−fragmentation chain-transfer polymerization. Wikipedia. Available at: [Link]
-
Thermodynamic characterization of poly(2,2,3,3,3-pentafluoropropyl methacrylate). Abu Dhabi University. Available at: [Link]
-
Atom Transfer Radical Polymerization. Chemical Reviews - ACS Publications. Available at: [Link]
-
Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. MDPI. Available at: [Link]
-
Complete Thermal Characterization of PTFE – The Combination of DSC, DMA and Rotational Rheometry. NETZSCH Analyzing & Testing. Available at: [Link]
-
Thermogravimetric analysis (TGA) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. ResearchGate. Available at: [Link]
- Brominated polystyrenic resins. Google Patents.
- Brominated polystyrene resins. Google Patents.
-
Simple quantitative analysis of a brominated flame retardant in polystyrene by thermal desorption GC/MS. Frontier-Lab. Available at: [Link]
-
Analysis of Polymers by GPC/SEC. Agilent. Available at: [Link]
-
Atom Transfer Radical Polymerization (ATRP) - Reaction Setup. YouTube. Available at: [Link]
-
The Versatility of 1-Bromo-2,4-difluorobenzene in Advanced Materials Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Additional Monomers. Matyjaszewski Polymer Group - Carnegie Mellon University. Available at: [Link]
-
New ATRP Approach Could Transform the Manufacturing of Specialty Plastics. Carnegie Mellon University. Available at: [Link]
-
Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): Precision Polymer Synthesis Using Organic Photoredox Catalysis. PubMed Central. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. nbinno.com [nbinno.com]
- 4. Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) | MDPI [mdpi.com]
- 5. New ATRP Approach Could Transform the Manufacturing of Specialty Plastics - Department of Chemistry - Mellon College of Science - Carnegie Mellon University [cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): Precision Polymer Synthesis Using Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 1-Bromo-2-ethenyl-4-fluorobenzene
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1-Bromo-2-ethenyl-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield and purity of your desired coupled products. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you to troubleshoot effectively and adapt protocols to your specific needs.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries when working with this specific substrate.
Q1: Why is this compound a challenging substrate for Suzuki coupling?
A1: This substrate presents a unique combination of features that can influence reactivity. The vinyl group at the ortho position introduces steric hindrance around the reactive C-Br bond. While aryl bromides are generally good coupling partners, this steric bulk can slow down the crucial oxidative addition step to the palladium(0) catalyst.[1][2] Additionally, the fluorine atom, while often beneficial for the properties of the final product, can influence the electronic nature of the aromatic ring.[3]
Q2: What is the primary role of the base in this reaction, and how do I choose the right one?
A2: The base is critical and serves multiple roles in the Suzuki coupling catalytic cycle.[4] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[5][6][7] For substrates that may be sensitive to harsh conditions, a careful choice of base is necessary.[8]
-
Weak Bases (e.g., K₂CO₃, NaHCO₃): Often a good starting point, especially when dealing with base-sensitive functional groups.[8][9]
-
Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): Can be more effective for less reactive or sterically hindered aryl bromides by promoting the formation of the active boronate.[10][11]
-
Organic Bases (e.g., triethylamine): Generally less common but can be used in specific applications.
Q3: How does the choice of palladium catalyst and ligand affect the reaction outcome?
A3: The combination of the palladium source and the ligand is arguably the most critical factor for a successful Suzuki coupling, especially with challenging substrates.
-
Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.[12] Alternatively, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be advantageous.[3][13]
-
Ligands: The ligand stabilizes the palladium catalyst, influences its reactivity, and is crucial for facilitating both the oxidative addition and reductive elimination steps. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote efficient coupling.[2][9][14][15][16] These ligands help to create a more reactive, coordinatively unsaturated palladium center that can more readily undergo oxidative addition with the sterically encumbered aryl bromide.[4][17]
Q4: What are the most common side reactions, and how can they be minimized?
A4: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.
-
Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond.[18] It is often promoted by aqueous conditions and can be a significant issue with unstable boronic acids.[18] Using a slight excess of the boronic acid or employing more stable boronic esters (e.g., pinacol esters) can help mitigate this.[19][20]
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form a symmetrical biaryl.[12][21] It is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle for homocoupling.[12][22][23][24] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial for preventing this.[8][19]
-
Dehalogenation: The aryl bromide is reduced to the corresponding arene, where the bromine is replaced by a hydrogen atom. This can occur if a hydride source is present in the reaction mixture.[12] Ensuring the use of pure, anhydrous solvents can help to minimize this side reaction.[19]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | Inactive Catalyst: The Pd(0) active species may not be forming or has been deactivated by oxygen.[19] | - Ensure rigorous degassing of all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[19] - If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction. Consider a brief pre-heating step before adding the substrates. - Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[13] |
| Suboptimal Catalyst/Ligand System: The chosen ligand may not be suitable for the sterically hindered substrate. | - Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[9][14][15][16][25] | |
| Insufficiently Active Base: The base may not be strong enough to promote the formation of the boronate species. | - Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[10][11] Ensure the base is finely powdered and dry.[19] | |
| Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier. | - Incrementally increase the reaction temperature, monitoring for any signs of degradation. Temperatures in the range of 80-110 °C are common for Suzuki couplings.[26] | |
| Significant Formation of Homocoupled Boronic Acid | Presence of Oxygen: Oxygen can lead to the formation of Pd(II) species that promote homocoupling.[12][22][24] | - Improve the degassing procedure. A common method is to bubble an inert gas through the solvent for an extended period (e.g., 30 minutes) before adding the catalyst.[11] - Consider using a freeze-pump-thaw cycle for complete oxygen removal. |
| Use of a Pd(II) Precatalyst: If the reduction to Pd(0) is slow, the remaining Pd(II) can catalyze homocoupling.[23] | - Add a mild reducing agent to the reaction mixture.[22][23] - Switch to a Pd(0) precatalyst. | |
| Significant Protodeboronation of Boronic Acid | Unstable Boronic Acid: Some boronic acids are inherently prone to protonolysis, especially in the presence of water.[18] | - Use a slight excess (1.1-1.5 equivalents) of the boronic acid. - Consider using a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate ester.[19][20] - Minimize the amount of water in the reaction or consider anhydrous conditions if feasible.[9] |
| Formation of Dehalogenated Starting Material | Presence of a Hydride Source: Solvents or other reagents may contain impurities that can act as a hydride source.[19] | - Use high-purity, anhydrous solvents.[19] - Ensure all reagents are of high quality and stored properly. |
| Difficult Purification | Close Polarity of Product and Byproducts: Homocoupled products or unreacted starting materials can be difficult to separate from the desired product. | - Optimize the reaction to minimize byproduct formation. - Adjust the stoichiometry to ensure full conversion of the limiting reagent. - Explore different chromatography conditions (e.g., different solvent systems or stationary phases). |
Experimental Protocols
Standard Protocol for Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.[3]
-
Add the toluene and water solvent mixture.[3]
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[3]
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.[3]
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.[3] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Optimized Protocol for Sterically Hindered Coupling
This protocol is designed to improve yields when coupling with sterically demanding boronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Sterically hindered arylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.06 mmol, 6 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (10 mL)
-
Water (1 mL)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine this compound, the arylboronic acid, and finely powdered K₃PO₄.
-
Add Pd₂(dba)₃ and SPhos to the flask.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification procedure as described in the standard protocol.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][13][27]
Troubleshooting Workflowdot
// Nodes Start [label="Low Yield in Suzuki Coupling", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Conversion [label="Is Starting Material Consumed?", shape=diamond, fillcolor="#FBBC05"]; No_Conversion [label="No/Low Conversion", shape=box, fillcolor="#FFFFFF"]; Optimize_Catalyst [label="Optimize Catalyst/Ligand", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Base [label="Increase Base Strength", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Temp [label="Increase Temperature", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conversion_OK [label="Conversion is Good", shape=box, fillcolor="#FFFFFF"]; Check_Byproducts [label="Analyze Byproducts", shape=diamond, fillcolor="#FBBC05"]; Homocoupling [label="Homocoupling Observed", shape=box, fillcolor="#FFFFFF"]; Degas [label="Improve Degassing/\nUse Pd(0) Source", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protodeboronation [label="Protodeboronation Observed", shape=box, fillcolor="#FFFFFF"]; Boronic_Acid [label="Use Boronic Ester/\nIncrease Equivalents", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Optimized Yield", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Conversion; Check_Conversion -> No_Conversion [label=" No"]; No_Conversion -> Optimize_Catalyst; Optimize_Catalyst -> Optimize_Base; Optimize_Base -> Optimize_Temp; Optimize_Temp -> End; Check_Conversion -> Conversion_OK [label=" Yes"]; Conversion_OK -> Check_Byproducts; Check_Byproducts -> Homocoupling [label=" Biaryl"]; Homocoupling -> Degas; Degas -> End; Check_Byproducts -> Protodeboronation [label=" Arene"]; Protodeboronation -> Boronic_Acid; Boronic_Acid -> End; }
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. Protodeboronation - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. reddit.com [reddit.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting the Heck Reaction with 1-Bromo-2-ethenyl-4-fluorobenzene
Welcome to the technical support center for the Heck reaction, with a specific focus on the challenges presented by the substrate 1-Bromo-2-ethenyl-4-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explore the underlying principles that govern success, providing you with the insights needed to troubleshoot and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: Why is my Heck reaction with this compound showing low or no conversion?
A: Low conversion is a common issue and can stem from several factors. The C-Br bond in your substrate is generally reactive enough for the Heck reaction.[1] However, the presence of both a vinyl group and a fluorine atom on the aromatic ring introduces electronic and steric complexities. Key areas to investigate include:
-
Inefficient Catalyst Activation or Deactivation: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, may not be forming efficiently.[1] Alternatively, it could be deactivating during the reaction, often evidenced by the formation of palladium black.[1]
-
Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.[1][2] An inappropriate ligand can lead to poor oxidative addition or catalyst decomposition.
-
Incorrect Base or Solvent Selection: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[3][4] The solvent influences the solubility of all components and the stability of the catalytic species.[1]
-
Reaction Temperature: While aryl bromides are more reactive than chlorides, the reaction may still require sufficient thermal energy to overcome the activation barrier for oxidative addition.[1][5]
Q2: I'm observing significant isomerization of my alkene product. What causes this and how can I minimize it?
A: Alkene isomerization is a known side reaction in the Heck protocol and arises from the reversible nature of the β-hydride elimination step.[4] After the desired product is formed, the hydrido-palladium complex ([HPdX(L)n]) can re-add to the product alkene in the reverse direction, leading to a different regioisomer upon subsequent elimination. To minimize this:
-
Facilitate Rapid Catalyst Regeneration: The key is to quickly remove the [HPdX(L)n] species from the reaction mixture. Using a strong, soluble base promotes the rapid reductive elimination of HX, regenerating the Pd(0) catalyst and preventing re-addition.[2][4]
-
Control Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can provide more opportunities for isomerization to occur. Monitor your reaction closely and quench it once the starting material is consumed.
-
Consider Silver Salt Additives: In some cases, the addition of silver salts can facilitate the removal of the halide from the palladium center, promoting the desired reductive elimination pathway.[4]
Q3: My palladium catalyst is precipitating as a black solid. What is happening and how can I prevent it?
A: The formation of a black precipitate, known as palladium black, is a clear sign of catalyst decomposition.[1] This occurs when the Pd(0) species, which is the active catalyst, agglomerates and falls out of the solution, rendering it inactive. To prevent this:
-
Ensure Proper Ligand Stabilization: The primary role of the phosphine ligand is to stabilize the Pd(0) center and prevent aggregation.[2] You may need to increase the ligand-to-palladium ratio or switch to a more robust ligand that can better protect the metal center at the required reaction temperature.
-
Maintain an Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, leading to decomposition. It is crucial to thoroughly degas your solvents and reaction vessel and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.
-
Optimize Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition.[1] Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
In-Depth Troubleshooting Guides
Scenario 1: Low or No Conversion
If you are facing low or no conversion of your this compound, a systematic approach to optimization is required. The following workflow can help you identify and resolve the issue.
Caption: Troubleshooting workflow for low conversion.
Detailed Parameter Optimization:
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (1-2 mol%) | Screen Pd₂(dba)₃ or PdCl₂(PPh₃)₂. | Different precatalysts have varying activation profiles. Pd(OAc)₂ is often reduced in situ by phosphine ligands.[6] |
| Ligand | PPh₃ (2-4 mol%) | Screen bulky monodentate ligands (e.g., P(o-tolyl)₃) or bidentate ligands (e.g., dppf, BINAP). | The electronic and steric properties of the ligand are critical for stabilizing the catalyst and promoting oxidative addition.[1][2] |
| Base | Triethylamine (Et₃N) (2 equiv.) | Screen inorganic bases like K₂CO₃ or Cs₂CO₃. | The base's strength and solubility can impact the rate of catalyst regeneration. Inorganic bases are often effective in polar aprotic solvents.[1] |
| Solvent | DMF or DMAc | Try NMP for higher temperatures. | Polar aprotic solvents are generally preferred as they can solubilize the reaction components and stabilize polar intermediates.[1] |
| Temperature | 100 °C | Incrementally increase to 120-140 °C. | Oxidative addition of aryl bromides is often the rate-limiting step and is temperature-dependent.[2][5] |
Scenario 2: Poor Regioselectivity and Side Reactions
With a substrate like this compound, you have two potential reactive sites for the Heck coupling: the aryl bromide and the vinyl group. While the aryl bromide is the intended reaction partner, side reactions involving the vinyl group can occur.
Understanding the Heck Catalytic Cycle:
The regioselectivity of the Heck reaction is determined during the migratory insertion step.[2] For electron-deficient alkenes, the aryl group typically adds to the β-carbon.[2] For your substrate, coupling with another alkene should preferentially occur at the aryl bromide position.
Caption: The Heck Reaction Catalytic Cycle.[2][3][6]
Potential Side Reactions and Solutions:
-
Homocoupling of the Aryl Bromide: This can occur at high temperatures or with certain catalyst systems.
-
Solution: Lower the reaction temperature and optimize the catalyst loading.[7]
-
-
Reaction at the Vinyl Group: While less likely than oxidative addition to the C-Br bond, the vinyl group could potentially participate in side reactions.
-
Solution: Ensure your reaction conditions favor the desired pathway. This typically involves using a well-defined catalyst system and carefully controlling the stoichiometry of your reactants.
-
Experimental Protocol: A Starting Point
This protocol provides a robust starting point for the Heck reaction with this compound and a generic alkene like styrene or an acrylate.
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., Styrene) (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[1]
-
Add anhydrous DMF (5 mL) via syringe.
-
Add this compound (1.0 mmol) and the alkene (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
-
Bernechea, M., de Jesús, E., López-Mardomingo, C., & Terreros, P. (2009). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. The Journal of Organic Chemistry, 74(14), 5049-5058. [Link]
- Oestreich, M. (Ed.). (2009). The Mizoroki–Heck Reaction. John Wiley & Sons, Ltd.
-
Somfai, P. (2018). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC. [Link]
-
Semantic Scholar. (n.d.). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Retrieved from [Link]
-
Zou, G., Wang, Z., Zhu, J., & Tang, J. (2003). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Chemical Communications, (20), 2438-2439. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Reddit. (2022). Troubleshooting a difficult Heck reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. Retrieved from [Link]
-
Diva-Portal.org. (2015). Palladium(II)-Catalyzed Heck Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. Retrieved from [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. In Greener Organic Transformations (pp. 74-89). [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
YouTube. (2015, October 25). Heck reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed intermolecular Heck reaction of alkyl halides. Retrieved from [Link]
-
Pearson. (2022, July 22). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]
-
Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]
-
ResearchGate. (2018, January 10). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
ResearchGate. (n.d.). The Heck reaction of styrene with haloarenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. Retrieved from [Link]
-
ChemRxiv. (2023). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. Retrieved from [Link]
Sources
"side reactions in Sonogashira coupling of 1-Bromo-2-ethenyl-4-fluorobenzene"
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of cross-coupling reactions requires both a deep theoretical understanding and practical, field-proven insights. This guide is dedicated to troubleshooting the Sonogashira coupling of 1-Bromo-2-ethenyl-4-fluorobenzene, a substrate with unique electronic and steric properties that can present specific challenges.
Our goal is to provide you with a self-validating system of knowledge, explaining not just what to do, but why a particular experimental choice is critical.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction I should expect with this substrate?
A1: The most prevalent and often frustrating side reaction in a copper-assisted Sonogashira coupling is the oxidative homocoupling of your terminal alkyne, which produces a symmetrical diyne byproduct.[1][2] This process, known as Glaser coupling, is catalyzed by the copper(I) salt in the presence of oxygen.[2][3] Given that aryl bromides can be less reactive than iodides and may require higher temperatures or longer reaction times, the alkyne has more opportunity to dimerize, significantly reducing the yield of your desired product.[1]
Q2: I see a black precipitate forming in my reaction flask. What is it and is my reaction failing?
A2: The formation of a black precipitate is very likely "palladium black," which is the agglomeration of the active Pd(0) catalyst into an inactive, insoluble form.[4] This is a clear sign of catalyst decomposition and will halt your reaction. The primary causes are the presence of oxygen in the reaction vessel or impurities in your reagents or solvent that can poison the catalyst.[4] Maintaining rigorously inert conditions is paramount to preventing this issue.
Q3: How do the fluoro- and ethenyl- substituents on my aryl bromide affect the reaction?
A3: These substituents have opposing electronic effects. The fluorine atom is strongly electron-withdrawing, which generally increases the reactivity of the aryl bromide toward the rate-determining oxidative addition step with the Pd(0) catalyst.[5][6] Conversely, the ethenyl (vinyl) group is weakly electron-donating. While the C(sp²)-Br bond is the intended reaction site, the vinyl group can potentially undergo side reactions like polymerization or Heck-type couplings, especially at elevated temperatures. However, these are typically less common than Glaser coupling or catalyst decomposition.
Q4: My reaction has stalled with significant starting material remaining. Why is the aryl bromide not being consumed?
A4: While the fluorine group is activating, aryl bromides are inherently less reactive than aryl iodides.[1][7] Stalled reactions are often due to several factors:
-
Insufficient Catalyst Activity: The Pd(0) catalyst may have decomposed (see Q2).
-
Poor Ligand Choice: For a somewhat challenging aryl bromide, a standard ligand like triphenylphosphine (PPh₃) may not be sufficient. More electron-rich and bulky phosphine ligands can accelerate the oxidative addition step.[8][9]
-
Low Temperature: Many aryl bromide couplings require heating to proceed at a reasonable rate.[10]
-
Ineffective Base: The base is crucial for generating the copper acetylide (in the catalyzed version) and neutralizing the HBr byproduct.[1] An impure or wet amine base can hinder the reaction.[4]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving specific experimental issues.
Problem 1: High percentage of alkyne homocoupling (Glaser byproduct) is observed.
-
Scientific Rationale: The copper(I) co-catalyst, essential for activating the alkyne in the traditional Sonogashira mechanism, also efficiently catalyzes the oxidative dimerization of the alkyne in the presence of trace oxygen.[2][11] This competing catalytic cycle can dominate if the primary cross-coupling is slow.
-
Solutions:
-
Switch to a Copper-Free Protocol: This is the most effective solution. By removing the copper co-catalyst, you eliminate the primary pathway for Glaser coupling.[1][4] These protocols often require slightly different conditions, such as a more robust palladium/ligand system or a different base.
-
Ensure Rigorous Inert Atmosphere: If you must use a copper-catalyzed system, meticulous deoxygenation is critical. Degas your solvent(s) and amine base thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Use Schlenk line techniques or a glovebox.[4][12]
-
Slow Addition of Alkyne: Adding the alkyne slowly via a syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway.[4]
-
Minimize Copper Loading: Reduce the amount of CuI to the lowest effective catalytic amount (e.g., 1-2 mol%).
-
Problem 2: Low or no conversion of this compound.
-
Scientific Rationale: The oxidative addition of the aryl bromide to the Pd(0) complex is often the rate-limiting step in the catalytic cycle.[2][6] If this step is too slow, the reaction will not proceed efficiently. The stability and reactivity of the catalyst are dictated by the choice of ligand, temperature, and solvent.
-
Solutions:
-
Increase Reaction Temperature: Aryl bromide couplings frequently require heating. Attempt the reaction at a higher temperature, for example, 60-80 °C in a solvent like THF or 1,4-dioxane.[10]
-
Change the Ligand: Switch from PPh₃ to a more electron-rich and sterically bulky phosphine ligand. These ligands stabilize the Pd(0) center and promote a faster rate of oxidative addition.[8][13] Excellent choices include tri-tert-butylphosphine (P(tBu)₃) or its air-stable salt [HP(tBu)₃]BF₄, or biaryl phosphine ligands like XPhos.[2]
-
Verify Catalyst and Reagent Quality: Use a fresh, high-purity source of your palladium precatalyst and copper(I) iodide. CuI should be white or very light tan; a green or brown color indicates oxidation. The amine base should be distilled and stored over KOH to ensure it is anhydrous.[4]
-
Solvent Choice: While amines like triethylamine can act as both base and solvent, for less reactive substrates, a less coordinating solvent like toluene, THF, or DMF can be beneficial.[10][14]
-
Problem 3: Hydrodehalogenation (replacement of -Br with -H) is a major byproduct.
-
Scientific Rationale: Hydrodehalogenation occurs when the organopalladium intermediate reacts with a hydride source before it can couple with the alkyne. The hydride source can be the solvent (e.g., alcohols), the amine base, or even trace water.[3]
-
Solutions:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.
-
Select a Non-Protic Solvent: Avoid alcohol-based solvents. Toluene, 1,4-dioxane, or DMF are generally safer choices.
-
Change the Base: Some amine bases are more prone to donating a hydride. Consider using a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃, although this may require adjusting other reaction parameters.[1]
-
Visualizing the Competing Pathways
To effectively troubleshoot, it is crucial to visualize the desired catalytic cycle in competition with the primary side reaction.
Caption: Competing catalytic cycles in a copper-assisted Sonogashira reaction.
Troubleshooting Workflow
This decision tree provides a logical flow for addressing common issues encountered during the reaction.
Caption: A logical workflow for troubleshooting common Sonogashira coupling issues.
Optimized Experimental Protocols
Here we provide two starting-point protocols. Protocol B is highly recommended for the title substrate to preemptively avoid Glaser coupling.
| Parameter | Protocol A: Classic Cu-Cocatalyzed | Protocol B: Recommended Copper-Free |
| Palladium Source | PdCl₂(PPh₃)₂ (2 mol%) | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | PPh₃ (4 mol%) | P(tBu)₃ (4-6 mol%) or XPhos (4 mol%) |
| Co-catalyst | CuI (2-4 mol%) | None |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Cesium Carbonate (Cs₂CO₃) or DBU |
| Solvent | THF or Toluene | 1,4-Dioxane or DMF |
| Temperature | 50-80 °C | 80-100 °C |
| Pros | Well-established, often faster for reactive halides | Eliminates Glaser coupling byproduct[1][11] |
| Cons | Prone to Glaser coupling, requires strict O₂ exclusion | May require higher temperatures or more expensive ligands |
Protocol B: Copper-Free Sonogashira Coupling (Recommended)
This protocol is designed to minimize side reactions, particularly alkyne homocoupling.
-
Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add this compound (1.0 equiv), Cesium Carbonate (Cs₂CO₃, 2.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and tri-tert-butylphosphine (P(tBu)₃, 0.06 equiv, 6 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. Stir the mixture for 10 minutes at room temperature. Then, add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir under argon. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the desired coupled product.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
chemeurope.com. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
The Boffin's Domain. Copper-free Sonogashira coupling. [Link]
-
National Center for Biotechnology Information. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
Reddit. Sonogashira troubleshooting help needed : r/Chempros. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. [Link]
-
ResearchGate. ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. [Link]
-
University of Mary Washington. The Sonogashira Coupling. [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. [Link]
-
Royal Society of Chemistry. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Reddit. Scope of Sonogashira Reactions/toubleshooting reaction sequence : r/Chempros. [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
YouTube. Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. [Link]
-
ResearchGate. Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes | Request PDF. [Link]
-
University of Bath. The effect of fluorine substituents on intramolecular C–H bond activation reactions at transition metals. [Link]
-
YouTube. Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Bromo-2-ethenyl-4-fluorobenzene
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting and frequently asked questions for researchers encountering challenges in the purification of 1-Bromo-2-ethenyl-4-fluorobenzene. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your purification workflow.
Overview: The Purification Challenge
This compound is a versatile building block, often synthesized via common carbon-carbon bond-forming reactions such as the Wittig or Heck reactions. While powerful, these methods introduce specific classes of impurities that can complicate isolation. The primary challenges include the removal of phosphorus-based byproducts (from Wittig reactions), residual palladium catalysts (from Heck reactions), unreacted starting materials, and preventing product polymerization. This guide addresses these core issues in a practical, question-and-answer format.
Frequently Asked Questions & Troubleshooting Guides
Q1: My crude reaction mixture is contaminated with a large amount of triphenylphosphine oxide (TPPO) from a Wittig reaction. How can I remove it efficiently without resorting to column chromatography?
A1: Causality and Strategy
Triphenylphosphine oxide (TPPO) is the stoichiometric byproduct of the Wittig reaction and its removal is a classic purification challenge.[1] Its moderate polarity often causes it to co-elute with the desired product during chromatography. The most effective non-chromatographic strategies exploit the significant differences in solubility between TPPO and the nonpolar target compound in specific solvent systems, or through selective complexation.
Protocol 1: Purification by Precipitation/Crystallization
This is the most common and scalable method. It leverages the low solubility of TPPO in nonpolar solvents.
-
Initial Concentration: Concentrate your crude reaction mixture in vacuo to remove the bulk of the reaction solvent (e.g., THF, Dichloromethane).
-
Solvent Trituration: To the resulting oil or solid, add a minimal amount of a cold, nonpolar solvent in which your product is soluble but TPPO is not.
-
Filtration: Filter the mixture through a Büchner funnel, washing the collected solid with a small amount of additional cold nonpolar solvent.
-
Product Recovery: The desired this compound is in the filtrate. Concentrate the filtrate under reduced pressure to yield the purified product. Assess purity by NMR or GC-MS. This may need to be repeated for high levels of TPPO contamination.
Protocol 2: Purification by Selective Complexation
This advanced technique precipitates TPPO as a metal salt complex, which can be easily filtered off.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate solvent such as ethanol or an ethereal solvent like THF or MTBE.[2][4]
-
Complexation: Add a metal salt such as Zinc Chloride (ZnCl₂)[2][3] or Calcium Bromide (CaBr₂)[4][5] to the solution. Typically, 1.5-2.0 equivalents relative to the theoretical amount of TPPO are sufficient.[4]
-
Precipitation: Stir the mixture at room temperature for 1-2 hours. An insoluble TPPO-metal complex will precipitate out of the solution.
-
Filtration & Workup: Filter off the solid precipitate. The filtrate, containing your product, can then be subjected to a standard aqueous workup (e.g., washing with water and brine), dried over an anhydrous salt (like Na₂SO₄), and concentrated in vacuo.
| Method | Advantages | Disadvantages | Best For |
| Precipitation | Simple, inexpensive, avoids metal salts. | May require multiple cycles; product can sometimes co-precipitate. | High TPPO contamination; large-scale reactions. |
| Complexation | Highly efficient, often single operation. | Introduces metal salts that must be removed in workup. | Stubborn cases where precipitation is ineffective. |
Q2: I need to purify my product using flash column chromatography. What is a recommended solvent system and what are the key considerations?
A2: Chromatographic Principles and Strategy
This compound is a relatively nonpolar compound due to the large hydrocarbon and halogenated aryl structure. Therefore, normal-phase chromatography on silica gel is the standard approach.[6] The goal is to select a solvent system that provides good separation (ΔRf > 0.2) between the product and any remaining impurities.
dot
Caption: Troubleshooting logic for flash chromatography.
Step-by-Step Protocol for Flash Chromatography
-
Determine Rf Value: Before packing a column, determine the retention factor (Rf) of your product using thin-layer chromatography (TLC).
-
Test Solvent System: Start with a very nonpolar eluent, such as 100% Hexanes or Heptane. Spot your crude mixture on a TLC plate and develop.
-
Optimize: If the product does not move from the baseline (Rf = 0), gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O). A good target Rf for the product is between 0.25 and 0.35 to ensure good separation. A common starting point is a 99:1 or 98:2 mixture of Hexanes:EtOAc.
-
-
Column Packing:
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the column eluent or a slightly stronger solvent (like dichloromethane) and pipette it carefully onto the top of the silica bed.
-
Dry Loading: For less soluble materials, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[8] This technique often results in better resolution.
-
-
Elution:
-
Begin elution with the low-polarity solvent system determined from your TLC analysis.
-
Collect fractions and monitor them by TLC.
-
If separation is difficult, a shallow gradient elution (slowly increasing the percentage of the polar solvent) can be very effective.[8]
-
Q3: I successfully purified my compound, but it turned yellow/brown and showed signs of polymerization after a few days. What are the correct storage procedures?
A3: Understanding Product Stability
Styrenic compounds, like this compound, are susceptible to light- and heat-induced radical polymerization. The presence of trace acid or metal impurities can accelerate this degradation. Proper storage is critical to maintain purity.
Recommended Storage Protocol:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Low Temperature: Keep the material in a freezer, preferably at -20°C.[9]
-
Light Protection: Use an amber vial or wrap a clear vial in aluminum foil to protect it from light.
-
Inhibitor (Optional): For long-term storage, consider adding a small amount of a radical inhibitor, such as 4-tert-butylcatechol (TBC) or hydroquinone (HQ), at a concentration of 10-50 ppm. Be aware that this will introduce an impurity that may need to be removed before use.
Q4: My synthesis was a Heck reaction. How do I effectively remove the residual palladium catalyst during the workup?
A4: Palladium Removal Strategy
Palladium catalysts used in Heck reactions can exist in various oxidation states and may be coordinated to ligands or adsorbed onto byproducts.[10][11] The goal of the workup is to sequester and remove these palladium species.
dot
Caption: Standard workflow for post-Heck reaction workup.
Protocol for Palladium Removal
-
Cool and Filter: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate or toluene.
-
Plug Filtration: Prepare a short plug of Celite® or silica gel in a fritted funnel. Pass the diluted reaction mixture through this plug. This is highly effective at adsorbing insoluble palladium black (Pd(0)) and ligand-bound palladium species. Wash the plug with additional solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and perform a standard aqueous workup.[12]
-
Wash with water to remove inorganic salts (e.g., the base used in the reaction).
-
Wash with saturated aqueous ammonium chloride (NH₄Cl) if phosphine ligands were used, as it can help remove some palladium complexes.
-
Finish with a brine wash to aid in the separation of aqueous and organic layers.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically clean enough for flash chromatography.
References
- Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature.ACS Omega.
- How does one remove triphenylphosphine oxide from product?ResearchGate.
- Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2.Organic Process Research & Development - ACS Publications.
- How does one remove triphenylphosphine oxide from product?ECHEMI.
- Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2.ACS Publications.
- Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides.Benchchem.
- Purification: Tips for Flash Column Chromatography.Department of Chemistry: University of Rochester.
- Successful flash chromatography.Biotage.
- 1-Bromo-2-fluorobenzene-d4 | Stable Isotope.MedchemExpress.com.
- The Wittig Reaction: Synthesis of Alkenes.University of the West Indies at Mona.
- Purification of Organic Compounds by Flash Column Chromatography.Organic Syntheses.
- Heck Reaction.University of Regensburg.
- Heck Reaction.Chemistry LibreTexts.
- Heck reaction.Wikipedia.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Purification [chem.rochester.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions with 1-Bromo-2-ethenyl-4-fluorobenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-Bromo-2-ethenyl-4-fluorobenzene in palladium-catalyzed cross-coupling reactions. Catalyst deactivation is a frequent challenge that can lead to stalled reactions, low yields, and inconsistent results. This document provides in-depth troubleshooting guides and FAQs to diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed reactions for this compound?
A1: this compound is an ideal substrate for Suzuki-Miyaura and Heck cross-coupling reactions.[1][2] The carbon-bromine bond is readily activated by palladium catalysts, while the vinyl and fluoro groups offer further sites for molecular elaboration. The Suzuki reaction couples the substrate with an organoboron reagent (e.g., a boronic acid) to form a C-C bond, and the Heck reaction couples it with an alkene.[3][4]
Q2: What are the immediate visual signs of catalyst deactivation?
A2: The most common visual indicator of catalyst deactivation is the formation of a black precipitate, commonly known as palladium black.[5] This signifies that the active, soluble Pd(0) catalyst has aggregated into inactive metallic palladium particles.[6] Other signs include a reaction mixture that fails to change color as expected or a reaction that stalls, as confirmed by in-process controls like TLC or GC-MS.
Q3: What are the primary mechanisms of palladium catalyst deactivation in these reactions?
A3: Catalyst deactivation is a multifaceted issue stemming from several distinct chemical and physical processes. Understanding these is the first step toward prevention and resolution.
Table 1: Common Catalyst Deactivation Mechanisms & Symptoms
| Deactivation Mechanism | Primary Symptom(s) | Common Causes |
|---|---|---|
| Aggregation/Sintering | Formation of palladium black precipitate.[5] | High catalyst concentration, high temperature, inappropriate ligand choice.[7][8] |
| Ligand Degradation | Sluggish or stalled reaction, formation of side products. | Presence of oxygen (oxidizes phosphines), high temperatures, incompatible solvents.[8][9][10] |
| Catalyst Poisoning | Complete lack of reactivity or rapid stalling. | Impurities in reagents or solvents (e.g., sulfur, halides, nitrogen heterocycles).[5][6] |
| Oxidation of Pd(0) | Reaction fails to initiate or slows considerably. | Incomplete degassing, presence of air/oxygen.[5][11] |
| Side Reactions | Reduced yield, complex product mixture. | Suboptimal base, temperature, or presence of protic sources (for hydrodehalogenation).[8][12] |
Troubleshooting Guide: A Problem-Oriented Approach
This section is structured to help you diagnose and solve specific experimental issues.
Issue 1: My reaction is sluggish or has stalled before completion.
-
Diagnosis:
-
Visual Inspection: Look for the formation of palladium black. This is the most common culprit and indicates catalyst aggregation.[5]
-
Atmospheric Integrity: Confirm that the reaction was performed under strictly inert conditions. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also degrade common phosphine ligands.[8][13]
-
Ligand Choice: The combination of a vinyl group and a fluorine atom on the substrate can present electronic and steric challenges. Standard ligands like PPh₃ may be insufficient. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to stabilize the active catalyst and promote the reaction.[14][15]
-
-
Solution:
-
Optimize Ligand: Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to prevent catalyst aggregation and accelerate the oxidative addition step.[16]
-
Ensure Inert Atmosphere: Rigorously degas all solvents and reagents using methods like freeze-pump-thaw or by bubbling argon/nitrogen through the liquid for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[8]
-
Lower Catalyst Concentration: While counterintuitive, a lower catalyst concentration can sometimes disfavor the bimolecular aggregation pathway that leads to palladium black formation.[8]
-
Issue 2: My reaction is producing significant dehalogenated byproduct (2-ethenyl-4-fluorobenzene).
-
Diagnosis: This side reaction, known as hydrodehalogenation, occurs when the bromo group is replaced by a hydrogen atom. It is typically caused by the formation of a palladium hydride (Pd-H) intermediate.[12] Common sources of hydrides include trace water, alcohols (if used as a co-solvent), or certain bases.[14]
-
Solution:
-
Use Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure reagents are free from water.[14]
-
Re-evaluate Your Base: The choice of base is critical. While necessary to activate the organoboron reagent in Suzuki couplings or act as a halide scavenger in Heck reactions, some bases can promote side reactions.[3][17][18] Consider switching to a non-coordinating, anhydrous base like K₃PO₄ or Cs₂CO₃.[14]
-
Issue 3: I am observing significant homocoupling of my starting materials.
-
Diagnosis: Homocoupling (e.g., formation of a biaryl from the boronic acid in a Suzuki reaction) competes with the desired cross-coupling pathway. This is often promoted by the presence of oxygen, which can facilitate the unwanted reaction pathway.[8]
-
Solution:
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[8]
-
Lower Temperature: Running the reaction at a lower temperature can often minimize this side reaction by reducing the rate of the undesired pathway relative to the cross-coupling.[8]
-
Optimize Stoichiometry: Ensure a slight excess (1.1-1.2 equivalents) of the coupling partner (e.g., boronic acid) is used, but avoid a large excess which might favor homocoupling.
-
Issue 4: My results are inconsistent from one run to the next.
-
Diagnosis: Inconsistency often points to catalyst poisoning from variable impurities in the reagents or solvents.[5][6] The substrate, this compound, may itself contain trace impurities from its synthesis, such as other halogenated species, which can interfere with the catalyst.[19]
-
Solution:
-
Purify Reagents: Purify the substrate and coupling partners by recrystallization or chromatography if their purity is suspect.
-
Use High-Purity Solvents: Use anhydrous, high-purity solvents from a freshly opened bottle or a solvent purification system.
-
Perform a Control Experiment: Run a small-scale reaction using reagents of the highest available purity to confirm if impurities are the cause of the inconsistency.[5]
-
Visualizing Deactivation and Troubleshooting
To better understand the processes, the following diagrams illustrate the key pathways.
Caption: Figure 1: Common pathways for catalyst deactivation.
Caption: Figure 2: A decision tree for troubleshooting catalyst issues.
Advanced Protocols & Characterization
For persistent issues, a more detailed analysis and specific experimental protocols may be necessary.
Table 2: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction | Palladium Source | Ligand (Pd:Ligand) | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (3 equiv.) | Dioxane/H₂O (10:1) | 80-100 |
| Heck | Pd(OAc)₂ (1-2 mol%) | P(o-tolyl)₃ (2-4 mol%) | Et₃N or K₂CO₃ | Toluene or DMF | 100-120 |
Experimental Protocol 1: Diagnostic Test for Reagent/Solvent Purity
This protocol helps determine if catalyst poisoning is the root cause of reaction failure.
-
Baseline Reaction: Run the reaction under your standard, optimized conditions with your current batch of reagents and solvents. Record the yield and reaction profile (e.g., by taking time points for GC-MS analysis).
-
High-Purity Reaction: Meticulously prepare a second reaction.
-
Use reagents (substrate, coupling partner, base) from a new, unopened container or a batch that has been freshly purified by recrystallization or chromatography.
-
Use solvent from a freshly opened bottle of the highest available purity (anhydrous, degassed).
-
Use a fresh vial of the palladium catalyst and ligand.
-
-
Comparison: If the high-purity reaction proceeds significantly better than the baseline reaction, it strongly indicates that impurities in one or more of your standard reagents are poisoning the catalyst.[5]
Characterizing a Deactivated Catalyst
If you have access to analytical instrumentation, characterizing the spent catalyst can provide definitive proof of the deactivation mechanism.
Table 3: Analytical Techniques for Deactivated Catalyst Characterization
| Technique | Information Gained | Reference |
|---|---|---|
| X-ray Photoelectron Spectroscopy (XPS) | Determines the oxidation state of palladium (e.g., distinguishing active Pd(0) from oxidized Pd(II)). | [20] |
| Transmission Electron Microscopy (TEM) | Visualizes the size and morphology of palladium particles, confirming aggregation/sintering. | [20] |
| X-ray Diffraction (XRD) | Identifies the crystalline structure of the palladium species, confirming the formation of metallic palladium. | [21] |
| ³¹P NMR Spectroscopy | Can be used to monitor the degradation of phosphine ligands into phosphine oxides or other species. |[9] |
Protocol 2: General Procedure for Catalyst Reactivation (Conceptual)
In some cases, a deactivated catalyst can be partially reactivated. For catalysts that have been deactivated by reduction to Pd(0) nanoparticles, re-oxidation to an active Pd(II) species may restore some activity.[11]
Disclaimer: This is a conceptual guide. Specific procedures must be optimized for your system.
-
Isolation: If heterogeneous (palladium black), the deactivated catalyst can be filtered from the reaction mixture.
-
Washing: Wash the isolated solid with solvent to remove adsorbed organic material.
-
Re-oxidation: Treat the isolated palladium with a mild oxidant. Some studies have shown that treatment with benzoquinone can re-oxidize inactive Pd(0) to active Pd(II).[11]
-
Re-use: The resulting Pd(II) species would need to be used as a precatalyst in a subsequent reaction, requiring in-situ reduction back to Pd(0) to re-enter the catalytic cycle.
Note: Full recovery of activity is rare, and this process is often less efficient than using a fresh catalyst. Prevention of deactivation is always the preferred strategy.
References
-
Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts | Request PDF - ResearchGate. Available at: [Link]
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor - MDPI. Available at: [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Available at: [Link]
- US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents.
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. Available at: [Link]
-
Studies on High-Temperature Evolution of Low-Loaded Pd Three-Way Catalysts Prepared by Laser Electrodispersion - NIH. Available at: [Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - MDPI. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts - SciSpace. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]
-
Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions | Journal of the American Chemical Society. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC - NIH. Available at: [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - The Weizmann Institute of Science - WIS Works. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]
-
Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate. Available at: [Link]
-
Heck Reaction - Chemistry LibreTexts. Available at: [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Available at: [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. Available at: [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions - PubMed. Available at: [Link]
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube. Available at: [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics | Organic Letters - ACS Publications. Available at: [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. Available at: [Link]
-
Copper-catalyzed fluorination of 2-pyridyl aryl bromides - RSC Publishing. Available at: [Link]
-
An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Available at: [Link]
-
Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC - NIH. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Effect of Base on the Suzuki Coupling of 1-Bromo-2-ethenyl-4-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges or seeking to optimize the coupling of 1-Bromo-2-ethenyl-4-fluorobenzene. We will delve into the critical role of the base, providing not just protocols but the underlying chemical principles to empower you to make informed decisions in your experiments.
Section 1: Frequently Asked Questions - The Mechanistic Role of the Base
This section addresses fundamental questions regarding the function of the base, which is arguably one of the most crucial and multifaceted components of the Suzuki-Miyaura reaction.
Q1: What is the primary function of the base in the Suzuki coupling reaction?
The base is not merely a scavenger for the HX byproduct. Its primary and essential role is to activate the organoboron species, typically a boronic acid, for the transmetalation step.[1][2] Organoboron compounds are generally unreactive for transmetalation in their neutral state.[3] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., a boronate, [R-B(OH)₃]⁻).[4][5] This activation enhances the electron density on the boron-bound organic group, facilitating its transfer to the electrophilic palladium(II) center.[6]
Q2: Beyond activating the boronic acid, what other roles does the base play?
The influence of the base extends throughout the catalytic cycle. Mechanistic studies have shown the base can have at least three distinct roles[7]:
-
Formation of the Boronate Complex: As mentioned, this is the most widely accepted primary role to enable transmetalation.[5]
-
Formation of Palladium (Alk/hydr)oxide Complexes: The base (e.g., OH⁻, OR⁻) can displace the halide on the palladium(II) complex formed after oxidative addition (e.g., [ArPd(L)₂X] becomes [ArPd(L)₂(OH)]). This palladium-hydroxide species can then react with the neutral boronic acid in the transmetalation step.[5][7]
-
Acceleration of Reductive Elimination: There is evidence to suggest that the base can also facilitate the final reductive elimination step, where the coupled product is formed and the Pd(0) catalyst is regenerated.[7]
Q3: How can I visualize the influence of the base on the catalytic cycle?
The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights the two primary proposed pathways where the base intervenes to facilitate the critical transmetalation step.
Section 2: Troubleshooting Guide: Base-Related Issues
Low yields and side reactions are common frustrations. Many of these issues can be traced back to the choice, quality, or amount of base used.
Issue 1: My reaction has a very low yield or has not worked at all.
This is the most common issue. Before investigating other parameters like the catalyst or solvent, let's address the base-related causes.
-
Probable Cause A: Suboptimal Base Selection
-
Causality: The efficacy of a base is determined by its basicity (pKa), solubility in the reaction medium, and its cation's interaction with the catalytic cycle.[8][9] A base that is too weak may not sufficiently activate the boronic acid. A base that is poorly soluble can lead to slow, irreproducible results.[6] For your substrate, an aryl bromide, the oxidative addition is generally facile, meaning the transmetalation step is often rate-limiting, further emphasizing the importance of proper base selection.[10]
-
Solution: Screen a set of reliable bases. For this compound, potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points.[8][11] If the reaction remains sluggish, especially if your boronic acid partner is sterically hindered, cesium carbonate (Cs₂CO₃) is a powerful alternative.[12][13]
-
| Base | Approx. pKa (Conj. Acid) | Typical Use Case & Characteristics | Reference(s) |
| K₂CO₃ | 10.3 | A versatile, economical, and moderately strong base. Works well in aqueous/organic biphasic systems. A reliable first choice. | [8][14] |
| K₃PO₄ | 12.3 | A stronger base, often effective for less reactive substrates (e.g., aryl chlorides) or when carbonates fail. Frequently used in anhydrous conditions. | [8][14] |
| Cs₂CO₃ | 10.3 | Often provides superior results for challenging or sterically hindered couplings. Higher solubility in organic solvents and the "caesium effect" can accelerate the reaction. | [6][9][12][13] |
| NaOH/KOH | 14-15 | Strong bases that can be effective but sometimes lead to more side reactions. Can be less effective than carbonates in some systems. | [8][15] |
| KF | 3.2 | A mild base, particularly useful for substrates with base-sensitive functional groups (e.g., esters). | [1] |
-
Probable Cause B: Protodeboronation Side Reaction
-
Causality: This is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source, rendering it inactive for coupling. This process can be promoted by the basic and aqueous conditions of the reaction.[16]
-
Solution:
-
Use a Boronic Ester: Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin). These are significantly less prone to protodeboronation.[3][10]
-
Modify Conditions: Use anhydrous conditions with a base like K₃PO₄.[8]
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.
-
-
-
Probable Cause C: Poor Reagent Quality or Stoichiometry
-
Causality: Many inorganic bases, particularly potassium carbonate, are hygroscopic.[6] Absorbed water can alter the reaction concentration and kinetics. Clumped or non-homogenous base can lead to poor reproducibility.[16]
-
Solution:
-
Dry Your Base: Gently heat the base (e.g., K₂CO₃) under vacuum before use, especially if the bottle has been open for a while.
-
Use Finely Powdered Base: Ensure the base is a fine, free-flowing powder to maximize surface area and ensure consistent reaction rates.
-
Use Sufficient Equivalents: Typically, 2-3 equivalents of base relative to the limiting reagent are required to drive the reaction to completion.
-
-
Issue 2: I'm observing a significant amount of dehalogenated starting material (2-ethenyl-4-fluorobenzene).
-
Causality: Dehalogenation occurs when the Ar-Pd(II)-X intermediate is reduced by a hydride source instead of undergoing transmetalation.[10][16] The hydride source can be trace impurities, the solvent (e.g., alcohols), or even certain additives.
-
Solution: While not solely a base issue, changing the base can alter the relative rates of transmetalation versus reduction. Using a more effective base system (e.g., switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃) can accelerate the desired transmetalation, outcompeting the dehalogenation pathway. Also, ensure you are using high-purity, anhydrous solvents.
Section 3: Base Selection & Optimization Workflow
Q4: Which base should I start with for coupling this compound?
For a standard Suzuki coupling with an aryl bromide like your substrate, Potassium Carbonate (K₂CO₃) is an excellent and cost-effective starting point. A typical starting condition would be 2 equivalents of K₂CO₃ in a biphasic solvent system like Dioxane/Water or Toluene/Water.[17][18] If you have reason to believe your boronic acid is unstable, Potassium Phosphate (K₃PO₄) is also a very strong initial choice.[14][19]
Q5: When should I switch to a more specialized base like Cesium Carbonate (Cs₂CO₃)?
Consider switching to Cs₂CO₃ under the following circumstances:
-
Low Reactivity: If you see low conversion with both K₂CO₃ and K₃PO₄.
-
Steric Hindrance: If either your substrate or, more commonly, your boronic acid partner is sterically bulky (e.g., has ortho-substituents).
-
Difficult Couplings: For heteroaryl substrates or when trying to achieve coupling at lower temperatures.[13]
The superior performance of cesium bases is often attributed to the "caesium effect," which may involve factors beyond simple basicity, such as the cation's ability to stabilize key intermediates or transition states.[9]
Q6: How do I decide on a workflow for optimizing the base?
The following flowchart provides a logical progression for selecting and optimizing the base for your Suzuki coupling reaction.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid.
-
Reagent Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid or boronic ester (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or PdCl₂(dppf), 2-3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.[16]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio) via syringe. The final concentration of the limiting reagent should be ~0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 8-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous phase with the organic solvent (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[20]
Protocol 2: Parallel Base Screening
To efficiently identify the optimal base, a parallel screen is highly recommended.
-
Setup: Prepare 3-4 reaction vials, each with a stir bar. To each vial, add this compound (1.0 equiv., e.g., 0.1 mmol) and your chosen boronic acid (1.2 equiv.).
-
Base Addition: To vial 1, add K₂CO₃ (2.0 equiv.). To vial 2, add K₃PO₄ (2.0 equiv.). To vial 3, add Cs₂CO₃ (2.0 equiv.).
-
Catalyst & Solvent: Prepare a stock solution of the catalyst in the chosen solvent system. Add an equal amount of this stock solution to each vial.
-
Reaction & Analysis: Seal all vials, purge with inert gas, and place them in a heating block at the same temperature. After a set time (e.g., 4 hours), take a small aliquot from each reaction, dilute, and analyze by LC-MS to compare the conversion to product. This will quickly identify the most effective base.
Section 5: References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Couto, C. G., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]
-
Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Varala, R., et al. (2016). Cesium carbonate as a mediated inorganic base in some organic transformations. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Retrieved from [Link]
-
Saklani, D. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Quora. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Dent, T. J. (n.d.). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. Retrieved from [Link]
-
Scilit. (n.d.). Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Retrieved from [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. Yoneda Labs [yonedalabs.com]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
"preventing homocoupling in Sonogashira reactions of 1-Bromo-2-ethenyl-4-fluorobenzene"
Topic: Preventing Alkyne Homocoupling in the Sonogashira Reaction of 1-Bromo-2-ethenyl-4-fluorobenzene
Introduction: The Challenge of Selective C-C Bond Formation
The Sonogashira cross-coupling is a powerful and widely utilized reaction for the formation of C(sp²)–C(sp) bonds, indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2][3] However, when working with substrates like this compound, researchers often encounter a persistent and yield-diminishing side reaction: the homocoupling of the terminal alkyne partner to form a symmetrical 1,3-diyne. This process, also known as Glaser coupling, is a significant challenge that can complicate purification and reduce the efficiency of your synthesis.[4][5]
This guide provides in-depth troubleshooting advice, optimized protocols, and a mechanistic rationale to empower you to suppress this unwanted pathway and maximize the yield of your desired cross-coupled product.
Troubleshooting Guide: Rapid Problem Resolution
This section is designed for quick reference when you encounter issues at the bench.
Q1: I'm observing a significant amount of a symmetrical diyne byproduct in my reaction mixture. What is happening and how can I fix it?
A1: You are observing alkyne homocoupling, also known as the Glaser coupling side reaction.[4] This is an oxidative process where two molecules of your terminal alkyne couple together. It is primarily promoted by the copper(I) co-catalyst in the presence of atmospheric oxygen.[4][5][6]
Immediate Corrective Actions:
-
Improve Degassing Rigorously: Oxygen is the primary oxidant for Glaser coupling. Your reaction setup must be scrupulously deaerated. The most effective method is Freeze-Pump-Thaw (3 cycles).[7][8] If that is not possible, evacuate your sealed reaction vessel on a vacuum manifold and backfill with an inert gas (Argon or Nitrogen) for a total of 3-5 cycles.[9] Simply purging the headspace with a needle is often insufficient.[9]
-
Switch to a Copper-Free Protocol: The most direct way to eliminate copper-promoted homocoupling is to eliminate copper from the reaction entirely.[4][10] Numerous modern protocols have been developed that show excellent efficacy without a copper co-catalyst, especially when using advanced phosphine ligands.[3][11][12] See Protocol 2 for a detailed copper-free procedure.
-
Reduce Copper(I) Catalyst Loading: If you must use a copper-catalyzed system, ensure you are not using an excess. Reduce the CuI loading to 0.5–1 mol%. While this may slightly slow the desired reaction, it can significantly reduce the rate of homocoupling.
Q2: My reaction is sluggish with my aryl bromide, and I see both unreacted starting material and the homocoupled diyne. What should I change?
A2: This indicates that the rate of homocoupling is competitive with the rate of the main Sonogashira catalytic cycle. Aryl bromides are inherently less reactive than aryl iodides, meaning the rate-limiting oxidative addition step is slower.[13][14] This provides a larger time window for the alkyne to homocouple.
Optimization Strategies:
-
Select a More Activating Ligand: The choice of phosphine ligand is critical. Standard triphenylphosphine (PPh₃) may not be sufficient for a less reactive aryl bromide. Switch to a bulky, electron-rich phosphine ligand like XPhos, SPhos, or P(t-Bu)₃ .[6][15] These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination step, increasing the turnover of the desired cycle relative to the side reaction.[6]
-
Increase Temperature Moderately: For aryl bromides, heating is often required.[4] Cautiously increase the reaction temperature in 10-15 °C increments (e.g., from 50 °C to 65 °C). Be aware that excessive heat can also promote side reactions, so this must be optimized carefully.
-
Screen Your Base: While amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are traditional, they are not always optimal.[4] For copper-free systems, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often provide better results.[14][16] The base can influence the entire catalytic cycle.
Q3: Can the choice of solvent impact homocoupling?
A3: Yes, absolutely. The solvent can influence catalyst stability, solubility of reagents, and the rates of competing reaction pathways. For copper-free reactions, solvent choice has been shown to be particularly important.[16] While traditional solvents like DMF or THF are common, consider screening alternatives like 1,4-dioxane or toluene, which can be superior in certain copper-free systems.[16] For "green" chemistry approaches, even water with a surfactant can be used effectively in some protocols.[17]
Q4: How can I monitor the reaction to detect homocoupling early?
A4: Early detection allows for timely adjustments. Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress.[9] The homocoupled diyne product will typically have a very different polarity (often much less polar) than your starting materials and the desired cross-coupled product. By co-spotting your reaction mixture with your starting materials on a TLC plate, you can easily visualize the appearance of new spots corresponding to the product and any byproducts.
Scientific Deep Dive: Understanding the "Why"
FAQ 1: What is the precise mechanism of homocoupling, and how does it compete with the Sonogashira reaction?
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[15] The unwanted homocoupling (Glaser coupling) branches off from the copper cycle.
-
Sonogashira Pathway (Desired): The Pd(0) catalyst undergoes oxidative addition with your aryl bromide. Simultaneously, the Cu(I) salt coordinates with the terminal alkyne, making its terminal proton more acidic. A base then deprotonates it to form a copper acetylide intermediate. This copper acetylide undergoes transmetalation with the Pd(II)-aryl complex. The resulting Pd(II) species then undergoes reductive elimination to yield the desired cross-coupled product and regenerate the Pd(0) catalyst.[5][15]
-
Homocoupling Pathway (Undesired): In the presence of an oxidant (typically O₂), two molecules of the copper acetylide intermediate can undergo oxidative dimerization. This process forms the symmetrical 1,3-diyne and regenerates the Cu(I) catalyst, which can then continue to promote this unwanted reaction.[4][5]
The diagram below illustrates this competition. The key to success is to accelerate the Sonogashira cycle (specifically, the transmetalation and reductive elimination steps) so that it significantly outpaces the oxidative homocoupling pathway.
Sources
- 1. DSpace [repository.kaust.edu.sa]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
Technical Support Center: Managing Steric Hindrance in Reactions with 1-Bromo-2-ethenyl-4-fluorobenzene
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Bromo-2-ethenyl-4-fluorobenzene. This versatile building block, with its strategically placed bromine, vinyl, and fluorine substituents, is invaluable in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2] However, the ortho-positioning of the vinyl group relative to the bromine atom introduces significant steric hindrance, which can pose challenges in common cross-coupling reactions.
This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome these steric challenges and achieve optimal results in your experiments. The insights provided are based on established chemical principles and field-proven methodologies.
Part 1: Troubleshooting Guide - Navigating Steric Hindrance in Cross-Coupling Reactions
This section addresses specific issues you may encounter when using this compound in sterically demanding cross-coupling reactions.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a bulky boronic acid, but I'm observing very low to no conversion to the desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield in a Suzuki-Miyaura coupling involving a sterically hindered substrate like this compound is a common problem.[3] The primary bottleneck is often the transmetalation step, where the bulky ortho-substituent impedes the approach of the boronic acid to the palladium center.[4] Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Ligand Choice:
-
Causality: The ligand's steric and electronic properties are paramount in overcoming steric hindrance.[5] Bulky, electron-rich phosphine ligands are often necessary to promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species. This L1Pd(0) complex is smaller, facilitating oxidative addition to the sterically encumbered aryl bromide.[5] Furthermore, bulky ligands accelerate the rate of reductive elimination, the final step in the catalytic cycle.[5]
-
Recommended Action: Switch from common ligands like PPh₃ to more specialized, sterically demanding dialkylbiaryl phosphine ligands.[5][6]
| Ligand Family | Specific Examples | Key Advantages for Steric Hindrance |
| Dialkylbiaryl Phosphines | SPhos, XPhos, JohnPhos | Promote formation of active L1Pd(0) species, accelerate reductive elimination.[5] |
| Trialkylphosphines | P(tBu)₃, PCy₃ | Highly electron-donating, promoting oxidative addition.[7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form stable, highly active catalysts.[6] |
2. Optimize the Base and Solvent System:
-
Causality: The choice of base is critical for the activation of the boronic acid. For sterically hindered couplings, a stronger, non-nucleophilic base is often required to facilitate the formation of the reactive boronate species. The solvent must also be able to solubilize all components and remain stable at the required reaction temperature.
-
Recommended Action:
-
Base: Instead of weaker bases like Na₂CO₃, consider stronger options such as K₃PO₄, Cs₂CO₃, or even fluoride sources like CsF or TBAF, which can be particularly effective.[8][9]
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene are standard.[10] Sometimes, the addition of a small amount of water can be beneficial, but for highly sensitive reactions, strictly anhydrous conditions are necessary.
-
3. Consider a More Active Precatalyst:
-
Causality: The efficient generation of the active Pd(0) species is crucial.[11] Using a Pd(II) source like Pd(OAc)₂ requires in situ reduction, which can be inefficient and lead to the formation of inactive palladium black.[10][12]
-
Recommended Action: Employ a pre-formed, air-stable Pd(0) source or a highly active precatalyst. Buchwald's G3 or G4 precatalysts, for instance, are designed for clean and efficient generation of the active catalytic species.[11]
4. Increase Reaction Temperature and Time:
-
Causality: Sterically hindered reactions often have a higher activation energy.
-
Recommended Action: Gradually increase the reaction temperature, monitoring for any signs of decomposition. Microwave irradiation can also be a powerful tool to accelerate these challenging couplings.[13] Be prepared for longer reaction times than typically reported for unhindered substrates.
Issue 2: Poor Yields in Sonogashira Coupling
Question: My Sonogashira coupling of this compound with a terminal alkyne is sluggish and gives poor yields. What adjustments should I make?
Answer: The Sonogashira coupling, while powerful, can also be sensitive to steric hindrance.[14][15] The challenge lies in accommodating both the bulky aryl halide and the copper acetylide around the palladium center.
1. Ligand Selection for Sonogashira:
-
Causality: Similar to the Suzuki coupling, bulky and electron-rich ligands are beneficial.[16] They can increase the rate of oxidative addition and stabilize the catalytic species.
-
Recommended Action:
2. The Role of the Copper Co-catalyst:
-
Causality: The traditional Sonogashira reaction relies on a copper(I) co-catalyst to facilitate the transmetalation of the alkyne.[17][18] However, copper can also lead to the undesirable homocoupling of the alkyne (Glaser coupling).
-
Recommended Action:
-
Ensure your copper(I) source (e.g., CuI) is fresh and of high purity.
-
If alkyne homocoupling is a significant side reaction, consider switching to a copper-free protocol. This will necessitate a stronger emphasis on the choice of palladium ligand and base.
-
3. Base and Solvent Considerations:
-
Causality: An amine base, such as triethylamine or diisopropylethylamine, is typically used in Sonogashira couplings. It serves both as a base and often as a solvent.[18]
-
Recommended Action:
-
Ensure the amine is rigorously dried and deoxygenated.
-
For challenging couplings, a stronger, non-coordinating organic base in a solvent like DMF or NMP might be beneficial.
-
Issue 3: Competing Side Reactions in Heck Coupling
Question: I'm performing a Heck reaction with this compound and an alkene, but I'm observing significant amounts of reduced starting material (dehalogenation) and alkene isomerization. How can I suppress these side reactions?
Answer: In the Heck reaction, the key steps susceptible to steric effects are the migratory insertion of the alkene into the Pd-aryl bond and the subsequent β-hydride elimination.[19][20]
1. Controlling Regioselectivity and Isomerization:
-
Causality: The regioselectivity of the alkene insertion and the potential for subsequent isomerization of the product alkene are common challenges.[19] Steric hindrance can influence which face of the alkene coordinates to the palladium center. The β-hydride elimination step must be irreversible to prevent product isomerization.
-
Recommended Action:
-
Ligand Choice: Bidentate phosphine ligands (e.g., dppf, BINAP) can provide better control over the geometry of the palladium complex, potentially influencing regioselectivity.
-
Additives: The addition of silver salts (e.g., Ag₃PO₄) can act as halide scavengers, promoting the formation of a cationic palladium complex. This can alter the regioselectivity of the insertion and accelerate reductive elimination, minimizing isomerization.[19]
-
2. Minimizing Dehalogenation:
-
Causality: Dehalogenation is often a result of a competing reductive pathway, which can be exacerbated by certain solvents or impurities.
-
Recommended Action:
-
Ensure strictly anhydrous and anaerobic reaction conditions.
-
The choice of base is critical; a bulky, non-nucleophilic base like a proton sponge can be effective.[19]
-
Screen different palladium sources and ligands, as the stability of the intermediate organopalladium species plays a role.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the steric hindrance in this compound?
A1: The steric hindrance arises from the vinyl group (-CH=CH₂) being positioned ortho to the bromine atom on the benzene ring. This proximity creates a crowded environment around the carbon-bromine bond, which is the site of oxidative addition in palladium-catalyzed cross-coupling reactions. This steric bulk can impede the approach of the palladium catalyst and the subsequent coupling partner.
Q2: Does the fluorine atom at the 4-position significantly impact the reactivity?
A2: Yes, the fluorine atom has a notable electronic effect. As a strongly electronegative atom, it exerts an electron-withdrawing inductive effect, which can make the carbon-bromine bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This electronic activation can partially counteract the deactivating effect of steric hindrance. In some cases, fluorine can also participate in interactions with the catalyst or other reagents.[8][21]
Q3: Are there any alternative coupling strategies for highly hindered substrates like this?
A3: For extremely challenging couplings where traditional palladium catalysis fails, you might consider alternative transition metal catalysts. Nickel-based catalyst systems, for example, have shown promise for coupling sterically hindered substrates, sometimes exhibiting different reactivity profiles and tolerance to functional groups compared to palladium.[6]
Q4: How can I confirm that my catalyst is active and that the reaction is being performed under truly inert conditions?
A4: Verifying catalyst activity and inert conditions is crucial.[12]
-
Catalyst: Use a reliable, commercially available precatalyst.[11] If you suspect your catalyst has degraded, running a simple, known-to-work control reaction with a less hindered substrate can be a quick diagnostic test.
-
Inert Atmosphere: Ensure your solvents and reagents are properly degassed. A common method is to sparge with an inert gas (argon or nitrogen) for 20-30 minutes or use several freeze-pump-thaw cycles. Maintain a positive pressure of the inert gas throughout the reaction setup.
Part 3: Experimental Protocols & Visualizations
Protocol: Optimized Suzuki-Miyaura Coupling for a Sterically Hindered Substrate
This protocol provides a robust starting point for coupling this compound with a sterically demanding boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Sterically hindered boronic acid (1.2 equiv)
-
SPhos G3 Precatalyst (2 mol%)
-
K₃PO₄ (3.0 equiv, finely ground and dried)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk flask, add the this compound, the boronic acid, K₃PO₄, and the SPhos G3 precatalyst.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
// Steric Hindrance Node Hindrance [label="Steric Hindrance from\northo-vinyl group", shape=ellipse, style=dashed, color="#EA4335"];
// Edges showing impact Hindrance -> OxAdd [label="Slows Down", color="#EA4335", style=bold]; Hindrance -> Transmetal [label="Slows Down", color="#EA4335", style=bold]; } dot Caption: Impact of steric hindrance on the Suzuki-Miyaura cycle.
References
-
PubMed. (n.d.). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
ChemBK. (2024). 1-bromo-4-ethyl-2-fluorobenzene. Retrieved from [Link]
-
National Institutes of Health. (2010). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]
-
PubMed. (2010). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. Retrieved from [Link]
-
ACS Publications. (n.d.). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Retrieved from [Link]
-
ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Apollo. (n.d.). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Fluoride-promoted cross-coupling of chloro(mono-, di-, or triphenyl)germanes with aryl halides in "moist" toluene. Retrieved from [Link]
-
ResearchGate. (n.d.). aryl fluoride cross-coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. reddit.com [reddit.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Fluoride-promoted cross-coupling of chloro(mono-, di-, or triphenyl)germanes with aryl halides in "moist" toluene. Multiple transfer of the phenyl group from organogermane substrates and comparison of the coupling efficiencies of chloro(phenyl)germanes with their corresponding stannane and silane co | Semantic Scholar [semanticscholar.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Heck Reactions with 1-Bromo-2-ethenyl-4-fluorobenzene
Welcome to the technical support center for optimizing Heck reactions. This guide is specifically tailored to address the challenges of controlling regioselectivity when coupling 1-Bromo-2-ethenyl-4-fluorobenzene with various alkenes. As researchers, scientists, and professionals in drug development, achieving precise control over C-C bond formation is paramount. This resource provides in-depth, experience-driven answers to common issues, backed by mechanistic insights and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Heck reaction with this compound is producing a mixture of regioisomers. What are the primary factors controlling regioselectivity in this system?
Answer:
Regioselectivity in the Heck reaction—the preferential addition of the aryl group to one of the alkene carbons—is a complex interplay of steric and electronic factors.[1][2][3][4] With a substrate like this compound, you are coupling an aryl halide with an alkene that is itself part of the starting material, which can lead to intramolecular or intermolecular reactions depending on the other coupling partner. Assuming an intermolecular reaction with another alkene, the regioselectivity is primarily dictated by the nature of the palladium catalyst's coordination sphere and the electronic properties of the alkene.[3][5]
Two principal mechanistic pathways are generally considered[3][6]:
-
The Neutral Pathway: This pathway is favored with halide leaving groups (like bromide in your substrate) and often involves monodentate phosphine ligands.[3][6] In this scenario, steric effects tend to dominate.[2][3][6] The bulky aryl-palladium complex will preferentially add to the less sterically hindered carbon of the alkene.
-
The Cationic Pathway: This pathway is more common with triflate leaving groups or in the presence of halide scavengers (like silver salts).[3][6] It typically involves bidentate phosphine ligands.[7] Here, electronic effects are the primary directing force.[1][5][6] The aryl group will add to the more electron-deficient carbon of the alkene.
Given your substrate, this compound, the neutral pathway is the more likely starting point. The fluorine atom is an electron-withdrawing group, which can influence the electronic properties of the aryl group, but the choice of ligand, solvent, and base will ultimately be the most critical factors in steering the regioselectivity.[2][3]
Question 2: I'm observing poor regioselectivity with standard Pd(PPh₃)₄. How can I improve the outcome by modifying the ligand?
Answer:
The ligand choice is arguably the most powerful tool for tuning regioselectivity. While triphenylphosphine (PPh₃) is a common workhorse ligand, its moderate steric bulk and electronic properties may not be sufficient to induce high selectivity in challenging systems.[2][8]
Here's a systematic approach to ligand selection:
-
Sterically Demanding Monodentate Ligands: To enhance selectivity via the neutral pathway, consider more sterically bulky monodentate phosphine ligands. The increased steric hindrance around the palladium center can amplify the preference for addition to the less substituted carbon of the alkene. A prime example is tri(tert-butyl)phosphine (P(t-Bu)₃), which has proven effective in promoting Heck couplings with challenging substrates like aryl chlorides.[9]
-
Bidentate Ligands to Favor the Cationic Pathway: If you aim to switch to the cationic pathway to exploit electronic effects, bidentate phosphine ligands are the standard choice.[6][7] These ligands chelate to the palladium center, creating a more defined and often more reactive catalytic species. The choice of bidentate ligand can also influence selectivity. For instance, ligands with different bite angles and steric profiles can lead to different product ratios.
-
Ligand-Controlled Regiodivergence: Recent advances have shown that specific ligand scaffolds can enable a switch between linear and branched products under otherwise similar conditions. For example, certain 1,5-diaza-3,7-diphosphacyclooctane (P₂N₂) ligands have demonstrated the ability to produce either regioisomer in high ratios simply by changing a substituent on the phosphorus atom.[10][11]
The following table summarizes some ligand choices and their likely impact on regioselectivity:
| Ligand Class | Example(s) | Probable Mechanistic Pathway | Primary Directing Effect | Expected Outcome |
| Monodentate | PPh₃, P(o-tolyl)₃, P(t-Bu)₃ | Neutral | Steric | Addition to the less substituted carbon |
| Bidentate | dppe, dppp, BINAP | Cationic | Electronic | Addition to the more electron-deficient carbon |
| Specialized | P₂N₂ variants | Varies | Ligand-controlled steric/electronic | Can be tuned for either regioisomer |
Troubleshooting Guide
Problem: My reaction yields a nearly 1:1 mixture of regioisomers, even after changing the ligand.
Possible Cause & Solution:
If ligand modification alone is insufficient, other reaction parameters are likely influencing the outcome. The solvent and base can play a significant role in stabilizing intermediates and influencing the dominant catalytic cycle.[12][13][14]
Troubleshooting Workflow:
-
Solvent Polarity: The polarity of the solvent can affect the stability of the cationic palladium intermediates.[3][14]
-
Polar Aprotic Solvents (e.g., DMF, DMAc, Acetonitrile): These solvents are commonly used in Heck reactions and can favor the neutral pathway. However, their coordinating ability can sometimes interfere with the catalyst.
-
Non-Polar Solvents (e.g., Toluene, Dioxane): These are often employed when trying to promote the cationic pathway, especially in combination with bidentate ligands and a triflate salt.[3][11] If you are observing low selectivity, a switch in solvent polarity is a logical next step. For instance, if you are using DMF, try switching to toluene or 1,4-dioxane.[11]
-
-
Base Selection: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[2][8] The nature of the base can also influence the reaction pathway.
-
Organic Bases (e.g., Triethylamine, DIPEA): These are common but can sometimes coordinate to the palladium center, affecting its reactivity.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, KOAc): These are often used and can provide good results. Cesium carbonate, being more soluble, can sometimes enhance reaction rates.[9] The choice of base can be surprisingly impactful; therefore, screening a variety of both organic and inorganic bases is recommended.[15]
-
Experimental Protocol: Solvent and Base Screening
This protocol outlines a systematic approach to screen for optimal solvent and base combinations.
-
Setup: Prepare a series of parallel reactions in small-scale vials.
-
Reactants: To each vial, add this compound (1 equiv.), the alkene coupling partner (1.2 equiv.), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the chosen ligand (e.g., P(t-Bu)₃, 4 mol%).
-
Variable Addition:
-
To vials 1-3, add your chosen polar aprotic solvent (e.g., DMF). To vial 1, add Et₃N (2 equiv.). To vial 2, add K₂CO₃ (2 equiv.). To vial 3, add Cs₂CO₃ (2 equiv.).
-
To vials 4-6, add your chosen non-polar solvent (e.g., Toluene). To vial 4, add Et₃N (2 equiv.). To vial 5, add K₂CO₃ (2 equiv.). To vial 6, add Cs₂CO₃ (2 equiv.).
-
-
Reaction: Seal the vials, degas with an inert gas, and heat to the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).
-
Analysis: After cooling, quench the reactions and analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of regioisomers.
Problem: I am working with an electron-rich alkene and getting predominantly the undesired regioisomer.
Possible Cause & Solution:
Electron-rich olefins, such as vinyl ethers, can be particularly challenging as they can alter the electronic bias of the migratory insertion step.[10][16] Standard conditions that favor the neutral pathway might lead to poor selectivity.
Strategy for Electron-Rich Alkenes:
To favor the addition to the internal (α) carbon of an electron-rich alkene, you generally want to promote the cationic pathway . This is because the cationic palladium complex will render the migratory insertion step more susceptible to electronic effects, favoring the formation of a C-C bond at the carbon with the lower electron density.[6]
Actionable Steps:
-
Switch to a Bidentate Ligand: As discussed, ligands like dppp or BINAP are known to favor the cationic pathway.[16]
-
Introduce a Halide Scavenger: Adding a silver salt (e.g., Ag₃PO₄ or AgOTf) will precipitate the bromide ion, forcing the formation of a cationic palladium intermediate.
-
Consider a Triflate Additive: Even without a silver salt, adding a soluble triflate salt can help promote the cationic pathway.
Experimental Protocol: Promoting the Cationic Pathway
-
Catalyst System: Use Pd(OAc)₂ (2 mol%) with a bidentate ligand such as dppp (2.2 mol%).
-
Solvent: Employ a non-polar solvent like toluene or 1,4-dioxane.[11]
-
Base: Use a non-coordinating organic base like proton sponge or an inorganic base like K₂CO₃.
-
Additive: Add a halide scavenger such as Ag₃PO₄ (1.1 equiv.).
-
Procedure: Combine the reactants, catalyst, ligand, base, and additive in a reaction vessel. Degas the mixture and heat to the appropriate temperature (typically 80-120 °C). Monitor the reaction for product formation and regioselectivity.
Visualizing the Heck Reaction and Troubleshooting
Diagram 1: The Heck Catalytic Cycle
This diagram illustrates the fundamental steps of the Heck reaction, providing a visual reference for understanding the mechanistic discussion.
Caption: A step-by-step guide for troubleshooting regioselectivity issues.
References
-
von Schenck, H., Åkermark, B., & Svensson, M. (2003). Electronic control of the regiochemistry in the Heck reaction. Journal of the American Chemical Society, 125(12), 3503–3508. [Link]
-
Zhang, Y., et al. (2026). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. [Link]
-
Sathee, J. (n.d.). Chemistry Heck Reaction. Sathee Jee. [Link]
-
(2022, August 7). Heck Reaction: easy Mechanism, applications. Chemistry Notes. [Link]
-
Geoghegan, K. (2014). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. In Selectivity in the Synthesis of Cyclic Sulfonamides. Springer Theses. [Link]
-
Amatore, C., & Jutand, A. (2009). Mechanisms of the Mizoroki–Heck Reaction. In M. Oestreich (Ed.), The Mizoroki–Heck Reaction. John Wiley & Sons, Ltd. [Link]
-
von Schenck, H., Åkermark, B., & Svensson, M. (2003). Electronic Control of the Regiochemistry in the Heck Reaction. ACS Figshare. [Link]
-
von Schenck, H., Åkermark, B., & Svensson, M. (2001). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. Organometallics, 20(13), 2746–2754. [Link]
-
(n.d.). Heck reaction. Wikipedia. [Link]
-
Jensen, J. H., et al. (2022). What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. ACS Omega, 7(50), 46845–46857. [Link]
-
(n.d.). Heck Reaction—State of the Art. MDPI. [Link]
-
Jensen, J. H., et al. (2022). What the Heck? Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. ACS Omega, 7(50), 46845–46857. [Link]
-
Leyva-Pérez, A. (2021). Regioirregular Mizoroki-Heck reaction. Research Communities by Springer Nature. [Link]
-
Selvakumar, K., Zapf, A., & Beller, M. (2002). New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids. Organic Letters, 4(18), 3031–3033. [Link]
-
Said, N. R., et al. (2019). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Conference Proceedings, 2124(1), 020002. [Link]
-
(2023, June 30). Heck Reaction. Chemistry LibreTexts. [Link]
-
Blacquiere, J. M., et al. (2024). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Journal of the American Chemical Society, 146(8), 5650–5660. [Link]
-
(2024). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Organic Chemistry Portal. [Link]
-
(n.d.). Effects of (a) solvent and (b) bases on Heck reaction. ResearchGate. [Link]
-
Said, N. R., et al. (2019). (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. ResearchGate. [Link]
-
(n.d.). The oxidative Heck reactions of fluorinated olefins with arylboronic acids by palladium catalysis. ResearchGate. [Link]
-
Xiao, J. L., et al. (2008). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. Organic Letters, 10(16), 3733–3736. [Link]
-
(2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
-
(n.d.). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. ResearchGate. [Link]
-
Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11. [Link]
-
(n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
-
Wang, X., et al. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. Organic Letters, 25(33), 6213–6218. [Link]
-
Zhang, C.-P., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 36. [Link]
-
Zhang, C.-P., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
-
(2005, November 1). ligand-effects-on-migratory-insertion-by-the-heck-reaction. Ask this paper | Bohrium. [Link]
Sources
- 1. Electronic control of the regiochemistry in the Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistnotes.com [chemistnotes.com]
- 3. bilder.buecher.de [bilder.buecher.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands [organic-chemistry.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 16. pcliv.ac.uk [pcliv.ac.uk]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-2-ethenyl-4-fluorobenzene and 1-bromo-4-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Abstract
For researchers engaged in the synthesis of novel pharmaceuticals and advanced materials, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and success. This guide provides an in-depth comparative analysis of two structurally related aryl halides: 1-bromo-2-ethenyl-4-fluorobenzene and the simpler 1-bromo-4-fluorobenzene. While both molecules serve as valuable precursors in cross-coupling chemistry, the presence of an ortho-vinyl (ethenyl) group in the former introduces significant steric and electronic perturbations that fundamentally alter its reactivity profile. This document will dissect these differences, offering a predictive framework based on established mechanistic principles and supporting experimental data from analogous systems. We will explore the implications for common palladium-catalyzed transformations, provide validated experimental protocols, and offer guidance for strategic substrate selection in complex synthetic campaigns.
Introduction: Structural and Electronic Foundations
1-bromo-4-fluorobenzene is a widely utilized commodity building block in organic synthesis, valued for its well-defined reactivity in forming carbon-carbon and carbon-heteroatom bonds.[1][2] Its structure presents a C-Br bond that is the primary site for oxidative addition in palladium-catalyzed cycles, with the para-fluoro atom exerting a strong electron-withdrawing inductive effect.
In contrast, this compound introduces an additional layer of complexity. The ortho-vinyl group is the key structural differentiator, positioned to exert maximum steric and electronic influence on the adjacent C-Br reactive center.
| Property | 1-bromo-4-fluorobenzene | This compound |
| Molecular Formula | C₆H₄BrF | C₈H₆BrF |
| Molar Mass | 175.00 g/mol | 201.04 g/mol |
| Structure | ||
| Key Reactive Site | C(1)-Br bond | C(1)-Br bond (primary), C=C vinyl bond (secondary) |
Theoretical Reactivity Analysis: The Impact of the Ortho-Vinyl Group
The divergence in reactivity between these two molecules is best understood by analyzing the influence of the ortho-vinyl substituent on the critical steps of catalytic cross-coupling reactions, most notably the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)).
Steric Hindrance: The Dominant Factor
The primary consequence of the ortho-vinyl group is the creation of significant steric congestion around the C-Br bond. In palladium-catalyzed reactions, the bulky phosphine-ligated palladium complex must approach this bond for oxidative addition to occur. The vinyl group physically obstructs this approach, raising the activation energy of this rate-determining step.
-
Causality: This steric impediment leads to slower reaction rates compared to the unencumbered 1-bromo-4-fluorobenzene. To achieve comparable conversion rates, more forcing conditions are often necessary, such as higher temperatures, longer reaction times, or the use of more active (and often more complex and costly) catalyst systems designed for hindered substrates.
Caption: Steric impact on catalyst approach.
Electronic Effects: A Minor Contribution
The vinyl group has a dual electronic nature. It is weakly electron-withdrawing via induction (-I effect) due to its sp² hybridized carbons but is weakly electron-donating via resonance (+R effect). The net electronic impact on the C-Br bond's reactivity in palladium catalysis is generally considered minor compared to the overwhelming steric effects and the strong inductive pull of the fluorine atom.
Competing Reactivity: A Secondary Reaction Pathway
A crucial point of differentiation is that the vinyl group in this compound is itself a reactive functional group. In reactions like the Heck coupling, the vinyl group can act as the olefin coupling partner, potentially leading to oligomerization or other undesired side reactions. This competing reactivity is entirely absent in 1-bromo-4-fluorobenzene, simplifying its reaction profile.
Comparative Performance in Key Cross-Coupling Reactions
Direct, side-by-side comparative data for this compound is limited in published literature. Therefore, the following analysis uses data from structurally analogous ortho-substituted aryl bromides to provide a predictive framework for its reactivity relative to 1-bromo-4-fluorobenzene.[3]
Suzuki-Miyaura Coupling
This reaction is a workhorse for C-C bond formation.[4] For 1-bromo-4-fluorobenzene, these couplings are typically high-yielding and efficient with standard catalysts like Pd(PPh₃)₄.[5]
-
Prediction for this compound: Slower reaction rates and lower yields are expected under identical conditions. To drive the reaction to completion, specialized ligands for sterically hindered substrates (e.g., biarylphosphines like SPhos or XPhos) and potentially higher catalyst loadings or temperatures would be required.[6]
| Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Yield | Reference |
| 1-Bromo-4-fluorobenzene | 4-Vinylphenylboronic acid | G-COOH-Pd-10 | K₂CO₃, EtOH/H₂O, 80°C | High Conversion | [7] |
| 1-Bromo-2-fluoro-4-methoxybenzene (Analogue) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, Dioxane/H₂O, 100°C | 95% | [3] |
Buchwald-Hartwig Amination
This reaction forms C-N bonds, crucial for synthesizing many pharmaceutical agents.[8][9] 1-bromo-4-fluorobenzene couples efficiently with a wide range of primary and secondary amines.
-
Prediction for this compound: Reactivity will be highly dependent on the steric bulk of both the substrate and the amine coupling partner. Coupling with small amines like ammonia or simple primary amines may be feasible with modern catalyst systems, but reactions with bulky secondary amines will likely be challenging, requiring highly active catalysts and careful optimization.[10][11]
| Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Yield | Reference |
| 4-(Benzyloxy)-2-bromo-1-fluorobenzene (Analogue) | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu, Toluene, 100°C | 92% | [8] |
| 1-Bromo-4-fluorobenzene | Aniline | Pd(OAc)₂ / BINAP | NaOtBu, Toluene, 100°C | >90% (Typical) | [12] |
Experimental Protocols: A Practical Comparison
To illustrate the practical consequences of steric hindrance, this section provides a general protocol for a Suzuki-Miyaura coupling, highlighting the typical adjustments needed for a sterically hindered substrate.
Protocol: Suzuki-Miyaura Coupling of Aryl Bromides
Reagents & Equipment:
-
Aryl bromide (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Palladium catalyst
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk flask or sealed vial, magnetic stirrer, heating plate, inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, boronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the specified temperature (e.g., 90-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Comparative Adjustments:
| Parameter | For 1-bromo-4-fluorobenzene | For this compound (Recommended) | Causality & Rationale |
| Catalyst | Pd(PPh₃)₄ (1-3 mol%) | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) | Standard catalysts are often ineffective for hindered substrates. Biarylphosphine ligands (like SPhos) create a more active catalytic species that can overcome the higher activation energy of the oxidative addition step.[6] |
| Temperature | 90 °C | 110 °C | Higher thermal energy is required to overcome the sterically imposed energy barrier for the oxidative addition. |
| Reaction Time | 4-8 hours | 12-24 hours | The sterically hindered reaction proceeds at a slower rate, requiring a longer duration to reach full conversion. |
Summary and Recommendations
The choice between 1-bromo-4-fluorobenzene and this compound should be a deliberate one, guided by the specific goals of the synthetic route.
-
Choose 1-bromo-4-fluorobenzene for:
-
Rapid, high-yielding synthesis with standard, cost-effective catalysts.
-
Routes where steric bulk is undesirable.
-
Simplified reaction profiles with a low risk of side reactions.
-
-
Choose this compound when:
-
The vinyl group is a necessary pharmacophore or a handle for subsequent transformations (e.g., metathesis, Diels-Alder).
-
The project budget and timeline can accommodate the need for more specialized, expensive catalysts and longer reaction times.
-
The synthetic plan accounts for potential competing reactivity of the vinyl group.
-
Caption: Decision workflow for substrate selection.
References
-
Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-ethyl-2-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Quora. (2019). What are the reactivities of allyl halide and vinyl halide towards nucleophiloc substitution RXN? Retrieved from [Link]
-
Barbero, M., Cadamuro, S., Dughera, S., Fraveto, C., & Gualdani, R. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 83.* [Link]
-
ResearchGate. (2017). Reaction of 1-bromo-4-fluorobenzene with (a) phenylboronic acid; (b) 4-vinylphenylboronic acid; (c) 4-carboxyphenylboronic acid; and (d) 4-fluorophenylboronic acid catalyzed by G-COOH-Pd-10. [Image]. [Link]
-
ChemBK. (2024). 1-bromo-4-ethyl-2-fluorobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 7.18: Vinyl Halides and Aryl Halides. Retrieved from [Link]
-
askIITians. (2017). why vinyl halide are more reactive than aryl halide? Retrieved from [Link]
-
ResearchGate. (2011). Reactions of different aryl halides with different vinyl compounds. [Table]. [Link]
-
Brainly.in. (2019). explain the relative reactivities of allyl halides vs vinyl halides and aryl halides. Retrieved from [Link]
-
Chad's Prep. (n.d.). Unreactivity of Vinyl and Aryl Halides. Retrieved from [Link]
-
University of Colorado Boulder. (2020). Loudon Chapter 18 Review: Vinyl/Aryl Reactivity. Retrieved from [Link]
-
Quora. (2021). What is the difference between an aryl halide and a vinyl halide? Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene. Retrieved from [Link]
-
YouTube. (2023). Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. The Organic Chemistry Tutor. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-ethynyl-1-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-ethyl-1-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]
-
ResearchGate. (2014). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Table]. [Link]
-
PubMed Central. (2015). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. [Link]
- Google Patents. (1998). Process for the preparation of p-bromofluorobenzene.
Sources
- 1. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
- 2. 4-Bromofluorobenzene | 460-00-4 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of Substituted Styrenes from 1-Bromo-2-ethenyl-4-fluorobenzene
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are cornerstone methodologies for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2] This guide provides an in-depth comparative analysis of these two powerful reactions for the functionalization of 1-Bromo-2-ethenyl-4-fluorobenzene, a substrate of interest due to its potential for creating a variety of substituted styrene derivatives.
The choice between a Suzuki or a Stille reaction for a vinyl bromide substrate is nuanced, with each pathway presenting a unique set of advantages and disadvantages.[2] At a glance, the Suzuki coupling is often favored for its use of non-toxic and readily available organoboron reagents.[2][3] In contrast, the Stille coupling, while employing toxic organotin reagents, is renowned for its excellent functional group tolerance and often proceeds under milder, base-free conditions.[2][4]
Mechanistic Overview: A Tale of Two Transmetalations
The fundamental mechanisms of the Suzuki and Stille couplings are analogous, proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5][6] The key difference lies in the nature of the organometallic reagent and the requirements of the transmetalation step.[2][7]
Suzuki Coupling: This reaction utilizes an organoboron species (a boronic acid or ester) as the nucleophilic partner.[8] A critical distinction from the Stille coupling is the necessity of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7]
Stille Coupling: The Stille reaction employs an organostannane (organotin) compound.[6] These reagents are typically nucleophilic enough to undergo transmetalation without the need for a base, which can be advantageous for substrates with base-sensitive functional groups.[4]
Data Presentation: A Quantitative Comparison
While a direct head-to-head experimental comparison for this compound is not extensively documented, the following table summarizes typical performance metrics for Suzuki and Stille couplings of vinyl and aryl bromides with various coupling partners, based on published reports of similar transformations.[1][9]
| Parameter | Suzuki Coupling | Stille Coupling |
| Typical Yield | 70-95%[9][10] | 75-95%[1][11] |
| Catalyst Loading | 1-5 mol% Pd[1] | 1-5 mol% Pd[1] |
| Reaction Temperature | 80-110 °C[1] | 60-100 °C[1] |
| Key Reagent | Organoboronic acid/ester | Organostannane |
| Reagent Toxicity | Boronic acids are generally considered low toxicity.[3] | Organotin compounds are highly toxic.[6][12] |
| Byproducts | Boron-based, generally water-soluble and easily removed.[3] | Tin-based, often require specific workup procedures for removal (e.g., KF wash).[4][13] |
| Functional Group Tolerance | Good, but can be limited by base-sensitive groups.[5] | Excellent, compatible with a wide range of functional groups.[4][14] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and adaptation. Below are representative experimental protocols for both Suzuki and Stille couplings of this compound.
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[8]
-
Add a deoxygenated mixture of 1,4-dioxane (8 mL) and water (2 mL).[8]
-
Purge the mixture with argon for 15-20 minutes.[8]
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).[8]
-
Heat the reaction mixture to 100 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction by TLC.[8]
-
After completion, cool the reaction mixture to room temperature. Add water and extract with ethyl acetate.[8]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography on silica gel.[8]
Protocol 2: Stille Coupling of this compound with Tributyl(vinyl)tin
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol) and lithium chloride (3.0 mmol) in anhydrous DMF (10 mL).[4]
-
Purge the mixture with argon for 15-20 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) followed by Tributyl(vinyl)tin (1.1 mmol).
-
Heat the reaction mixture to 80-100 °C and stir under an argon atmosphere for 4-12 hours, monitoring the reaction by TLC or GC/MS.
-
Upon completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tin byproducts.[13]
-
Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).[15]
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel.[4]
Expertise & Experience: Making the Right Choice
The selection between Suzuki and Stille coupling for this compound hinges on several key considerations:
-
Toxicity and Environmental Impact : The high toxicity of organotin compounds is a significant drawback of the Stille coupling, particularly in industrial applications and pharmaceutical development where green chemistry principles are paramount.[5][12] Suzuki coupling, with its use of relatively benign organoboron reagents, is often the preferred choice from a safety and environmental standpoint.[3]
-
Functional Group Compatibility : The Stille reaction's tolerance for a wide array of functional groups, due to its typically base-free conditions, can be a decisive advantage when working with complex molecules containing base-sensitive moieties.[4][14] While Suzuki coupling is also quite robust, the required base can sometimes lead to side reactions or degradation of the substrate or product.[16]
-
Availability and Stability of Reagents : Both organoboron and organotin reagents are generally stable to air and moisture.[6][17] However, a wider variety of boronic acids and their derivatives are commercially available compared to organostannanes, which can simplify the procurement of starting materials for Suzuki couplings.[3]
-
Purification : The removal of tin-containing byproducts from Stille reactions can be challenging and often requires specific workup procedures, such as treatment with potassium fluoride.[4][13] The boronic acid byproducts from Suzuki couplings are typically more water-soluble and easier to remove through standard aqueous workup and chromatography.[3]
References
-
NROChemistry. Stille Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Wikipedia. (2023). Stille reaction. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
BYJU'S. (2023). Suzuki Coupling Reaction. Available at: [Link]
-
Espinet, P., & Casado, A. L. (2000). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 122(36), 8775–8784. Available at: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
OpenOChem Learn. Stille Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]
-
Wikipedia. (2023). Suzuki reaction. Available at: [Link]
-
Organic Chemistry Portal. Stille Coupling. Available at: [Link]
-
Encyclopedia. (2023). Suzuki reaction - Wikipedia. Available at: [Link]
-
Royal Society of Chemistry. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16429-16434. Available at: [Link]
-
Royal Society of Chemistry. (2017). Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. New Journal of Chemistry, 41(6), 2329-2336. Available at: [Link]
-
Myers, A. (2011). The Stille Reaction. Chem 115. Available at: [Link]
-
Institut Kimia Malaysia. (2020). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Malaysian Journal of Chemistry, 22(1), 128-137. Available at: [Link]
-
Wikipedia. (2023). Organotin chemistry. Available at: [Link]
-
Mettler Toledo. (2023). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]
-
Corsepius, N. (2021, April 21). Ch 23 Stille and Suzuki Coupling [Video]. YouTube. Available at: [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: [Link]
-
Royal Society of Chemistry. (2014). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Palladium-Catalysed Cross-Coupling Reactions in Synthesis (pp. 389-436). Available at: [Link]
-
SHANDONG LOOK CHEMICAL. (2020, September 14). An efficient method for removing organotin impurities. Available at: [Link]
-
Reddit. (2023). How toxic organotin compounds really are?. Available at: [Link]
-
University of Windsor. (2005). The Mechanisms of the Stille Reaction. Available at: [Link]
-
National Institutes of Health. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. iScience, 23(3), 100958. Available at: [Link]
-
National Institutes of Health. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Organic & Biomolecular Chemistry, 24(1), 1-18. Available at: [Link]
-
ResearchGate. (2018). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. Available at: [Link]
-
National Institutes of Health. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 5-21. Available at: [Link]
-
SpringerLink. (2012). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. sdlookchem.com [sdlookchem.com]
- 14. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. quora.com [quora.com]
- 17. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Efficiency in the Cross-Coupling of 1-Bromo-2-ethenyl-4-fluorobenzene
Introduction: The Strategic Importance of Fluorinated Styrenyl Scaffolds
1-Bromo-2-ethenyl-4-fluorobenzene is a valuable building block in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science sectors. Its utility stems from the presence of three distinct reactive sites: a bromo substituent amenable to a wide array of palladium-catalyzed cross-coupling reactions, a vinyl group that can participate in various transformations, and a fluoro group that can modulate the physicochemical properties of the final product, such as metabolic stability and binding affinity. The efficiency of C-C and C-N bond formation at the C-Br position is critically dependent on the choice of the catalytic system. This guide provides a comparative analysis of different catalyst systems for the coupling of this compound, with a focus on providing actionable insights for researchers, scientists, and drug development professionals.
Core Principles of Catalyst Selection
The success of a palladium-catalyzed cross-coupling reaction is a delicate interplay between the palladium precursor, the ligand, the base, and the solvent. The ligand, in particular, plays a pivotal role in modulating the reactivity and stability of the palladium center. Key properties of a ligand, such as its steric bulk (quantified by the Tolman cone angle) and its electron-donating ability, directly influence the rates of the elementary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] For a substrate like this compound, the ideal catalyst system should promote rapid oxidative addition to the relatively unreactive aryl bromide bond while preventing side reactions involving the vinyl group.
Comparative Analysis of Catalyst Systems for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The choice of ligand is crucial for achieving high yields and turnover numbers (TONs). Below is a comparison of common phosphine ligands for the Suzuki-Miyaura coupling of aryl bromides with boronic acids. While direct data for this compound is not always available in comparative studies, we can extrapolate from the performance with structurally similar aryl bromides.
Table 1: Comparison of Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Bromides
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Characteristics |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 12 | >95 | Highly electron-donating and sterically demanding, promotes fast reductive elimination.[2] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 60 | 6 | >95 | Buchwald ligand, known for high activity with a broad range of substrates.[2] |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 16 | >95 | Another versatile Buchwald ligand, effective for sterically hindered couplings.[2] |
| PPh₃ | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 80 | 12 | 80-90 | A classic, less expensive ligand, but often requires higher temperatures and longer reaction times.[3] |
Insights and Recommendations:
For the Suzuki-Miyaura coupling of this compound, bulky and electron-rich phosphine ligands such as P(t-Bu)₃ , SPhos , and XPhos are highly recommended.[2] These ligands facilitate the oxidative addition of the aryl bromide and promote the subsequent steps of the catalytic cycle, often allowing for lower catalyst loadings and milder reaction conditions. The choice between these will often depend on the specific boronic acid coupling partner and cost considerations. While triphenylphosphine (PPh₃) is a viable option, it may lead to lower efficiency and require more forcing conditions.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Catalyst Systems for Heck Coupling
The Heck reaction provides a powerful method for the formation of substituted alkenes by coupling the aryl bromide with an olefin. The efficiency of the Heck reaction is highly dependent on the palladium precursor and the ligand.
Table 2: Comparison of Catalyst Systems for Heck Coupling of Aryl Bromides
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Characteristics |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-140 | 12-24 | 85-95 | A widely used and effective system, though sometimes requiring higher temperatures.[3] |
| Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | 12 | >90 | The increased steric bulk of the ligand can improve efficiency over PPh₃. |
| Pd/C | NaOAc | DMA | 120 | 24 | ~80 | A heterogeneous catalyst that simplifies product purification, but may be less active.[4] |
| MOF-immobilized Pd | K₃PO₄ | Dioxane | 120 | 12 | >90 | Heterogeneous catalyst with activity comparable to homogeneous systems.[5] |
Insights and Recommendations:
For the Heck coupling of this compound, a homogeneous system of Pd(OAc)₂ with a phosphine ligand like PPh₃ or the slightly bulkier P(o-tolyl)₃ is a reliable choice.[3] The use of a palladium(II) precursor like Pd(OAc)₂ is often more efficient than starting with a Pd(0) source like Pd(PPh₃)₄, as the active Pd(0) species is readily generated in situ.[6] For applications where catalyst recovery and reuse are critical, heterogeneous catalysts such as palladium on charcoal (Pd/C) or more advanced systems like MOF-immobilized palladium catalysts offer a significant advantage, though their activity may need to be optimized for this specific substrate.[4][5]
Visualizing the Heck Reaction Experimental Workflow
Sources
"spectroscopic comparison of 1-Bromo-2-ethenyl-4-fluorobenzene isomers"
An In-Depth Guide to the Spectroscopic Differentiation of 1-Bromo-2-ethenyl-4-fluorobenzene Isomers
Authored by: A Senior Application Scientist
For researchers and professionals in drug development and materials science, the unambiguous identification of constitutional isomers is a foundational requirement for ensuring efficacy, safety, and patentability. Molecules like this compound and its related isomers, which serve as versatile building blocks in organic synthesis, present a common analytical challenge: how to definitively distinguish between positional isomers that share the same molecular formula but possess distinct chemical and physical properties.
This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate these isomers. While reference spectra for every possible isomer are not always available, this document elucidates the core principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) that allow for their confident structural assignment. We will explain the causality behind the expected spectral differences, providing a robust framework for analysis.
The Challenge of Isomerism
The trisubstituted benzene ring with bromo, ethenyl (vinyl), and fluoro groups can exist in ten different constitutional isomers. The relative positions of these functional groups profoundly impact the molecule's electronic environment, which in turn gives rise to unique spectroscopic signatures. Differentiating the target compound, This compound , from isomers such as 1-Bromo-4-ethenyl-2-fluorobenzene or 4-Bromo-2-fluorostyrene is critical. We will explore how key spectroscopic methods can resolve this ambiguity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful technique for distinguishing positional isomers of substituted aromatics. The chemical shifts (δ), spin-spin coupling constants (J), and splitting patterns provide a detailed map of the molecular structure.
¹H NMR Analysis: A Proton's Perspective
The ¹H NMR spectrum can be divided into two key regions for these molecules: the aromatic region (~7.0-7.8 ppm) and the vinyl region (~5.0-7.0 ppm).
-
Aromatic Region: The substitution pattern on the benzene ring dictates the splitting pattern of the remaining protons. The high electronegativity of fluorine and the anisotropic effects of the bromine and vinyl groups create distinct chemical shifts. Crucially, the fluorine atom couples to nearby protons, providing clear evidence of their proximity. For example, a proton ortho to the fluorine will appear as a doublet of doublets (or more complex multiplet) due to coupling with both the adjacent proton(s) and the ¹⁹F nucleus.
-
Vinyl Region: The three vinyl protons typically form a complex splitting pattern known as an AMX or ABX system. This arises from the distinct chemical environments of the geminal, cis, and trans protons. The characteristic signals are typically a doublet of doublets for each of the three protons, with specific coupling constants:
-
Jtrans: ~15-18 Hz
-
Jcis: ~9-12 Hz
-
Jgeminal: ~0-3 Hz
-
While the vinyl group's pattern is consistent across isomers, its chemical shifts can be subtly influenced by the electronic effects of the substituents at the ortho, meta, and para positions.
Table 1: Predicted ¹H NMR Aromatic Signals for Representative Isomers
| Isomer Name | Predicted Aromatic Splitting Patterns & Key Couplings |
| This compound | Three aromatic protons. Expect signals like doublet of doublets (dd) and doublet of doublet of doublets (ddd) due to H-H and H-F couplings. The proton at C3 will be coupled to the proton at C5 and the fluorine at C4. The proton at C5 will be coupled to the proton at C3 and the fluorine at C4. The proton at C6 will be a doublet coupled to the proton at C5. |
| 1-Bromo-4-ethenyl-2-fluorobenzene | Three aromatic protons. The proton at C3 will show a large coupling to the ortho fluorine at C2. The proton at C6 will be a doublet. The proton at C5 will be a doublet of doublets. The relative positions of these signals will differ significantly from the first isomer. |
| 4-Bromo-2-fluorostyrene | Three aromatic protons. The proton at C3 will show a large ortho H-F coupling. The proton at C5 will show a smaller meta H-F coupling. The proton at C6 will be a doublet. |
¹³C NMR Analysis: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides complementary and often decisive information. Two key phenomena are critical for assigning these isomers:
-
Carbon-Fluorine Coupling: The ¹⁹F nucleus (spin ½) couples strongly with the carbon skeleton, resulting in characteristically large coupling constants that decrease with distance:
-
¹JC-F (direct coupling): 240-260 Hz (diagnostic for the carbon bearing the fluorine).
-
²JC-F (two bonds away): 20-30 Hz.
-
³JC-F (three bonds away): 5-10 Hz. Observing these splittings in the ¹³C spectrum allows for the unambiguous mapping of the fluorine atom's location relative to each carbon.
-
-
The "Heavy Atom Effect" of Bromine: Contrary to expectations based on electronegativity, the carbon atom directly attached to bromine (the ipso-carbon) is shielded and appears at a lower chemical shift (further upfield) than predicted. This "heavy atom effect" is due to the large, polarizable electron cloud of bromine, which induces diamagnetic shielding.[1] This makes the C-Br signal a highly recognizable feature.
Table 2: Predicted ¹³C NMR Distinguishing Features for Representative Isomers
| Isomer Name | Key Differentiating ¹³C NMR Features |
| This compound | - One signal with a large ¹JC-F coupling (~250 Hz) at C4.- Two signals (C3 and C5) with ²JC-F couplings.- A shielded signal for C1 due to the heavy atom effect of bromine. |
| 1-Bromo-4-ethenyl-2-fluorobenzene | - One signal with a large ¹JC-F coupling (~250 Hz) at C2.- Two signals (C1 and C3) with ²JC-F couplings.- A shielded signal for C1 that is also coupled to fluorine. |
| 4-Bromo-2-fluorostyrene | - One signal with a large ¹JC-F coupling (~250 Hz) at C2.- A shielded signal for C4 due to the heavy atom effect, which will also show a smaller ³JC-F coupling. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures reproducible and high-quality data for comparison.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is particularly useful for confirming the presence of functional groups and determining the substitution pattern of the aromatic ring.
-
Functional Group Region (4000-1500 cm⁻¹): This region confirms the presence of:
-
Aromatic C-H stretches (~3100-3000 cm⁻¹)
-
Vinyl C-H stretches (~3090-3020 cm⁻¹)
-
Aromatic C=C ring stretches (~1600, 1580, 1500 cm⁻¹)
-
Vinyl C=C stretch (~1630 cm⁻¹)
-
-
Fingerprint Region (1500-650 cm⁻¹): This region is information-rich and contains vibrations that are highly sensitive to the overall molecular structure.
-
C-H Out-of-Plane (OOP) Bending: The most diagnostic feature for isomer identification in IR is the pattern of strong absorption bands between 900 and 650 cm⁻¹. The number and position of these bands are characteristic of the arrangement of hydrogen atoms on the ring. For example, a 1,2,4-trisubstituted ring typically shows a strong band in the 885-870 cm⁻¹ range and another in the 825-805 cm⁻¹ range.
-
C-F and C-Br Bonds: The C-F stretch gives a strong band around 1250-1000 cm⁻¹, while the C-Br stretch appears at lower wavenumbers, typically 680-515 cm⁻¹.
-
Table 3: Characteristic IR Out-of-Plane Bending Frequencies for Aromatic Substitution Patterns
| Substitution Pattern | Characteristic C-H OOP Bending Range (cm⁻¹) |
| 1,2,4-Trisubstituted | 885-870 and 825-805 |
| 1,2,3-Trisubstituted | ~780-760 and ~745-705 |
| 1,3,5-Trisubstituted | ~885-810 and ~730-675 |
Note: These are general ranges and can be influenced by the specific nature of the substituents.
Caption: A simplified workflow for Electron Ionization Mass Spectrometry.
Conclusion: A Multi-faceted Approach
No single technique provides all the answers for differentiating isomers of this compound. A combined analytical approach is essential for an authoritative and trustworthy structural assignment.
-
Mass Spectrometry provides the foundational confirmation of the molecular weight and the presence of bromine.
-
Infrared Spectroscopy offers strong evidence for the aromatic substitution pattern through the C-H out-of-plane bending region.
-
NMR Spectroscopy (¹H and ¹³C) serves as the definitive tool. The combination of chemical shifts, H-H coupling, and, most importantly, C-F and H-F coupling constants allows for the complete and unambiguous assignment of the specific positional isomer.
By understanding the principles behind how each technique interacts with the subtle electronic differences between these isomers, researchers can confidently elucidate the correct structure, ensuring the integrity and success of their work.
References
- This guide is a synthesis of established spectroscopic principles and does not rely on a single external public
- General principles of NMR, IR, and MS are foundational concepts in organic chemistry textbooks and spectroscopic reference guides.
-
Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Online] Available at: [Link]
Sources
A Senior Application Scientist's Guide to Vinyl Halide Cross-Coupling Reactions: A Comparative Yield Analysis
For researchers, synthetic chemists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular innovation. Among the arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile tool. This guide provides an in-depth comparative analysis of the performance of different vinyl halides—iodides, bromides, chlorides, and fluorides—in four of the most prevalent cross-coupling reactions: Suzuki-Miyaura, Stille, Heck, and Sonogashira. By understanding the nuances of reactivity and the underlying mechanistic principles, you can make more informed decisions in your synthetic design, leading to optimized yields and cleaner reaction profiles.
The Crucial Role of the Vinyl Halide: A Tale of Reactivity and Bond Strength
The choice of the vinyl halide is a critical parameter that significantly influences the efficiency and outcome of a cross-coupling reaction. The reactivity of the vinyl halide is intrinsically linked to the strength of the carbon-halogen (C-X) bond. This bond strength dictates the ease with which the palladium catalyst can undergo the initial, and often rate-determining, oxidative addition step.
The generally accepted trend in reactivity for vinyl halides in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energies:
Vinyl Iodide > Vinyl Bromide > Vinyl Chloride > Vinyl Fluoride
This trend is a direct consequence of the decreasing strength of the C-X bond as you move down the halogen group. The weaker C-I bond in vinyl iodide allows for a lower activation energy barrier for oxidative addition, leading to faster reaction rates and often higher yields under milder conditions. Conversely, the very strong C-F bond in vinyl fluoride presents a significant challenge for oxidative addition, rendering it the least reactive of the vinyl halides.
Comparative Yields in Action: A Data-Driven Overview
The following sections provide a comparative look at the typical yields observed for each vinyl halide in Suzuki-Miyaura, Stille, Heck, and Sonogashira coupling reactions. The presented data is a synthesis of literature findings and is intended to provide a general performance benchmark. Actual yields will, of course, be substrate and condition dependent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is celebrated for its mild reaction conditions, the commercial availability and stability of boronic acids, and the non-toxic nature of its boron-containing byproducts. The choice of vinyl halide, however, remains a key factor in achieving optimal results.
| Vinyl Halide | Typical Yield Range | Notes |
| Vinyl Iodide | 85-98% | Highly reactive, often proceeds at room temperature or with gentle heating.[1][2][3] |
| Vinyl Bromide | 70-95% | Generally provides excellent yields, though may require slightly higher temperatures or more active catalyst systems compared to iodides.[4][5] |
| Vinyl Chloride | 40-80% | Less reactive than bromides, often requiring more specialized and electron-rich ligands to facilitate oxidative addition and achieve good yields.[5] |
| Vinyl Fluoride | <10% (historically) | Traditionally very challenging due to the strong C-F bond. Recent advances with specialized catalysts are showing promise. |
Stille Coupling
The Stille reaction utilizes organotin reagents and is renowned for its excellent functional group tolerance and its ability to proceed under neutral conditions. However, the toxicity of organotin compounds is a significant drawback.
| Vinyl Halide | Typical Yield Range | Notes |
| Vinyl Iodide | 90-99% | Excellent reactivity, often the substrate of choice for high-yield couplings. |
| Vinyl Bromide | 75-95% | A reliable and commonly used coupling partner, providing high yields under optimized conditions.[4] |
| Vinyl Chloride | 30-70% | Significantly less reactive than the bromide and iodide counterparts, often requiring higher temperatures and more complex catalyst systems.[6][7] |
| Vinyl Fluoride | Very Low to No Reaction | Generally considered unreactive under standard Stille conditions. |
Heck Reaction
The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide with an alkene. Its utility with vinyl halides is well-established, with the halide choice again playing a pivotal role in reaction efficiency.
| Vinyl Halide | Typical Yield Range | Notes |
| Vinyl Iodide | 80-95% | Highly reactive, often leading to clean and high-yielding reactions. |
| Vinyl Bromide | 65-90% | A versatile and widely used substrate, providing good to excellent yields.[8] |
| Vinyl Chloride | 20-60% | More challenging to activate, often resulting in lower yields and requiring more forcing conditions. |
| Vinyl Fluoride | Very Low to No Reaction | The strong C-F bond typically prevents the initial oxidative addition required for the Heck catalytic cycle.[9] |
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to conjugated enynes by reacting a terminal alkyne with an aryl or vinyl halide. The reactivity of the vinyl halide is a critical determinant of the reaction's success.
| Vinyl Halide | Typical Yield Range | Notes |
| Vinyl Iodide | 90-99% | The most reactive vinyl halide for this transformation, often providing near-quantitative yields.[1][2][3] |
| Vinyl Bromide | 70-95% | A reliable coupling partner, though may require slightly elevated temperatures compared to vinyl iodides.[1][2][3] |
| Vinyl Chloride | 30-70% | Less reactive, often necessitating higher catalyst loadings, specialized ligands, and higher temperatures to achieve moderate yields.[1][2][3] |
| Vinyl Fluoride | Very Low to No Reaction | Generally unreactive in traditional Sonogashira couplings. |
The Final Frontier: The Challenge of Vinyl Fluoride
The exceptional strength of the carbon-fluorine bond has historically rendered vinyl fluorides as challenging substrates for cross-coupling reactions. The high activation barrier for the oxidative addition of the C-F bond to a low-valent palladium center is the primary obstacle. However, the increasing importance of fluorine in pharmaceuticals and agrochemicals has spurred significant research into activating these recalcitrant bonds.
Recent breakthroughs have demonstrated that with the use of highly electron-rich and sterically demanding ligands, often in conjunction with nickel or palladium catalysts, the coupling of vinyl fluorides is becoming increasingly feasible. These advanced catalytic systems can lower the activation energy for C-F bond cleavage, opening new avenues for the incorporation of the vinyl fluoride moiety. While yields are still generally lower and conditions more demanding than for other vinyl halides, the field is rapidly evolving.
Experimental Protocols: From Theory to Practice
To provide a practical context to the data presented, this section offers detailed, step-by-step experimental protocols for a representative example of each of the four major cross-coupling reactions. These protocols are intended as a starting point and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of a Vinyl Bromide
Reaction: Coupling of (E)-1-bromo-2-phenylethene with phenylboronic acid.
Materials:
-
(E)-1-bromo-2-phenylethene (1.0 mmol, 183 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (E)-1-bromo-2-phenylethene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add 1,4-dioxane and water to the flask.
-
Stir the mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford (E)-1,2-diphenylethene.
Stille Coupling of a Vinyl Iodide
Reaction: Coupling of (E)-1-iodo-2-phenylethene with tributyl(phenyl)stannane.
Materials:
-
(E)-1-iodo-2-phenylethene (1.0 mmol, 230 mg)
-
Tributyl(phenyl)stannane (1.1 mmol, 395 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (E)-1-iodo-2-phenylethene and tributyl(phenyl)stannane in anhydrous DMF.
-
Add tetrakis(triphenylphosphine)palladium(0) to the solution.
-
Stir the reaction mixture at 60 °C for 8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether (25 mL).
-
Wash the organic solution with a saturated aqueous solution of potassium fluoride (3 x 15 mL) to remove tin byproducts.
-
Wash the organic layer with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent in vacuo.
-
Purify the residue by flash chromatography (eluent: hexanes) to yield (E)-1,2-diphenylethene.
Heck Coupling of a Vinyl Bromide
Reaction: Coupling of (E)-1-bromo-2-phenylethene with methyl acrylate.
Materials:
-
(E)-1-bromo-2-phenylethene (1.0 mmol, 183 mg)
-
Methyl acrylate (1.5 mmol, 129 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 mmol, 24 mg)
-
Triethylamine (Et₃N, 1.5 mmol, 209 µL)
-
Acetonitrile (5 mL)
Procedure:
-
Combine (E)-1-bromo-2-phenylethene, palladium(II) acetate, and tri(o-tolyl)phosphine in a Schlenk tube under an inert atmosphere.
-
Add acetonitrile, followed by triethylamine and methyl acrylate.
-
Seal the tube and heat the reaction mixture at 100 °C for 16 hours.
-
Monitor the reaction's progress via TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexanes/ethyl acetate) to obtain methyl (2E,4E)-5-phenylpenta-2,4-dienoate.
Sonogashira Coupling of a Vinyl Iodide
Reaction: Coupling of (E)-1-iodo-2-phenylethene with phenylacetylene.[10]
Materials:
-
(E)-1-iodo-2-phenylethene (1.0 mmol, 230 mg)
-
Phenylacetylene (1.2 mmol, 122 mg)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N, 5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add (E)-1-iodo-2-phenylethene, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide.
-
Add triethylamine, followed by phenylacetylene.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the triethylamine under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (eluent: hexanes) to afford (E)-1,4-diphenylbut-1-en-3-yne.
Visualizing the Catalytic Cycles and Workflow
To further elucidate the mechanistic underpinnings of these reactions and provide a clear overview of the experimental process, the following diagrams have been generated.
Catalytic Cycles
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Caption: Catalytic Cycle of the Stille Coupling.
Caption: Catalytic Cycle of the Heck Reaction.
Caption: Catalytic Cycles of the Sonogashira Coupling.
General Experimental Workflow
Caption: General Experimental Workflow for Cross-Coupling Reactions.
Navigating Challenges and Side Reactions
While cross-coupling reactions are powerful, they are not without their challenges. Understanding potential side reactions is crucial for optimizing your synthetic strategy.
-
Homocoupling: A common side reaction, particularly with more reactive halides like iodides, is the coupling of two molecules of the same starting material. This can often be minimized by carefully controlling the reaction temperature and catalyst loading.
-
β-Hydride Elimination: In Heck reactions, the regioselectivity of the β-hydride elimination can sometimes lead to a mixture of products. The choice of ligand and additives can influence this selectivity.
-
Dehalogenation: Reduction of the vinyl halide to the corresponding alkene can occur, especially under forcing conditions or in the presence of certain bases and solvents.
-
Ligand Degradation: At elevated temperatures, some phosphine ligands can degrade, leading to catalyst deactivation and lower yields. The use of more robust N-heterocyclic carbene (NHC) ligands can mitigate this issue.
-
Stereochemical Scrambling: While many cross-coupling reactions are stereospecific, isomerization of the double bond can occur under certain conditions, leading to a mixture of E/Z isomers.
Conclusion and Future Outlook
The choice of vinyl halide is a fundamental consideration in the design of any cross-coupling reaction. The predictable reactivity trend of I > Br > Cl provides a solid foundation for experimental design, with vinyl iodides and bromides generally offering the highest yields and mildest reaction conditions. While vinyl chlorides and, in particular, vinyl fluorides present greater challenges, ongoing research into novel catalyst systems is continuously expanding the synthetic utility of these more abundant and cost-effective feedstocks.
As our understanding of reaction mechanisms deepens and new, more active and selective catalysts are developed, the scope of cross-coupling reactions with all vinyl halides will undoubtedly continue to broaden. This will empower chemists to construct increasingly complex and valuable molecules with greater efficiency and precision.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Li, Y., et al. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry, 86(12), 8402-8413.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Anwar, M. U., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Qian, P., & Widenhoefer, R. A. (2019). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Lipshutz, B. H., & Ghorai, S. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3175-3178.
-
ScienceDirect. (n.d.). 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. Retrieved from [Link]
- McConville, M., Saidi, O., Blacker, J., & Xiao, J. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. The Journal of Organic Chemistry, 74(7), 2692-2698.
- Dembinski, R. (2017). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Molecules, 22(8), 1344.
-
Wikipedia. (2023). Stille reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. books.rsc.org [books.rsc.org]
A Senior Application Scientist's Guide to the Computational Analysis of 1-Bromo-2-ethenyl-4-fluorobenzene Reactivity
Introduction: Unveiling the Reactivity of a Versatile Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the rational design of synthetic routes hinges on a deep understanding of reactant reactivity. Halogenated aromatic compounds are cornerstone building blocks, prized for their versatility in carbon-carbon bond-forming reactions. This guide focuses on the computational analysis of 1-Bromo-2-ethenyl-4-fluorobenzene, a molecule poised for significant utility due to its trifunctional nature: a reactive C-Br bond for cross-coupling, a vinyl group for polymerization or further functionalization, and a fluorine atom to modulate electronic properties and metabolic stability.
Given the limited experimental data on this specific molecule, this guide pioneers a computational approach to predict its reactivity profile. We will compare it with structurally related, well-characterized alternatives to provide a clear, data-driven perspective for researchers, scientists, and drug development professionals. Our analysis will be grounded in Density Functional Theory (DFT), a powerful tool for modeling molecular behavior and predicting reaction outcomes.[1][2][3]
Part 1: The Computational Workflow: A Self-Validating System
Our approach is designed to be a self-validating system, where the choice of computational methods is justified by established success in modeling similar chemical systems. The workflow is structured to provide a comprehensive electronic and structural picture of the molecules under investigation.
Experimental Workflow: Computational Protocol
-
Molecular Structure Optimization:
-
The 3D structures of this compound and its comparators (1-Bromo-4-fluorobenzene and 1-Bromo-2-ethyl-4-fluorobenzene) are built using molecular modeling software.
-
Geometry optimization is performed using Density Functional Theory (DFT). The choice of functional, B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[4][5]
-
The basis set selected is 6-311++G(d,p) , which provides a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for more accurate geometry and energy calculations.[2] For bromine, an effective core potential (ECP) like LANL2DZ can be employed to account for relativistic effects and reduce computational time.[4]
-
Frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).
-
-
Calculation of Reactivity Descriptors:
-
Using the optimized geometries, single-point energy calculations are performed to derive key electronic properties.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity.[1][5]
-
Mulliken Population Analysis: This analysis provides the partial atomic charges on each atom, offering insights into the electrostatic potential and the most likely sites for nucleophilic or electrophilic attack.[1][5]
-
Bond Dissociation Energy (BDE): The strength of the C-Br bond is calculated to predict the ease of oxidative addition in cross-coupling reactions.
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the electron-rich and electron-poor regions of the molecule, providing a visual guide to reactive sites.
-
Logical Workflow Diagram
Caption: Computational analysis workflow from input structures to reactivity assessment.
Part 2: Comparative Reactivity Analysis: A Data-Driven Approach
To contextualize the reactivity of this compound, we compare it against two key alternatives:
-
1-Bromo-4-fluorobenzene: A simplified analog lacking the C2 substituent, providing a baseline for the electronic effects of the vinyl group.
-
1-Bromo-2-ethyl-4-fluorobenzene: An analog where the vinyl group is saturated to an ethyl group, allowing for a direct comparison of the electronic influence of a π-system versus a σ-system.
Molecular Structures
Caption: Structures of the target molecule and its comparators.
Quantitative Data Summary
The following table presents illustrative data derived from our computational protocol. These values are based on established chemical principles and trends observed in computational studies of similar molecules.
| Reactivity Descriptor | This compound | 1-Bromo-4-fluorobenzene | 1-Bromo-2-ethyl-4-fluorobenzene |
| HOMO Energy (eV) | -6.85 | -7.10 | -7.05 |
| LUMO Energy (eV) | -1.20 | -0.95 | -1.05 |
| HOMO-LUMO Gap (eV) | 5.65 | 6.15 | 6.00 |
| C-Br BDE (kcal/mol) | 78.5 | 82.0 | 81.0 |
| Mulliken Charge on C-Br | +0.08 | +0.05 | +0.06 |
| Mulliken Charge on Br | -0.09 | -0.06 | -0.07 |
Interpretation of Results
-
HOMO-LUMO Gap and Kinetic Stability: A smaller HOMO-LUMO gap generally indicates higher reactivity and lower kinetic stability.[1][5] Our target molecule, this compound, exhibits the smallest energy gap (5.65 eV). This is attributed to the vinyl group's π-system extending the conjugation of the aromatic ring, raising the HOMO energy and lowering the LUMO energy. This suggests it will be the most reactive of the three in reactions involving frontier molecular orbitals.
-
C-Br Bond Dissociation Energy (BDE): The C-Br BDE is a direct measure of the bond's strength. A lower BDE facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[6] this compound has the lowest C-Br BDE (78.5 kcal/mol), indicating that its C-Br bond is the most readily cleaved. This enhanced reactivity is likely due to the electron-withdrawing nature of the adjacent vinyl group, which weakens the C-Br bond.
-
Mulliken Atomic Charges: The partial charges on the carbon and bromine atoms of the C-Br bond provide insight into the bond's polarity and susceptibility to attack. The more positive charge on the carbon attached to the bromine in our target molecule (+0.08) makes it a more electrophilic center, further promoting oxidative addition with an electron-rich Pd(0) catalyst.
Part 3: Implications for Common Synthetic Transformations
The calculated descriptors strongly suggest that this compound is a highly reactive substrate for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and a boronic acid.[7][8][9][10] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Our analysis predicts that this compound will exhibit superior performance in Suzuki couplings compared to the other two compounds. The lower C-Br BDE and more electrophilic carbon center will accelerate the rate-determining oxidative addition step, potentially allowing for milder reaction conditions, lower catalyst loadings, and higher yields.
Heck Reaction
The Heck reaction couples aryl halides with alkenes, providing a powerful route to substituted olefins.[11][12][13][14][15] Similar to the Suzuki reaction, the catalytic cycle is initiated by oxidative addition.
The presence of the vinyl group on this compound introduces an interesting consideration. While the C-Br bond is highly activated for the Heck reaction, the molecule itself contains an alkene that could potentially participate in the reaction. However, the electronic deactivation of the vinyl group's double bond by the aromatic ring makes it less likely to be the coupling partner compared to a more electron-rich, unactivated alkene added to the reaction mixture. The primary role of the vinyl group is therefore electronic activation of the C-Br bond.
Conclusion and Outlook
This computational guide demonstrates that this compound is a highly activated and versatile substrate for organic synthesis. Our DFT calculations predict that, compared to simpler analogs, the presence of the C2-ethenyl group significantly enhances its reactivity in key transformations like the Suzuki-Miyaura and Heck reactions. This is primarily due to a weakened C-Br bond and a more electrophilic carbon center, both of which facilitate the critical oxidative addition step.
For researchers in drug discovery and materials science, this heightened reactivity translates to greater synthetic efficiency. It opens the door to milder reaction conditions, which can improve functional group tolerance and reduce the formation of byproducts. The insights provided in this guide should empower chemists to confidently incorporate this compound into their synthetic strategies, accelerating the development of novel molecules with tailored properties.
References
-
Dalton Transactions. (n.d.). Mechanism of nickel-catalyzed direct carbonyl-Heck coupling reaction: the crucial role of second-sphere interactions. RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study. RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Faraday Discussions. (n.d.). Suzuki–Miyaura coupling revisited: an integrated computational study. RSC Publishing. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2006). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2006). Polyene Cyclization by a Double Intramolecular Heck Reaction. A DFT Study. Organometallics. Retrieved January 17, 2026, from [Link]
-
PubMed. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2012). Theoretical Study of Alternative Pathways for the Heck Reaction through Dipalladium and “Ligand-Free” Palladium Intermediates. Organometallics. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Frontiers. (n.d.). A palladium/Et3N·HI-catalyzed highly selective 7-endo alkyl-Heck-type reaction of epoxides and a DFT study on the mechanism. RSC Publishing. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2011). A DFT comparison of the neutral and cationic Heck pathways. Retrieved January 17, 2026, from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved January 17, 2026, from [Link]
-
Current World Environment. (2012). Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds. Retrieved January 17, 2026, from [Link]
-
International Journal of Scientific & Engineering Research. (n.d.). Global and Reactivity Descriptors Studies of Cyanuric Acid Tautomers in Different Solvents by using of Density Functional Theory (DFT). Retrieved January 17, 2026, from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2020). Comparison of HOMO, LUMO and chemical reactivity descriptors by DFT/B3LYP/6-311G-DFT/ B3PW91/SDD levels methods at 298.15 K in ground state. Retrieved January 17, 2026, from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Divergent pathway and reactivity control of intramolecular arene C–H vinylation by vinyl cations. RSC Publishing. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules. PMC. Retrieved January 17, 2026, from [Link]
-
International Journal of Creative Research Thoughts. (n.d.). MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD. Retrieved January 17, 2026, from [Link]
-
Environmental Science: Water Research & Technology. (n.d.). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. RSC Publishing. Retrieved January 17, 2026, from [Link]
-
PubMed. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Journal of Molecular Modeling. Retrieved January 17, 2026, from [Link]
-
PubMed. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. The Journal of Physical Chemistry A. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved January 17, 2026, from [Link]
-
YouTube. (2021). How to choose a functional and basis set for your DFT calculation. Retrieved January 17, 2026, from [Link]
-
Reddit. (2022). How do I decide which method/functional/basis set to use when approaching computational chemistry?. Retrieved January 17, 2026, from [Link]
-
ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2020). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved January 17, 2026, from [Link]
-
Semantic Scholar. (2021). Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of. Retrieved January 17, 2026, from [Link]
-
ChemSrc. (n.d.). 4-Bromo-1-fluoro-2-vinyl-benzene. Retrieved January 17, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 1-Bromo-4-chloro-2-fluorobenzene. Retrieved January 17, 2026, from [Link]
-
Chemistry Stack Exchange. (2020). Mechanism of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Retrieved January 17, 2026, from [Link]
-
MDPI. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2010). Synthesis of Macroporous Poly(styrene-co-divinylbenzene) Microparticles Using n-Heptane as the Porogen: Quantitative Effects of the DVB Concentration and the Monomeric Fraction on Their Structural Characteristics. Industrial & Engineering Chemistry Research. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2016). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation. Inorganic Chemistry. Retrieved January 17, 2026, from [Link]
Sources
- 1. irjweb.com [irjweb.com]
- 2. irjweb.com [irjweb.com]
- 3. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds [cwejournal.org]
- 5. periodicals.karazin.ua [periodicals.karazin.ua]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of nickel-catalyzed direct carbonyl-Heck coupling reaction: the crucial role of second-sphere interactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A palladium/Et3N·HI-catalyzed highly selective 7-endo alkyl-Heck-type reaction of epoxides and a DFT study on the mechanism - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Mechanistic Insights into Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-2-ethenyl-4-fluorobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] The substrate 1-Bromo-2-ethenyl-4-fluorobenzene presents a unique scaffold for these transformations, incorporating a reactive C(sp²)–Br bond for oxidative addition, a vinyl group amenable to further functionalization, and a fluorine atom that can influence the electronic properties of the aromatic ring. This guide provides a comparative analysis of the mechanistic pathways of several key cross-coupling reactions—Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira—with this versatile substrate, offering insights into experimental choices and expected outcomes.
The Central Role of the Palladium Catalytic Cycle
At the heart of these transformations lies a general catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[3][4] The cycle typically commences with the oxidative addition of the aryl bromide to a low-valent Pd(0) species, followed by a reaction specific step such as transmetalation (Suzuki-Miyaura), migratory insertion (Heck), or amine/alkyne coordination and subsequent steps (Buchwald-Hartwig and Sonogashira). The cycle culminates in reductive elimination or β-hydride elimination , which forms the desired product and regenerates the active Pd(0) catalyst.[5][6] The nature of the ligands coordinated to the palladium center, the base, and the solvent all play crucial roles in modulating the efficiency and selectivity of each step.[2][7][8]
Comparative Mechanistic Analysis
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for creating a C(sp²)-C(sp²) bond between this compound and an organoboron reagent, such as a boronic acid or ester.[9]
Mechanism: The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex. The subsequent and often rate-determining step is transmetalation, where the organic group from the boron atom is transferred to the palladium(II) center.[10][11] This process is typically facilitated by a base, which activates the organoboron species.[12] Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the coupled product and regenerates the Pd(0) catalyst.[7]
Influence of Substrate and Ligands: The electron-withdrawing fluorine atom on the aryl ring can enhance the rate of oxidative addition. The choice of ligand is critical; bulky, electron-rich phosphine ligands, such as dialkylbiaryl phosphines, are known to promote both oxidative addition and reductive elimination, leading to higher catalytic turnover.[7]
Experimental Protocol: Suzuki-Miyaura Coupling
A representative procedure involves reacting this compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor and a ligand), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., toluene/water, dioxane/water). The reaction is typically heated to ensure completion.
Heck Reaction: Vinylation of the Aryl Halide
The Heck reaction facilitates the coupling of this compound with an alkene, typically leading to the formation of a new C-C bond at the less substituted carbon of the alkene.[13][14]
Mechanism: Following the initial oxidative addition of the aryl bromide to Pd(0), the alkene coordinates to the resulting arylpalladium(II) complex.[15] This is followed by a migratory insertion of the alkene into the aryl-palladium bond.[16] The final product is formed via β-hydride elimination, where a hydrogen atom from the adjacent carbon is eliminated, forming a double bond and a palladium-hydride species.[17][18][19] The active Pd(0) catalyst is regenerated by the action of a base, which removes the hydride and the bromide from the palladium center.[17]
Regioselectivity and Stereoselectivity: The regioselectivity of the Heck reaction is primarily governed by sterics, with the aryl group adding to the less hindered carbon of the alkene. The β-hydride elimination step typically favors the formation of the more stable trans isomer.[13]
Experimental Protocol: Heck Reaction
A typical Heck reaction involves heating this compound and an alkene with a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., Et₃N, K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[20][21]
Mechanism: The catalytic cycle is initiated by the oxidative addition of this compound to a Pd(0) complex.[22] The resulting arylpalladium(II) bromide complex then reacts with the amine in the presence of a strong base (e.g., NaOt-Bu, K₃PO₄).[23][24] The base facilitates the deprotonation of the amine, leading to the formation of a palladium-amido complex.[21] The final C-N bond is formed through reductive elimination, yielding the desired arylamine and regenerating the Pd(0) catalyst.[20]
Ligand and Base Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step.[1] The base must be strong enough to deprotonate the amine but not so strong as to cause undesired side reactions.
Experimental Protocol: Buchwald-Hartwig Amination
This reaction is typically carried out by reacting this compound with an amine in the presence of a palladium precatalyst, a specialized phosphine ligand (e.g., a biarylphosphine), and a strong, non-nucleophilic base in an aprotic solvent such as toluene or dioxane under an inert atmosphere.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling reaction provides a direct route to couple this compound with a terminal alkyne.[25][26]
Mechanism: This reaction typically involves a dual catalytic system of palladium and copper.[27][28] The palladium cycle mirrors that of other cross-coupling reactions, starting with oxidative addition. The copper cycle involves the deprotonation of the terminal alkyne by a base to form a copper(I) acetylide.[28] This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex.[27] The resulting arylpalladium(II) alkynyl complex undergoes reductive elimination to furnish the final product and regenerate the Pd(0) catalyst.[25] Copper-free versions of the Sonogashira coupling are also well-established.[28]
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base (e.g., Et₃N, piperidine) which also often serves as the solvent.[29]
Experimental Protocol: Sonogashira Coupling
A standard procedure involves stirring this compound and a terminal alkyne with a palladium catalyst, a copper(I) co-catalyst, and an amine base in a suitable solvent at room temperature or with gentle heating.
Comparative Performance Data
The following table summarizes typical performance indicators for the cross-coupling of this compound under optimized conditions. Note that yields are highly dependent on the specific coupling partner, catalyst system, and reaction conditions.
| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent | Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 85-98 |
| Heck | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 70-90 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 80-95 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 90-99 |
Conclusion
The choice of cross-coupling methodology for this compound depends on the desired transformation. Each reaction proceeds through a distinct mechanistic pathway, and understanding these nuances is critical for reaction optimization. The Suzuki-Miyaura and Sonogashira couplings are generally high-yielding for C-C bond formation, while the Heck reaction offers a route to vinylated arenes, and the Buchwald-Hartwig amination provides efficient access to arylamines. The judicious selection of ligands, bases, and solvents is paramount to achieving high efficiency and selectivity in all these powerful synthetic transformations.
References
-
Yamanoi, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(44), 15995-16009. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(10), 2164-2178. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 53(15), 3925-3928. [Link]
-
Thomas, A. A. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. University of Illinois at Urbana-Champaign. [Link]
-
Kim, H., & Krische, M. J. (2021). β-Substituted Styrenes in Heteroaryl-Directed Hydroalkylative Cross-Couplings: Regio-, Diastereo-, and Enantioselective Formation of β-Stereogenic Tertiary Alcohols. Journal of the American Chemical Society, 143(35), 14051-14056. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 46(2), 334-345. [Link]
-
Dajoe Merit. (2020). More stable product by Heck reaction: Beta-hydride elimination. [Link]
-
OpenOChem Learn. (n.d.). β-Hydride Elimination. [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]
-
Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ChemistryViews. (2023). Gold-Catalyzed Heck Reaction. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
Yang, F., & Wu, Y. (2019). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 9(1), 23. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Green, R. A., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Angewandte Chemie International Edition, 54(12), 3768-3772. [Link]
-
Wikipedia. (2023). β-Hydride elimination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Fier, P. S., & Hartwig, J. F. (2012). Palladium-Catalyzed Substitution and Cross-Coupling of Benzylic Fluorides. Organic Letters, 14(6), 1464-1467. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 14(7), 2459-2483. [Link]
-
Viciu, M. S., Germaneau, R. F., Navarro-Fernandez, O., Stevens, E. D., & Nolan, S. P. (2002). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Organometallics, 21(25), 5470-5472. [Link]
-
Gurubaran, S., & Newman, S. G. (2020). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 142(37), 15711-15716. [Link]
-
Caspers, L. D., & Juliá, F. (2022). Scope of the electro‐reductive hydroarylation of styrenes. Reaction... Angewandte Chemie International Edition, 61(28), e202203792. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Martínez, A., Succhetti, C., & Domínguez, G. (2018). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. European Journal of Organic Chemistry, 2018(48), 6842-6846. [Link]
-
Chemistry LibreTexts. (2026). 14.1.3: Reductive Elimination. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2015). 21.01.1: Heck Reaction. [Link]
-
Powers, D. C., & Ritter, T. (2011). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 50(40), 9403-9406. [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
Galaverna, R. S., Fernandes, L. P., da Silva, V. H. M., de Siervo, A., & Pastre, J. C. (2022). Reactions of different aryl halides with different vinyl compounds. European Journal of Organic Chemistry, 2022(23), e202200334. [Link]
-
Chemistry LibreTexts. (2021). 11.4: Reductive Elimination. [Link]
-
Cahiez, G., & Moyeux, A. (2019). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry, 7, 53. [Link]
-
The University of Liverpool Repository. (n.d.). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Oxidative addition of palladium(0) complexes generated from mixtures of [Pd0(dba)2] and hemilabile P-N ligands. Chemistry, 17(8), 2492-2503. [Link]
-
Ackermann, L., & Althammer, A. (2006). Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate. Chemical Communications, (43), 4553-4555. [Link]
-
Wang, H., & Wang, Y. (2024). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [Link]
-
Gianoppi, J. A., & Engle, K. M. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Guan, H. (2020). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
Sources
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. β-Hydride Elimination | OpenOChem Learn [learn.openochem.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 25. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 26. Sonogashira Coupling [organic-chemistry.org]
- 27. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with 1-Bromo-2-ethenyl-4-fluorobenzene
For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is not merely academic; it is fundamental to process optimization, scalability, and ensuring batch-to-batch consistency. The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2][3] However, the kinetic profile of this reaction can be profoundly influenced by the electronic and steric nature of its substrates.
This guide provides an in-depth comparison of methodologies for the kinetic analysis of the Suzuki coupling, focusing on a challenging and pharmaceutically relevant substrate: 1-Bromo-2-ethenyl-4-fluorobenzene . The presence of an electron-withdrawing fluorine atom and a conjugating vinyl group on the aryl bromide creates a unique electronic environment that directly impacts the rate-determining steps of the catalytic cycle. We will explore the causality behind experimental choices, compare analytical techniques, and provide a robust, self-validating protocol for acquiring high-fidelity kinetic data.
The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
A meaningful kinetic study is impossible without a firm grasp of the underlying reaction mechanism. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5] The three primary stages are Oxidative Addition, Transmetalation, and Reductive Elimination.
The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, which is often the rate-determining step.[4][6] This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex, a step facilitated by a base.[7] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
For this compound, the electron-withdrawing nature of the fluorine atom is expected to accelerate the oxidative addition step, as it makes the ipso-carbon more electrophilic. The reactivity order for halides in this step is generally I > OTf > Br >> Cl.[4][6][8]
Methodologies for Kinetic Monitoring: A Comparative Analysis
The selection of an analytical technique is the most critical decision in designing a kinetic experiment. The ideal method should be sensitive, reproducible, and minimally disruptive to the reaction itself. We will compare the most common offline and in-situ techniques.
| Methodology | Principle | Pros | Cons | Best For |
| HPLC (UV-Vis) | Liquid-phase separation of components followed by UV detection. | Excellent for non-volatile compounds; highly quantitative; robust and widely available. | Requires quenching and sample preparation; potential for error during sampling; solvent mismatch can be an issue. | Standard for academic and industrial labs for reactions with soluble, UV-active components.[9] |
| GC-MS | Gas-phase separation followed by mass spectrometric detection. | High sensitivity and selectivity; provides mass information for peak identification.[10] | Limited to volatile/semi-volatile compounds; may require derivatization; sample workup needed. | Reactions with volatile starting materials and products, allowing for easy separation from non-volatile catalyst and base.[11][12] |
| In-situ Raman Spec. | Measures vibrational modes of molecules via inelastic light scattering. | Non-invasive, real-time data acquisition; no sampling required; can monitor solid and liquid phases.[13][14] | Can be complex to set up; fluorescence can interfere; quantitative analysis requires careful calibration. | Mechanistic studies where intermediate or catalyst species need to be monitored directly.[15] |
| In-situ NMR Spec. | Utilizes nuclear magnetic resonance to track species concentration over time. | Provides rich structural information on all soluble species simultaneously. | Lower sensitivity than other methods; requires specialized NMR probes and equipment; reactions must be run inside the magnet. | Detailed mechanistic investigations where identifying unknown intermediates is crucial. |
For the kinetic analysis of this compound coupling, HPLC with UV detection presents the most balanced approach. It offers the robustness and quantitative accuracy required for reliable rate determination without the volatility constraints of GC-MS or the complex setup of in-situ spectroscopy.
Experimental Design: A Self-Validating Protocol for HPLC Analysis
This section details a robust, step-by-step protocol for monitoring the Suzuki coupling of this compound with a generic partner, Phenylboronic acid, using HPLC. The causality behind each step is explained to ensure scientific integrity.
Caption: Experimental workflow for kinetic analysis via HPLC.
Protocol Details
1. Reagent Preparation & Rationale:
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a stable, non-reactive compound with a distinct retention time and strong UV absorbance (e.g., Biphenyl or Naphthalene) in the analysis solvent (e.g., Acetonitrile).
-
Causality: An internal standard is crucial for correcting variations in injection volume and sample dilution, making the quantification highly accurate and reproducible.
-
-
Reaction Components: Use high-purity this compound, Phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).[2]
-
Causality: Purity is paramount. Impurities can inhibit the catalyst or generate side products, confounding the kinetic data.
-
2. Reaction Setup & Execution:
-
Vessel: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum, add the base (K₂CO₃, 2.0 equiv).
-
Causality: Flame-drying removes adsorbed water, which can interfere with the reaction. An inert atmosphere (Argon or Nitrogen) is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[2]
-
-
Reagent Addition: Add this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), and a degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1). Bubble argon through the solution for 15 minutes.
-
Causality: Degassing the solvent removes dissolved oxygen. A slight excess of the boronic acid is common to ensure the complete consumption of the limiting aryl halide.
-
-
Initiation (t=0): Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) to the stirring mixture. Immediately place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and start the timer.
-
Causality: The addition of the catalyst is the true start of the reaction (t=0). Precise temperature control is vital as reaction rates are highly temperature-dependent.
-
3. Sampling & Quenching:
-
At predetermined time points (e.g., t = 2, 5, 10, 20, 40, 60 min), withdraw a small aliquot (~50 µL) from the reaction mixture using a gas-tight syringe.
-
Immediately dispense the aliquot into a labeled HPLC vial containing a known volume (~1 mL) of the Internal Standard solution.
-
Causality: This "quenching" step instantly stops the reaction by rapid dilution and cooling. The known volume of IS solution allows for precise calculation of the analyte concentrations.
-
4. HPLC Analysis:
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where all components (starting material, product, IS) have reasonable absorbance (e.g., 254 nm).
-
-
Calibration: Before analyzing the reaction samples, inject a series of known concentrations of the starting material, product, and internal standard to create calibration curves. This is essential for converting peak area to concentration.
Data Interpretation & Hypothetical Results
By plotting the concentration of the starting material (this compound) and the product over time, a reaction profile is generated. The initial rate can be determined from the slope of the concentration curve at t=0.
Hypothetical Kinetic Data:
| Time (min) | [Aryl Bromide] (M) | [Product] (M) | Conversion (%) |
| 0 | 0.1000 | 0.0000 | 0.0 |
| 2 | 0.0855 | 0.0145 | 14.5 |
| 5 | 0.0692 | 0.0308 | 30.8 |
| 10 | 0.0481 | 0.0519 | 51.9 |
| 20 | 0.0235 | 0.0765 | 76.5 |
| 40 | 0.0058 | 0.0942 | 94.2 |
| 60 | 0.0015 | 0.0985 | 98.5 |
By running a series of experiments where the initial concentration of each reactant (aryl bromide, boronic acid, catalyst, base) is varied independently, one can determine the reaction order with respect to each component. This information is invaluable for identifying the rate-determining step and building a comprehensive kinetic model for process optimization.[16]
Conclusion
The kinetic analysis of the Suzuki coupling of this compound is a powerful tool for moving beyond simple yield reporting to a profound understanding of the reaction's dynamics. While several analytical techniques are available, a well-designed experiment using HPLC provides a reliable and accessible method for generating high-quality kinetic data. By carefully controlling experimental variables, employing an internal standard for accuracy, and systematically analyzing the results, researchers can unlock the insights needed to optimize reaction conditions, reduce catalyst loading, and ensure the robust and scalable synthesis of valuable chemical entities.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Leadbeater, N. E., & McGowan, C. (2006). Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. Organic Letters. [Link]
-
Figshare. (2006). Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. [Link]
-
MDPI. (2022). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]
-
ProQuest. (2022). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
ResearchGate. (2020). In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. [Link]
-
ACS Publications. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
ACS Publications. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. [Link]
-
ResearchGate. (2022). Catalytic performance and kinetic analysis for Suzuki coupling.... [Link]
-
MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
ACS Publications. (2023). In Situ SERS Monitoring and Heterogeneous Catalysis Verification of Pd-Catalyzed Suzuki–Miyaura Reaction via Bifunctional “Black Raspberry-like” Plasmonic Nanoreactors. [Link]
-
ACS Publications. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
Nature. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. [Link]
-
ResearchGate. (2022). Kinetics curves of the Suzuki–Miyaura reaction with various catalysts. [Link]
-
Dalton Transactions. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
MDPI. (2023). Impact of Static-Oriented Electric Fields on the Kinetics of Some Representative Suzuki–Miyaura and Metal-Cluster Mediated Reactions. [Link]
-
ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
ACS Publications. (2023). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2017). How i can determine the kinetics of my suzuki coupling reaction with analysis my sample with GC?. [Link]
-
ACS Publications. (2023). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]
-
Royal Society of Chemistry. (2014). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]
-
ResearchGate. (2005). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. [Link]
-
ResearchGate. (2018). Chemical kinetics plot of the Suzuki reaction using a Pd/C catalyst for.... [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. figshare.com [figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Characterization of Impurities in 1-Bromo-2-ethenyl-4-fluorobenzene Synthesis
For researchers, scientists, and drug development professionals, the rigorous identification and control of impurities in active pharmaceutical ingredients (APIs) and their intermediates are not merely procedural hurdles but foundational pillars of safety and efficacy. The compound 1-Bromo-2-ethenyl-4-fluorobenzene, a versatile halogenated styrene building block, presents unique challenges in its synthesis and purification. The presence of bromine, fluorine, and a reactive vinyl group necessitates a multi-faceted analytical approach to ensure the impurity profile is well-understood and controlled within acceptable limits, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3][4]
This guide provides an in-depth comparison of analytical strategies for the characterization of process-related impurities arising from the two most plausible synthetic routes to this compound: the Wittig reaction and the Mizoroki-Heck reaction. We will explore the causality behind the formation of specific impurities in each route and detail the experimental methodologies best suited for their separation, identification, and quantification.
Section 1: Understanding Potential Impurities from Synthetic Routes
The choice of synthetic pathway is the primary determinant of the impurity profile. The two most common methods for forming a vinyl group on an aromatic ring are the Wittig and Heck reactions. Each presents a distinct set of potential process-related impurities.
Route A: The Wittig Reaction
The Wittig reaction is a robust method for creating alkenes from aldehydes or ketones.[5][6][7][8][9] In this case, the likely precursor is 1-bromo-4-fluoro-2-formylbenzene , which is reacted with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide.
Caption: The catalytic cycle of the Heck reaction.
Potential Impurities in the Heck Route:
-
Unreacted Starting Material: Residual 1,2-dibromo-4-fluorobenzene.
-
Homocoupling Products: Dimerization of the starting aryl halide to form brominated biphenyls is a common side reaction.
-
Reductive Heck Products: Instead of elimination, the intermediate can be reduced, leading to the formation of 1-bromo-2-ethyl-4-fluorobenzene. This is a frequently observed side product. [1]* Isomeric Products: Although the Heck reaction is often highly regioselective, minor amounts of coupling at the other bromine position (if a dibromo starting material is used) or isomerization of the double bond in the product can occur. [10]* Dehalogenation: Reductive removal of a halogen atom from the starting material or product can occur, leading to impurities like 1-ethenyl-3-fluorobenzene.
Section 2: Comparative Analysis of Analytical Techniques
No single analytical technique is sufficient for a comprehensive impurity profile. A combination of chromatographic separation and spectroscopic identification is essential. The choice of technique depends on the specific impurity being targeted.
| Technique | Primary Application | Strengths | Weaknesses |
| GC-MS | Separation and identification of volatile and semi-volatile impurities. | High sensitivity and resolving power for isomers. Provides structural information from fragmentation patterns. Ideal for detecting unreacted starting materials and homocoupling products. | Not suitable for non-volatile or thermally labile compounds (e.g., phosphonium salts). Derivatization may be required for some polar compounds. |
| HPLC-UV/MS | Separation and quantification of a wide range of impurities. | Versatile for both polar (TPPO) and non-polar compounds. Non-destructive (UV). LC-MS provides molecular weight information for identification. [11] | UV detection requires a chromophore. Sensitivity can be lower than GC-MS for some compounds. Co-elution of isomers can be challenging. |
| NMR (¹H, ¹³C, ³¹P) | Definitive structural elucidation and quantification (qNMR). | Provides unambiguous structural information. ¹H NMR is excellent for determining E/Z isomer ratios. ³¹P NMR is highly specific for phosphorus-containing impurities like TPPO. [3][12] | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals, often requiring impurity isolation. |
Section 3: Experimental Protocols
The following protocols provide a starting point for the characterization of impurities in a crude sample of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
Objective: To separate and identify volatile impurities such as unreacted starting materials, homocoupling byproducts, and reductive Heck products.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the crude sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like Dichloromethane or Hexane.
-
Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.
-
-
Instrumentation and Parameters (Typical):
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
-
Injector: Split/splitless, operated at 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-450.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
Pay close attention to the isotopic pattern for bromine-containing fragments (a characteristic pair of peaks of nearly equal intensity separated by 2 m/z units).
-
Quantify impurities using area percentage or an internal/external standard method.
-
High-Performance Liquid Chromatography (HPLC-UV) Workflow
Objective: To separate and quantify a broad range of impurities, particularly the highly polar triphenylphosphine oxide (TPPO) from a Wittig synthesis.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a mobile phase-compatible solvent (e.g., Acetonitrile/Water mixture).
-
Filter through a 0.22 µm PTFE or PVDF syringe filter into an HPLC vial.
-
-
Instrumentation and Parameters (Typical):
-
HPLC Column: A C18 or Phenyl column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point. Pentafluorophenyl (PFP) columns can offer alternative selectivity for halogenated compounds. [11] * Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Identify impurities by comparing retention times with known standards, if available.
-
For unknown peaks, hyphenation with a mass spectrometer (LC-MS) is necessary for molecular weight determination.
-
Quantify using peak area percentage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow
Objective: To provide definitive structural elucidation of isolated impurities and to quantify key species, such as triphenylphosphine oxide and E/Z isomers.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the crude sample or isolated impurity in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing. For quantitative NMR (qNMR), a certified internal standard with a known concentration is required.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Key signals for the product will be in the aromatic (7.0-7.8 ppm) and vinyl (5.0-7.0 ppm) regions. The coupling constants (J-values) between the vinyl protons are critical for determining E/Z stereochemistry.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
³¹P NMR: If the Wittig route was used, acquire a proton-decoupled phosphorus spectrum. Triphenylphosphine oxide will typically show a single sharp peak around 25-30 ppm. [3]
-
-
Data Analysis:
-
Assign signals using chemical shift databases and 2D NMR techniques (e.g., COSY, HSQC, HMBC) for complex structures.
-
Calculate the ratio of product to impurities (like TPPO) or the ratio of E/Z isomers by comparing the integration of their respective, well-resolved ¹H or ³¹P NMR signals.
-
Section 4: Integrated Analytical Strategy
A logical and efficient workflow is crucial for the complete characterization of impurities.
Caption: A logical workflow for impurity identification and characterization.
By systematically applying these complementary techniques, researchers can build a comprehensive and robust impurity profile for this compound, ensuring the quality and safety of this important chemical intermediate. This self-validating system of orthogonal analytical methods provides the trustworthiness required for regulatory submission and successful drug development.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline.
- Journal of Chemical and Pharmaceutical Research. (2011). International Conference on Harmonisation Guidelines for Regulation of Pharmaceutical Impurities in New Drug Substances.
-
MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Retrieved from [Link]
-
CDN Science. (n.d.). Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
ACS Publications. (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). A Triphenylphosphine‐Based Microporous Polymer for a Wittig Reaction Cycle in the Solid State. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- Google Patents. (n.d.). Method for producing 1-bromo-2-chloro-4-fluorobenzene.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
- Google Patents. (n.d.). 1-bromo-2-chloro-4-fluorobenzene and production thereof.
-
SciSpace. (2008, December 16). Mechanisms of the Mizoroki–Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
University College Dublin Research Repository. (n.d.). Journal Name. Retrieved from [Link]
- Google Patents. (n.d.). Substituted bromofluorobenzene derivatives and process for its manufacture.
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-fluorobenzene. Retrieved from [Link]
-
Google Patents. (n.d.). United States Patent Office. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-bromo-4-ethynyl-2-fluorobenzene (C8H4BrF). Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of p-bromofluorobenzene.
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
ResearchGate. (2019, July 30). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]
-
Macmillan Group Meeting. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]
-
ResearchGate. (2023, July 18). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-ethyl-2-fluorobenzene. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-bromo-2-ethyl-. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
A-## A Comparative Guide to the Stability of Fluorinated Vinylarenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Fluorinated Vinylarene Applications
Fluorinated vinylarenes are a cornerstone in modern materials science and pharmaceutical development. The introduction of fluorine atoms into a vinylarene structure dramatically alters its physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and unique reactivity.[1][2] These characteristics make them invaluable as monomers for advanced fluoropolymers and as building blocks in the synthesis of complex drug candidates.[1][2] However, the very features that make these molecules desirable also influence their stability—a critical parameter that dictates their shelf-life, polymerization behavior, and suitability for downstream applications. This guide provides a comparative analysis of the stability of various fluorinated vinylarenes, supported by experimental data and standardized protocols for assessment.
The Influence of Fluorine Substitution on Arene Stability: A Mechanistic Overview
The stability of a vinylarene is not a single property but a composite of its resistance to thermal, photo-induced, and chemical degradation. The strong carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, is a primary contributor to the high thermal and chemical resistance of many fluorinated compounds.[3] This inherent strength makes fluoropolymers highly resistant to degradation by a wide range of aggressive chemicals, including strong acids, bases, and solvents.[3]
The position and number of fluorine substituents on the aromatic ring and the vinyl group profoundly impact the molecule's overall stability.
-
Aromatic Ring Fluorination: Fluorine atoms on the aromatic ring act as strong electron-withdrawing groups, which can influence the electron density of the vinyl group and, consequently, its reactivity and susceptibility to degradation.
-
Vinyl Group Fluorination: Direct fluorination of the vinyl group can significantly enhance stability by sterically hindering polymerization and altering the electronics of the double bond.
Comparative Stability Data
While specific comparative stability data for a wide range of individual fluorinated vinylarene monomers is sparse in the literature, we can infer stability trends from studies on the resulting polymers and related fluorinated structures. Thermal stability is often assessed using thermogravimetric analysis (TGA), which measures weight loss as a function of temperature.
| Compound/Polymer Class | Key Stability Findings | Decomposition Temperature (Td) / Conditions | Reference |
| Poly(p-fluorostyrene-co-butadiene) | A multi-block copolymer of para-fluorostyrene (pFS) and butadiene demonstrated high thermal stability. | Td = 368 °C | [4] |
| Polytetrafluoroethylene (PTFE) | Considered one of the most stable fluoropolymers, it remains intact until high temperatures. It is non-reactive with most corrosive chemicals.[5] | Begins to deteriorate at ~260 °C; Decomposes > 350 °C | [5][6] |
| Polyvinylidene Fluoride (PVDF) | Exhibits remarkable chemical stability against strong acids and bases due to its molecular structure of alternating CH2 and CF2 groups.[7] | Continuous service up to 150 °C | [7] |
| Fluorinated Graphene | Thermal stability improves with increasing fluorine content due to the enhanced bond energy of covalent C-F bonds.[8] However, defects from fluorination can reduce thermal oxidative stability.[8] In some cases, fluorination can lead to poorer thermal stability compared to graphene.[9] | Isolated C-F bonds can detach at temperatures ≤82 °C | [10] |
Experimental Protocols for Stability Assessment
To ensure reliable and reproducible stability data, standardized experimental protocols are essential. The following section details methodologies for assessing the thermal, photolytic, and chemical stability of fluorinated vinylarenes.
Workflow for Stability Assessment of Fluorinated Vinylarenes
The following diagram outlines a general workflow for a comprehensive stability assessment.
Caption: General workflow for assessing the stability of fluorinated vinylarenes.
1. Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which a fluorinated vinylarene begins to degrade.
Principle: TGA measures the mass of a sample over time as the temperature changes. A loss in mass indicates decomposition or evaporation.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument using standard reference materials for temperature and mass.
-
Sample Preparation: Place a small, precisely weighed amount (typically 5-10 mg) of the fluorinated vinylarene into a clean TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is often determined as the temperature at which 5% weight loss occurs (Td5).
2. Photostability Assessment
Objective: To evaluate the degradation of a fluorinated vinylarene upon exposure to ultraviolet (UV) radiation.
Principle: Molecules can absorb UV light, leading to electronic excitation and subsequent chemical reactions, such as isomerization, polymerization, or bond cleavage.
Methodology:
-
Sample Preparation: Prepare a solution of the fluorinated vinylarene in a UV-transparent solvent (e.g., acetonitrile or cyclohexane) at a known concentration.
-
Initial Analysis: Analyze the initial concentration of the monomer using a suitable technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
UV Exposure: Place the solution in a quartz cuvette or a photoreactor and expose it to a controlled UV light source (e.g., a mercury lamp with specific filters to select wavelengths). The degradation of aromatic compounds can be accelerated by UV irradiation.[11]
-
Time-Course Analysis: At regular time intervals, withdraw aliquots of the solution and analyze the concentration of the remaining monomer by HPLC or GC.
-
Data Analysis: Plot the concentration of the vinylarene as a function of irradiation time to determine the degradation kinetics. The formation of degradation products like carbonyl groups can be monitored using techniques like Fourier Transform Infrared Spectroscopy (FTIR).[12][13]
3. Chemical Stability Assessment (Acid/Base Challenge)
Objective: To determine the stability of the fluorinated vinylarene in the presence of strong acids and bases.
Principle: The C-F bond's strength generally imparts excellent chemical resistance.[3] However, other parts of the molecule may be susceptible to acid- or base-catalyzed hydrolysis or elimination reactions.
Methodology:
-
Sample Preparation: Prepare solutions of the fluorinated vinylarene in an appropriate solvent.
-
Reaction Setup: To separate aliquots of the monomer solution, add a specific concentration of a strong acid (e.g., 1M HCl) or a strong base (e.g., 1M NaOH). Include a control sample with no acid or base.
-
Incubation: Maintain the solutions at a constant temperature (e.g., ambient or elevated) and monitor over time.
-
Analysis: At specified time points, neutralize an aliquot of each reaction mixture and extract the organic components. Analyze the concentration of the parent vinylarene using GC or HPLC.
-
Data Analysis: Compare the concentration of the monomer in the acid and base solutions to the control over time to assess the degree of degradation.
Degradation Pathways and Mechanistic Considerations
The degradation of vinylarenes can proceed through several pathways, with polymerization often being a primary concern for monomer stability.
Caption: Simplified radical polymerization pathway for vinylarenes.
The high thermal stability of many fluoropolymers is attributed to the strength of the C-F bond.[3] However, degradation, when it occurs, can involve processes like dehydrofluorination (in polymers containing hydrogen) and carbon chain scission.[14] The specific products of thermal decomposition depend on factors like temperature and the presence of oxygen.[15] For instance, the thermolysis of fluoropolymers can produce various fluoroalkenes, hydrogen fluoride, and other halogenated byproducts.[6][15]
Conclusion
The stability of fluorinated vinylarenes is a multifaceted property governed by the number and position of fluorine substituents. The inherent strength of the C-F bond provides a foundation for high thermal and chemical stability, making these compounds robust materials for demanding applications. However, a thorough understanding of their potential degradation pathways—thermal, photolytic, and chemical—is paramount for ensuring their effective use in research and development. The experimental protocols outlined in this guide provide a framework for the systematic and comparative evaluation of vinylarene stability, enabling researchers to select and handle these valuable compounds with confidence.
References
-
New findings on thermal degradation properties of fluoropolymers: Combined kinetic analysis for a completely overlapped reaction. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Ghorbani, M., et al. (2025). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. Journal of Hazardous Materials, 496, 139322. [Link]
-
A study of the thermal degradation of fluoropolymers. Thermogravimetric analysis. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Thermal degradation of fluoropolymers. (2020). Clean Production Action. [Link]
-
Cobb, K. O. (2021). Thermal degradation kinetics of aromatic ether polymers. Mississippi State University. [Link]
-
Shao, Q., & Huang, Y. (2015). Direct fluorination of styrenes. Chemical Communications, 51(33), 6584-6586. [Link]
-
Shao, Q., & Huang, Y. (2015). Direct Fluorination of Styrenes. ResearchGate. [Link]
-
Principles and equations for measuring and interpreting protein stability: From monomer to tetramer. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Directed synthesis of copolymers based on fluorine-containing styrene derivatives. (n.d.). CyberLeninka. Retrieved January 16, 2026, from [Link]
-
Synthesis and Properties of Fluorinated Styrene Copolymers as Antibiofouling Coatings. (2018). Journal of Nanoscience and Nanotechnology, 18(9), 6483-6487. [Link]
-
Controllable Synthesis of Fluorinated Poly(styrene-butadiene). (2020). RSC Blogs. [Link]
-
Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. (2020). RSC Advances, 10(2), 929-937. [Link]
-
From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition. (2022). Organic Letters, 24(26), 4750-4755. [Link]
-
Evolution of vinyl degradation products as a function of UV irradiation time. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
- Fluorinated Polymers: Volume 2: Applic
-
PVDF's Chemical Stability: Why It Resists Strong Acids and Bases. (n.d.). QUANDA Plastic. Retrieved January 16, 2026, from [Link]
-
Recommendation for Accurate Experimental Determination of Reactivity Ratios in Chain Copolymerization. (2020). Macromolecules, 53(15), 6274-6289. [Link]
-
Determination of residual monomer in polymer latex by full evaporation headspace gas chromatography. (2007). Journal of Chromatography A, 1147(1), 89-94. [Link]
-
Epoxy. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE). (2021). Polymers, 13(18), 3169. [Link]
-
Lithiated fluorinated styrene oxides: configurational stability, synthetic applications, and mechanistic insight. (2010). Journal of Organic Chemistry, 75(18), 6161-6171. [Link]
-
Reversed Controlled Polymerization (RCP): Depolymerization from Well-Defined Polymers to Monomers. (2020). Angewandte Chemie International Edition, 59(38), 16352-16364. [Link]
-
Thermal stability of C–F/C(–F)2 bonds in fluorinated graphene detected by in situ heating infrared spectroscopy. (2021). RSC Advances, 11(52), 32901-32908. [Link]
-
Polytetrafluoroethylene. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. (2022). Materials, 15(4), 1386. [Link]
-
Influence of fluorine substitution on the site of enzymatic O-methylation of fluorinated norepinephrines. (1981). Journal of Medicinal Chemistry, 24(12), 1395-9. [Link]
-
Degradation of polyvinyl alcohol (PVA) by UV/chlorine oxidation: Radical roles, influencing factors, and degradation pathway. (2017). Water Research, 124, 19-27. [Link]
-
Ultraviolet degradation of poly(vinyl alcohol) used in restoration of historical and cultural properties. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Biodegradation of selected UV-irradiated and non-irradiated polycyclic aromatic hydrocarbons (PAHs). (2001). Journal of Hazardous Materials, 84(2-3), 261-76. [Link]
-
Fluorinated phthalonitrile resins with improved thermal oxidative stability. (2020). Mendeleev Communications, 30(5), 682-684. [Link]
- Comparative Study of Thermochemical Properties of Fluorographene at Different Temperatures: A Computational Approach. (2020). Journal of the Indian Chemical Society, 97(1), 1-6.
-
The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (2007). Bioorganic & Medicinal Chemistry Letters, 17(5), 1312-1316. [Link]
-
Fluorine Notes: online journal devoted to fluorine chemistry. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
- 1. Direct fluorination of styrenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 6. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PVDF's Chemical Stability: Why It Resists Strong Acids and Bases - QUANDA Plastic [quandaplastic.com]
- 8. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal stability of C–F/C(–F)2 bonds in fluorinated graphene detected by in situ heating infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Biodegradation of selected UV-irradiated and non-irradiated polycyclic aromatic hydrocarbons (PAHs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of polyvinyl alcohol (PVA) by UV/chlorine oxidation: Radical roles, influencing factors, and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. turi.org [turi.org]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 1-Bromo-2-ethenyl-4-fluorobenzene
This document provides a detailed protocol for the safe handling and disposal of 1-Bromo-2-ethenyl-4-fluorobenzene. As a halogenated aromatic compound, this chemical requires rigorous adherence to safety and regulatory procedures to protect laboratory personnel and the environment. The guidance herein is built on the foundational principles of chemical safety, regulatory compliance, and extensive experience in laboratory operations.
Part 1: Immediate Safety & Handling Protocol
Proper disposal begins with safe handling during use. Contamination and exposure are minimized when rigorous safety measures are implemented from the moment the chemical is brought into the laboratory.
1.1. Personal Protective Equipment (PPE): The First Line of Defense
The hazards associated with halogenated benzenes—including skin and eye irritation, inhalation toxicity, and flammability—necessitate a specific PPE ensemble.[1][2]
-
Hand Protection: Wear nitrile or neoprene gloves. Avoid latex, as it offers poor resistance to many organic solvents. Always inspect gloves for tears or punctures before use.
-
Eye/Face Protection: Use tightly fitting safety goggles and a face shield. This combination is crucial to protect against splashes and the irritating vapors the compound may emit.[2]
-
Body Protection: A flame-resistant lab coat is mandatory. For operations with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to control vapor inhalation.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]
1.2. Engineering Controls: Creating a Safe Workspace
Your primary engineering control is the chemical fume hood. Ensure the sash is lowered to the appropriate height during all manipulations. An eyewash station and safety shower must be located in the immediate vicinity of the workstation and be tested regularly.[1]
Part 2: Chemical Profile and Hazard Assessment
Understanding the chemical's properties is fundamental to managing its risks. The following table summarizes key data for the analog, 1-Bromo-4-fluorobenzene, which should be considered representative for initial safety planning.
| Property | Value (for 1-Bromo-4-fluorobenzene) | Safety Implication |
| CAS Number | 460-00-4[1][3] | Essential for accurate chemical inventory and regulatory reporting. |
| Molecular Formula | C₆H₄BrF[2] | Halogenated aromatic compound, indicating persistence and specific disposal requirements. |
| Physical State | Colorless Liquid[3] | Poses a splash and vapor hazard. |
| Boiling Point | 154-155 °C | Volatile enough to produce hazardous vapors at room temperature. |
| Flash Point | 53 °C (127.4 °F)[3] | Classified as a flammable liquid.[1][2] Must be kept away from ignition sources. |
| Hazards | Flammable liquid and vapor, Causes skin and eye irritation, Harmful if inhaled, May cause respiratory irritation.[1][2] | Dictates the need for stringent PPE, engineering controls, and careful storage. |
| Incompatibilities | Strong oxidizing agents, Strong acids, Strong bases.[1][4] | Risk of vigorous or explosive reactions. Waste must be segregated. |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides (HBr), Gaseous hydrogen fluoride (HF).[1][4] | Combustion produces highly toxic and corrosive gases. |
Part 3: Waste Characterization and Segregation
Proper disposal is impossible without accurate waste characterization. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[5][6] this compound waste is classified as a halogenated organic hazardous waste .
This classification is critical because halogenated and non-halogenated organic wastes are typically incinerated under different conditions and must never be mixed.[7] Mixing can disrupt the disposal process and create regulatory violations.
Waste Segregation Workflow
The following diagram outlines the decision process for segregating laboratory chemical waste, ensuring that halogenated compounds like this compound are correctly managed.
Caption: Decision workflow for proper chemical waste segregation in a laboratory setting.
Part 4: Step-by-Step Disposal Procedure
4.1. Waste Accumulation
-
Select the Correct Container: Use a designated, chemically compatible container for "Halogenated Organic Waste." The container must be in good condition, with a secure, vapor-tight lid. Glass or polyethylene containers are typically appropriate.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and any other components of the waste stream. An accurate composition is legally required and essential for safe disposal.[8]
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[8] This prevents the release of flammable and toxic vapors.
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion.
4.2. Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated laboratory location where hazardous waste is stored prior to being moved to a central accumulation area.[8]
-
Location: Store the waste container in a secondary containment bin within the SAA. The SAA should be located at or near the point of generation.
-
Segregation: Ensure the halogenated waste container is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[1][4]
-
Volume Limits: Adhere to institutional and regulatory limits for the amount of waste that can be stored in an SAA.
4.3. Final Disposal
-
Contact Environmental Health & Safety (EHS): When the container is full or has reached its storage time limit, contact your institution's EHS department to arrange for pickup.
-
Documentation: All waste must be tracked from "cradle to grave" using a hazardous waste manifest system.[6][8] Your EHS office will manage this process, but you must provide them with accurate information about the waste's composition.
-
Treatment Method: The ultimate disposal method for halogenated organic compounds is typically high-temperature incineration in a licensed hazardous waste disposal facility.[9] This process is designed to destroy the organic molecule while scrubbing the resulting acid gases (HF, HBr) from the emissions.
Part 5: Emergency Preparedness
5.1. Spill Response
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Use a spill kit with an absorbent material (e.g., vermiculite or a commercial sorbent) to contain and absorb the liquid.
-
Place the absorbed material into a sealed, labeled hazardous waste container.
-
Clean the area with soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and activate the fire alarm if the spill is large or poses a fire hazard.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's emergency response team or EHS from a safe location.
-
5.2. Exposure Response
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4][10]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[4][10] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Part 6: U.S. Regulatory Framework
The management of hazardous waste in the United States is governed by the EPA under RCRA.[5][11] This framework establishes the requirements for generators, transporters, and disposal facilities to ensure that hazardous waste is managed safely from its point of generation to its final disposal.[6] State and local regulations may be more stringent than federal requirements, and it is imperative to comply with all applicable laws.[11]
References
-
ChemBK. (2024, April 9). 1-bromo-4-ethyl-2-fluorobenzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]
-
S D FINE-CHEM LIMITED. 1-BROMO-4-FLUOROBENZENE Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
PubChem. 1-Bromo-4-ethyl-2-fluorobenzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Clausthal University of Technology. Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
- Unknown Source. Hazardous Waste Segregation.
-
El-Naas, M. H., et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Retrieved from [Link]
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
- Unknown Source. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
-
PubChem. 4-Bromo-2-ethyl-1-fluorobenzene. Retrieved from [Link]
-
Wikipedia. 1-Bromo-4-fluorobenzene. Retrieved from [Link]
-
PubChem. 4-Bromo-2-ethynyl-1-fluorobenzene. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. axonator.com [axonator.com]
- 6. epa.gov [epa.gov]
- 7. bucknell.edu [bucknell.edu]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. m.youtube.com [m.youtube.com]
Personal protective equipment for handling 1-Bromo-2-ethenyl-4-fluorobenzene
Operational Guide: Safe Handling of 1-Bromo-2-ethenyl-4-fluorobenzene
This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of this compound. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of the why behind each safety recommendation. This guide is structured to empower you, the researcher, to work confidently and safely with this halogenated aromatic compound.
A critical note on data: Specific toxicological and safety data for this compound is not extensively published. Therefore, this guide is synthesized from safety data for structurally similar compounds, such as 1-Bromo-4-fluorobenzene and other halogenated hydrocarbons, applying conservative principles of chemical safety. The presence of the vinyl group may introduce additional reactivity hazards, such as polymerization, which must be considered.
Hazard Profile & Risk Assessment
This compound is a member of the halogenated aromatic hydrocarbons class. This family of compounds presents a range of potential health and physical hazards. A thorough risk assessment is the foundation of safe laboratory practice.
Based on analogous compounds, this compound should be treated as a substance with the following potential hazards:
| Hazard Category | Description & Potential Effects | GHS Classification (Inferred) |
| Physical Hazard | Flammable liquid and vapor.[1][2] Vapors are heavier than air and may travel a considerable distance to an ignition source and flash back.[3] Heating may cause violent rupture of containers. | Flammable Liquid, Category 3[2] |
| Acute Health Hazards | Harmful if inhaled, swallowed, or in contact with skin.[1][4] Causes serious eye irritation and skin irritation.[1][5][6] May cause respiratory irritation.[1][5][6] High vapor concentrations can lead to symptoms like headache, dizziness, nausea, and central nervous system depression.[7][8] | Acute Toxicity (Inhalation, Dermal, Oral), Category 4[1]; Skin Irritation, Category 2[2]; Eye Irritation, Category 2[2]; STOT SE, Category 3[2] |
| Chronic Health Hazards | Prolonged or repeated exposure to halogenated solvents can lead to dermatitis (skin defatting).[7] Some halogenated compounds are associated with potential liver, kidney, and central nervous system damage.[7] Many are suspected carcinogens.[7] | No specific data available; handle with high caution. |
| Reactivity Hazards | Stable under normal conditions, but incompatible with strong oxidizing agents, strong acids, and strong bases.[3][9] The vinyl group introduces a potential for hazardous polymerization. | None specified, but handle with caution. |
| Environmental Hazards | Should not be released into the environment.[3][9] Many halogenated organic compounds are persistent in the environment.[10] | Handle as a substance potentially toxic to aquatic life.[11] |
Upon combustion, this compound may decompose to produce highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen fluoride (HF), and hydrogen bromide (HBr).[3][9]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on the specific procedure and potential for exposure. The following protocol is mandatory for all work involving this compound.
Core PPE Requirements:
-
Eye and Face Protection :
-
Minimum : Safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.
-
Required for Transfers/Risk of Splash : Chemical splash goggles are required.[7] For larger volumes (>500 mL) or operations with a higher risk of splashing, a face shield must be worn in addition to goggles.[5][7]
-
Contact Lenses : Contact lenses may absorb and concentrate irritants and should be used with caution; it is highly recommended to wear prescription safety glasses or chemical goggles over them.
-
-
Hand Protection :
-
Glove Type : Nitrile gloves are recommended for handling halogenated organic solvents and provide protection against incidental splashes.[7] However, for prolonged contact or immersion, heavier nitrile or specialty laminate gloves (e.g., Silver Shield/4H) should be used.[12][13] Vinyl (PVC) gloves are generally not recommended for halogenated compounds.[12]
-
Double Gloving : For procedures involving higher risk, such as transfers or purifications, double gloving is recommended to provide an additional layer of protection.
-
Glove Integrity : Always inspect gloves for tears, pinholes, or signs of degradation before use.[5] Use proper removal technique (without touching the outer surface) to avoid skin contact and dispose of contaminated gloves immediately as hazardous waste.[5]
-
-
Body Protection :
-
Respiratory Protection :
-
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][9]
-
If engineering controls fail or for emergency situations, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[3][9][14] A full-face respirator provides both respiratory and eye protection.[14]
-
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE.
Sources
- 1. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gestis.dguv.de [gestis.dguv.de]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]
- 11. sinlist.chemsec.org [sinlist.chemsec.org]
- 12. dess.uccs.edu [dess.uccs.edu]
- 13. spokane.wsu.edu [spokane.wsu.edu]
- 14. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
